molecular formula C23H24N6O B12426254 Nesuparib CAS No. 2055357-64-5

Nesuparib

Cat. No.: B12426254
CAS No.: 2055357-64-5
M. Wt: 400.5 g/mol
InChI Key: GRPXLKXGJAGYSD-UHFFFAOYSA-N
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Description

Nesuparib is an orally bioavailable second-generation inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) type 1 (PARP1) and 2 (PARP2) and tankyrase (TNK;  TNKS;  TANK) 1 and 2, with potential chemo/radiosensitizing and antineoplastic activities. Upon oral administration, this compound selectively and simultaneously targets and binds to PARP1/2 and TNK1/2. Inhibiting PARP activity prevents PARP-mediated DNA repair of single-strand DNA breaks via the base-excision repair pathway. This enhances the accumulation of DNA strand breaks and promotes genomic instability and eventually leads to apoptosis. This may enhance the cytotoxicity of DNA-damaging agents. Inhibiting TNK activity blocks the tankyrase-mediated poly(ADP-ribosyl)ation of multiple target proteins including various tumor suppressors. This may include the blockage of the poly(ADP-ribosyl)ation and destabilization of AXIN, a negative regulator of beta-catenin, thereby stabilizing AXIN. This prevents Wnt/beta-catenin signaling and may inhibit the activation of transcription of a wide range of Wnt/beta-catenin target genes. This may suppress proliferation of cancer cells in which Wnt/beta-catenin signaling is overactivated. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA and is activated by single-strand DNA breaks. The PARP-mediated repair pathway is dysregulated in a variety of cancer cell types. TNK, a member of the PARP family, plays an important role in the regulation of the Wnt/beta-catenin signaling pathway.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2055357-64-5

Molecular Formula

C23H24N6O

Molecular Weight

400.5 g/mol

IUPAC Name

6-[4-[(5-oxo-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-8-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C23H24N6O/c24-13-17-4-6-21(26-14-17)29-10-8-28(9-11-29)15-16-3-5-18-20(12-16)27-23(30)19-2-1-7-25-22(18)19/h3-6,12,14,25H,1-2,7-11,15H2,(H,27,30)

InChI Key

GRPXLKXGJAGYSD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C(C=C(C=C3)CN4CCN(CC4)C5=NC=C(C=C5)C#N)NC2=O)NC1

Origin of Product

United States

Foundational & Exploratory

Nesuparib dual PARP and tankyrase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Nesuparib: A Dual PARP and Tankyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as JPI-547 and OCN-201) is a pioneering, orally bioavailable small molecule engineered to dually inhibit poly(ADP-ribose) polymerase (PARP) and tankyrase (TNKS) enzymes.[1] This dual mechanism of action offers a multifaceted approach to cancer therapy by simultaneously targeting critical DNA repair pathways and oncogenic signaling cascades. By preventing PARP-mediated DNA repair, this compound induces synthetic lethality in tumors with homologous recombination deficiencies (HRD), such as those with BRCA mutations. Concurrently, its inhibition of tankyrase modulates the Wnt/β-catenin and Hippo signaling pathways, which are frequently dysregulated in various cancers.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its mechanism, preclinical and clinical data, and key experimental protocols for its evaluation.

Core Mechanism of Action: Dual Inhibition

This compound's therapeutic potential stems from its ability to concurrently engage two distinct targets within the PARP enzyme family.[1]

  • PARP Inhibition and Synthetic Lethality: this compound potently inhibits PARP1 and PARP2, enzymes essential for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][4] In cancer cells with compromised homologous recombination repair (HRR) pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks during S-phase, generating toxic DNA double-strand breaks (DSBs). The cell's inability to repair these DSBs results in genomic instability and subsequent apoptosis, a concept known as synthetic lethality.[4]

  • Tankyrase Inhibition and Wnt/Hippo Pathway Modulation: this compound also targets tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[2] Tankyrases are key regulators of the Wnt/β-catenin signaling pathway. They PARsylate (poly-ADP-ribosylate) AXIN, a scaffold protein in the β-catenin destruction complex, targeting it for proteasomal degradation.[1][2] By inhibiting tankyrases, this compound stabilizes AXIN, thereby enhancing the degradation of β-catenin and suppressing the transcription of Wnt target genes like c-myc and cyclin D1.[1][3] This action is particularly relevant in "Wnt-addicted" cancers, such as those with RNF43 or APC mutations.[5] Furthermore, tankyrase inhibition has been shown to stabilize AMOT proteins, leading to the phosphorylation and inhibition of the oncogenic YAP pathway, a component of the Hippo signaling cascade.[2][3]

Signaling Pathway Overview

Nesuparib_Mechanism_of_Action This compound's Dual Mechanism of Action cluster_parp PARP Inhibition Pathway cluster_tnks Tankyrase Inhibition Pathway ssb DNA Single-Strand Break (SSB) parp PARP1/2 ssb->parp recruits ber Base Excision Repair (BER) parp->ber enables dsb Replication Fork Collapse (DSB Formation) ber->dsb failure leads to hrd HRD Cancer Cell (e.g., BRCA mutant) dsb->hrd apoptosis_parp Apoptosis hrd->apoptosis_parp leads to tnks Tankyrase 1/2 axin AXIN tnks->axin destabilizes via PARsylation destruction_complex β-catenin Destruction Complex axin->destruction_complex scaffolds beta_catenin β-catenin destruction_complex->beta_catenin promotes degradation wnt_target_genes Wnt Target Genes (c-Myc, Cyclin D1) beta_catenin->wnt_target_genes activates proliferation Tumor Proliferation wnt_target_genes->proliferation This compound This compound This compound->parp inhibits This compound->tnks inhibits

Caption: this compound dually inhibits PARP-mediated DNA repair and Tankyrase-driven Wnt signaling.

Quantitative Preclinical Data

This compound has demonstrated potent enzymatic and cellular activity in preclinical evaluations. Its potency is significantly higher than first-generation PARP inhibitors and selective tankyrase inhibitors in various models.[2][3]

Table 1: In Vitro Enzymatic Inhibition
Target EnzymeIC₅₀ (nM)Source
PARP12[6]
PARP2ND[7]
Tankyrase 15[6]
Tankyrase 21[6]
ND: Not Determined
Table 2: Comparative Cellular Potency (IC₅₀)
Cell Line TypeThis compoundOlaparib (PARP inhibitor)XAV939 (TNKS inhibitor)
BRCA wild-type gastric cancer13-fold more potent-13x less potent
BRCA wild-type gastric cancer28-fold more potent28x less potent-
Data from clonogenicity assays in BRCA wild-type gastric cancer cells.[3]

In preclinical xenograft models of BRCA-deficient breast and ovarian cancer, this compound has shown significant anti-tumor activity.[7] Moreover, in BRCA wild-type gastric cancer xenografts, this compound monotherapy demonstrated superior potency compared to olaparib, and its combination with irinotecan resulted in stronger tumor growth suppression.[2][3]

Clinical Development and Data

This compound is under active clinical development for various solid tumors, including epithelial ovarian cancer and pancreatic cancer.[8]

Table 3: Summary of Phase I Clinical Trial Results
ParameterFindingSource
Study First-in-human, dose-escalation[8]
Patient Population Advanced solid tumors[7]
Overall Response Rate (ORR) 28.2%[8]
Disease Control Rate (DCR) 64.1%[8]

A Phase Ib study is underway to evaluate this compound in combination with standard-of-care chemotherapies (mFOLFIRINOX and Gemcitabine-nab-paclitaxel) in patients with locally advanced and metastatic pancreatic cancer.[8] This study aims to leverage the dual-action mechanism to sensitize tumors to DNA-damaging agents, potentially expanding its utility beyond just BRCA-mutated cancers to a broader HRD-positive population.[8]

Key Experimental Protocols

Evaluating a dual inhibitor like this compound requires specific biochemical and cell-based assays to quantify its activity against each target and assess its overall cellular effect.

Protocol: Homogeneous PARP/Tankyrase Enzymatic Assay

Objective: To determine the in vitro inhibitory concentration (IC₅₀) of this compound against PARP and tankyrase enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

    • Reconstitute recombinant human PARP1, TNKS1, or TNKS2 enzymes to a working concentration.

    • Prepare a substrate solution containing biotinylated NAD⁺ and a histone-coated acceptor plate (for PARP) or a specific peptide substrate (for Tankyrase).

    • Create a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

  • Reaction Execution:

    • Add 5 µL of the diluted this compound compound or DMSO control to wells of a 384-well plate.

    • Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 10 µL of the NAD⁺/substrate solution.

  • Signal Detection & Analysis:

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction and add a detection reagent (e.g., streptavidin-conjugated horseradish peroxidase).

    • Read the chemiluminescent or fluorescent signal on a plate reader.

    • Normalize the data to controls (0% and 100% inhibition) and fit the dose-response curve using a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol: Wnt/β-catenin Pathway Reporter Assay

Objective: To measure the functional inhibition of the Wnt signaling pathway by this compound in a cellular context.

Methodology:

  • Cell Line Preparation:

    • Use a cancer cell line with an active Wnt pathway (e.g., SW480) stably transfected with a TCF/LEF-driven luciferase reporter construct (TOP-Flash). A FOP-Flash construct with mutated TCF/LEF binding sites serves as a negative control.

  • Assay Procedure:

    • Seed the reporter cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 24-48 hours. Include a positive control (e.g., XAV939) and a vehicle control (DMSO).

  • Luciferase Measurement:

    • Remove the culture medium and lyse the cells using a luciferase assay lysis buffer.

    • Add the luciferase substrate to each well.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the TOP-Flash signal to the FOP-Flash signal to account for non-specific effects.

    • Calculate the percentage of pathway inhibition relative to the vehicle control and determine the IC₅₀ value.

Experimental Evaluation Workflow

Experimental_Workflow Workflow for this compound Evaluation cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Models b1 Prepare Enzyme (PARP or TNKS) b2 Add this compound Dilutions b1->b2 b3 Initiate Reaction (Add NAD+ Substrate) b2->b3 b4 Detect Signal (Chemiluminescence) b3->b4 b_result Calculate Enzymatic IC₅₀ b4->b_result c1 Seed Reporter Cells (e.g., TOP-Flash) c2 Treat with this compound c1->c2 c3 Incubate (24-48h) c2->c3 c4 Measure Reporter Signal (Luminescence) c3->c4 c_result Determine Cellular IC₅₀ c4->c_result v1 Establish Xenograft Model (e.g., BRCA-mutant) v2 Oral Administration of this compound v1->v2 v3 Monitor Tumor Volume v2->v3 v_result Assess Tumor Growth Inhibition (TGI) v3->v_result

Caption: A multi-tiered workflow to evaluate this compound from biochemical to in vivo efficacy.

Conclusion and Future Directions

This compound represents a significant advancement in targeted cancer therapy, moving beyond single-pathway inhibition. Its dual-action mechanism provides a strong rationale for its efficacy in both HRD-positive tumors and those driven by aberrant Wnt/Hippo signaling. Early clinical data are promising, suggesting a favorable response rate in patients with advanced solid tumors. The ability to potentially expand PARP inhibitor efficacy to a broader patient population, including those without BRCA mutations but with other HRD characteristics or Wnt pathway alterations, marks a critical step forward. Future research will focus on completing ongoing combination therapy trials, identifying predictive biomarkers for patient selection beyond BRCA status, and exploring its potential as an immunotherapy agent by transforming "cold" tumors into "hot" tumors.[5]

References

Nesuparib: A Technical Guide to a Dual PARP and Tankyrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesuparib (also known as JPI-547 and OCN-201) is a potent, orally bioavailable small molecule inhibitor targeting both poly(ADP-ribose) polymerase (PARP) and tankyrase (TNKS) enzymes.[1][2] This dual inhibitory action disrupts critical cellular processes, including DNA damage repair and Wnt/β-catenin signaling, making this compound a promising candidate for cancer therapy.[2][3] This technical guide provides a comprehensive overview of this compound's molecular structure, physicochemical properties, and mechanism of action, supplemented with detailed experimental protocols and pathway diagrams to support further research and development.

Molecular Structure and Identification

This compound is a complex heterocyclic molecule. Its identity is defined by the following identifiers:

IdentifierValue
IUPAC Name 6-[4-[(5-oxo-2,3,4,6-tetrahydro-1H-benzo[h][1][4]naphthyridin-8-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile
CAS Number 2055357-64-5
Molecular Formula C₂₃H₂₄N₆O
Molecular Weight 400.48 g/mol [3]
SMILES String N#CC1=CN=C(N2CCN(CC2)CC3=CC(NC(C4=C5NCCC4)=O)=C5C=C3)C=C1

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This data is crucial for formulation development, experimental design, and interpreting biological activity.

PropertyValueSource
Appearance White to off-white solidMedchemExpress
Solubility DMSO: ≥ 62.5 mg/mL (156.06 mM)[1]
Water: Insoluble[3]
Ethanol: Insoluble[3]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Further characterization to determine properties such as melting point and pKa is recommended for comprehensive profiling.

Mechanism of Action

This compound exerts its anti-tumor effects through the dual inhibition of PARP and tankyrase enzymes.

PARP Inhibition and DNA Damage Repair

This compound is a potent inhibitor of PARP-1.[1] PARP enzymes are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, this compound prevents the recruitment of DNA repair machinery to the site of damage. This leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a key pathway for repairing DSBs (a state known as "BRCAness"), the accumulation of these breaks leads to genomic instability and ultimately, apoptotic cell death. This mechanism is a form of synthetic lethality.

Tankyrase Inhibition and Wnt/β-catenin Signaling

In addition to its effects on PARP, this compound also inhibits tankyrase 1 and 2 (TNKS1/2).[1] Tankyrases are members of the PARP family that play a crucial role in the regulation of the Wnt/β-catenin signaling pathway.[2] A key function of tankyrases is the PARsylation-dependent ubiquitination and subsequent degradation of Axin, a central component of the β-catenin destruction complex. By inhibiting tankyrase, this compound stabilizes Axin levels.[3] This enhanced stability of the destruction complex leads to increased phosphorylation and degradation of β-catenin, thereby preventing its translocation to the nucleus and the subsequent transcription of Wnt target genes, many of which are involved in cell proliferation and survival.[2]

Hippo Signaling Pathway Modulation

Preclinical studies have also suggested that this compound's inhibition of tankyrase can modulate the Hippo signaling pathway, which is involved in controlling organ size and cell proliferation.[3] this compound treatment has been shown to stabilize AMOT proteins and increase the phosphorylation of YAP, a key downstream effector of the Hippo pathway, reflecting an inhibition of its oncogenic activity.

Signaling Pathway Diagram

The following diagram illustrates the dual mechanism of action of this compound, highlighting its impact on both the DNA damage repair and Wnt/β-catenin signaling pathways.

Nesuparib_Mechanism_of_Action cluster_dna_repair DNA Damage Repair Pathway cluster_wnt_signaling Wnt/β-catenin Signaling Pathway cluster_nucleus Wnt/β-catenin Signaling Pathway cluster_tankyrase Tankyrase Activity DNA_SSB Single-Strand DNA Break PARP PARP1/2 DNA_SSB->PARP recruits BER Base Excision Repair PARP->BER activates DNA_DSB Double-Strand Break PARP->DNA_DSB leads to accumulation of BER->DNA_SSB repairs Apoptosis_DNA Apoptosis DNA_DSB->Apoptosis_DNA induces Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Nucleus Nucleus beta_catenin->Nucleus translocates to TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription activates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation promotes beta_catenin_nuc->TCF_LEF binds to This compound This compound This compound->PARP inhibits This compound->Destruction_Complex stabilizes Axin in Tankyrase Tankyrase 1/2 This compound->Tankyrase inhibits Tankyrase->Destruction_Complex destabilizes Axin_Degradation Axin Degradation Tankyrase->Axin_Degradation promotes

Caption: Dual inhibitory mechanism of this compound on PARP and Tankyrase.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of this compound's activity. The following sections provide generalized procedures for key assays.

In Vitro PARP and Tankyrase Inhibition Assay (IC50 Determination)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound against PARP and tankyrase enzymes.

Materials:

  • Recombinant human PARP-1, TNKS1, and TNKS2 enzymes

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT)

  • This compound stock solution in DMSO

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 25 µL of the this compound dilutions to the histone-coated wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 25 µL of the respective enzyme (PARP-1, TNKS1, or TNKS2) to each well, except for the negative control wells.

  • Initiate the reaction by adding 50 µL of biotinylated NAD+ to all wells.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of HRP substrate and incubate in the dark until sufficient color development.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Published IC50 Values:

  • PARP-1: 2 nM[1]

  • TNKS1: 5 nM[1]

  • TNKS2: 1 nM[1]

Cell-Based Wnt/β-catenin Signaling Assay (TOP/FOP Flash Reporter Assay)

This assay measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway in a cellular context.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOPflash and FOPflash luciferase reporter plasmids

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Wnt3a conditioned media or LiCl

  • This compound stock solution in DMSO

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with either TOPflash or FOPflash reporter plasmids along with the Renilla luciferase control plasmid.

  • After 24 hours, treat the cells with serial dilutions of this compound.

  • Stimulate the Wnt pathway by adding Wnt3a conditioned media or LiCl to the appropriate wells.

  • Incubate for an additional 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the fold change in reporter activity relative to the vehicle-treated control.

  • The FOPflash reporter serves as a negative control for the specificity of TCF/LEF-mediated transcription.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the in vitro efficacy of this compound.

In_Vitro_Efficacy_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Enzyme_Assay Enzymatic Assays (PARP, Tankyrase) Compound_Prep->Enzyme_Assay Reporter_Assay Wnt Reporter Assay (TOP/FOP Flash) Compound_Prep->Reporter_Assay Cell_Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Compound_Prep->Cell_Viability_Assay Cell_Culture Cell Line Culture (e.g., HEK293T, Cancer Cell Lines) Cell_Culture->Reporter_Assay Cell_Culture->Cell_Viability_Assay IC50_Calc IC50 Determination Enzyme_Assay->IC50_Calc Wnt_Inhibition_Analysis Analysis of Wnt Signaling Inhibition Reporter_Assay->Wnt_Inhibition_Analysis GI50_Calc GI50 Determination Cell_Viability_Assay->GI50_Calc

Caption: General workflow for in vitro evaluation of this compound.

Conclusion

This compound is a promising dual inhibitor of PARP and tankyrase with a well-defined mechanism of action that impacts both DNA damage repair and oncogenic Wnt/β-catenin signaling. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in various cancer models. Future studies should focus on a more detailed characterization of its physicochemical properties, in vivo efficacy in a broader range of preclinical models, and the identification of predictive biomarkers for patient stratification.

References

Nesuparib: A Dual Inhibitor Targeting PARP and Tankyrase in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nesuparib (formerly JPI-547) is an innovative, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both Poly (ADP-ribose) polymerase (PARP) enzymes (PARP1 and PARP2) and Tankyrase enzymes (TNKS1 and TNKS2). This dual inhibition uniquely positions this compound to overcome the resistance mechanisms associated with conventional PARP inhibitors. By simultaneously disrupting DNA damage repair and key oncogenic signaling pathways, namely Wnt/β-catenin and Hippo, this compound demonstrates significant therapeutic potential across a range of solid tumors, including those with proficient homologous recombination. This technical guide provides a comprehensive overview of this compound's targets, mechanism of action, and the signaling pathways it modulates, supported by available preclinical and clinical data. It also includes detailed experimental protocols and visual representations of the underlying biological processes to facilitate further research and development.

Introduction

The therapeutic landscape of oncology has been significantly advanced by the development of targeted therapies. PARP inhibitors have emerged as a cornerstone treatment for cancers with deficiencies in homologous recombination (HR), particularly those harboring BRCA1/2 mutations. However, the development of resistance remains a significant clinical challenge. This compound represents a next-generation approach to PARP inhibition by additionally targeting Tankyrase enzymes. This dual-targeting strategy not only enhances its cytotoxic effects in HR-deficient tumors but also extends its potential utility to a broader patient population, including those with HR-proficient cancers where Wnt/β-catenin or Hippo signaling pathways are dysregulated.

Core Targets and In Vitro Potency

This compound exhibits potent inhibitory activity against both PARP and Tankyrase enzymes. The half-maximal inhibitory concentrations (IC50) from in vitro enzymatic assays are summarized below.

TargetIC50 (nM)
PARP12
PARP2-
Tankyrase 15
Tankyrase 21

Note: Data compiled from publicly available sources. Specific assay conditions may vary between studies.

Signaling Pathways Modulated by this compound

This compound's dual-targeting mechanism allows it to intervene in two critical cellular processes: DNA damage repair and oncogenic signaling.

DNA Damage Repair (DDR) Pathway via PARP Inhibition

This compound inhibits PARP1 and PARP2, key enzymes in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks (SSBs). In cancer cells with deficient HR, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unresolved DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, synthetic lethality.

DDR_Pathway cluster_SSB Single-Strand Break (SSB) cluster_PARP PARP-mediated Repair cluster_DSB Replication & Double-Strand Break (DSB) cluster_HR Homologous Recombination (HR) Repair cluster_Outcome Cellular Outcome SSB DNA Single-Strand Break PARP PARP1/2 SSB->PARP recruits ReplicationFork Replication Fork Collapse SSB->ReplicationFork leads to BER Base Excision Repair PARP->BER activates BER->SSB repairs DSB DNA Double-Strand Break ReplicationFork->DSB HR_Proteins BRCA1/2, etc. DSB->HR_Proteins activates Apoptosis Apoptosis DSB->Apoptosis (unrepaired) leads to HR_Repair HR-mediated Repair HR_Proteins->HR_Repair mediates HR_Repair->DSB repairs This compound This compound This compound->PARP inhibits

Diagram 1: this compound's Inhibition of the DNA Damage Repair Pathway.
Wnt/β-catenin Signaling Pathway via Tankyrase Inhibition

Tankyrase 1 and 2 are key positive regulators of the canonical Wnt/β-catenin signaling pathway. They achieve this by promoting the degradation of Axin1, a central component of the β-catenin destruction complex. By PARylating Axin1, Tankyrases mark it for ubiquitination and subsequent proteasomal degradation. The loss of Axin1 destabilizes the destruction complex, leading to the accumulation of β-catenin in the cytoplasm, its translocation to the nucleus, and the activation of TCF/LEF target genes that drive cell proliferation.

This compound inhibits Tankyrase activity, leading to the stabilization of Axin1. This enhances the formation and activity of the β-catenin destruction complex, promoting the phosphorylation and subsequent degradation of β-catenin. As a result, the transcription of Wnt target genes is suppressed.

Wnt_Pathway cluster_Wnt_Off Wnt 'Off' State (this compound ON) cluster_Wnt_On Wnt 'On' State (this compound OFF) This compound This compound TNKS Tankyrase 1/2 This compound->TNKS inhibits Axin1 Axin1 TNKS->Axin1 PARylates for degradation DestructionComplex β-catenin Destruction Complex (Axin1, APC, GSK3β, CK1α) Axin1->DestructionComplex stabilizes beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto phosphorylates beta_catenin_degradation Proteasomal Degradation beta_catenin_cyto->beta_catenin_degradation leads to beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates to nucleus Wnt_Ligand Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt_Ligand->Frizzled_LRP binds Dsh Dishevelled Frizzled_LRP->Dsh activates Dsh->DestructionComplex inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF co-activates Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes

Diagram 2: this compound's Modulation of the Wnt/β-catenin Signaling Pathway.
Hippo Signaling Pathway via Tankyrase Inhibition

Recent evidence suggests a crosstalk between Tankyrase and the Hippo signaling pathway. The core of the Hippo pathway is a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activator Yes-associated protein (YAP). When the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival. Tankyrase inhibition by this compound has been shown to stabilize AMOT proteins, which in turn promotes the phosphorylation of YAP, leading to its cytoplasmic retention and inactivation. This suppresses the oncogenic activity of YAP.

Hippo_Pathway cluster_Hippo_Active Hippo Pathway 'On' (this compound ON) cluster_Hippo_Inactive Hippo Pathway 'Off' (this compound OFF) Nesuparib_Hippo This compound TNKS_Hippo Tankyrase 1/2 Nesuparib_Hippo->TNKS_Hippo inhibits AMOT AMOT TNKS_Hippo->AMOT destabilizes LATS1_2 LATS1/2 AMOT->LATS1_2 activates YAP_p p-YAP (inactive) LATS1_2->YAP_p phosphorylates Cytoplasm Cytoplasmic Sequestration YAP_p->Cytoplasm YAP_active YAP (active) TEAD TEAD YAP_active->TEAD translocates to nucleus and binds Hippo_Target_Genes Target Gene Transcription (e.g., CTGF, CYR61) TEAD->Hippo_Target_Genes activates

Diagram 3: this compound's Influence on the Hippo Signaling Pathway.

Preclinical and Clinical Development

This compound is currently undergoing clinical evaluation in various solid tumors.

Preclinical Efficacy

Preclinical studies have demonstrated this compound's potent anti-tumor activity in various cancer models, including those resistant to conventional PARP inhibitors. In gastric cancer xenograft models with wild-type BRCA, this compound showed superior potency compared to the PARP inhibitor Olaparib and the Tankyrase inhibitor XAV939.

Quantitative preclinical efficacy data, such as tumor growth inhibition (TGI) percentages, are not yet publicly available in detail and are anticipated to be presented at upcoming scientific conferences.

Clinical Trials

A Phase 1b/2 clinical trial (NCT05257993) is currently evaluating the safety and efficacy of this compound in combination with standard-of-care chemotherapy (modified FOLFIRINOX or Gemcitabine-nab-paclitaxel) in patients with locally advanced and metastatic pancreatic cancer.

Trial IdentifierPhaseIndication(s)Status
NCT05257993Phase 1b/2Locally Advanced and Metastatic Pancreatic CancerRecruiting

Detailed results from this trial, including objective response rates (ORR) and progression-free survival (PFS), have not yet been formally published.

Experimental Protocols

The following are representative protocols for key in vitro and in vivo assays used to characterize the activity of this compound.

In Vitro PARP and Tankyrase Inhibition Assays

Objective: To determine the IC50 values of this compound against PARP and Tankyrase enzymes.

Principle: These are typically biochemical assays that measure the enzymatic activity of purified PARP or Tankyrase in the presence of varying concentrations of the inhibitor. Activity can be measured through various methods, such as the incorporation of radiolabeled or biotinylated NAD+ into a substrate (e.g., histones).

Representative Protocol (PARP Inhibition):

  • Plate Coating: Coat a 96-well plate with histone H1.

  • Reaction Setup: Add a reaction mixture containing purified PARP1 or PARP2 enzyme, biotinylated NAD+, and varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for the PARylation reaction.

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate, followed by a chemiluminescent or colorimetric substrate.

  • Data Analysis: Measure the signal intensity using a plate reader. Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a non-linear regression model.

Clonogenic Survival Assay

Objective: To assess the long-term cytotoxic effect of this compound on cancer cell lines.

Principle: This assay measures the ability of a single cell to proliferate and form a colony (a cluster of at least 50 cells) after treatment with a cytotoxic agent.

Representative Protocol:

  • Cell Seeding: Seed a low density of cancer cells (e.g., 500-2000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound.

  • Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days), with media changes as required.

  • Fixation and Staining: Aspirate the media, fix the colonies with a solution like methanol, and stain with crystal violet.

  • Colony Counting: Count the number of colonies in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control.

Clonogenic_Workflow start Start seed_cells Seed cells at low density in 6-well plates start->seed_cells adherence Allow cells to adhere overnight seed_cells->adherence treatment Treat with varying concentrations of This compound adherence->treatment incubation Incubate for 10-14 days treatment->incubation fix_stain Fix and stain colonies with crystal violet incubation->fix_stain count Count colonies fix_stain->count analyze Calculate surviving fraction count->analyze end End analyze->end

Diagram 4: Workflow for a Clonogenic Survival Assay.
Western Blot Analysis of Pathway Modulation

Objective: To confirm the mechanism of action of this compound by assessing the protein levels of key signaling molecules.

Principle: Western blotting is used to detect changes in the expression and phosphorylation status of proteins in cell lysates after treatment with this compound.

Representative Protocol:

  • Cell Treatment: Culture cancer cells and treat with this compound at various concentrations and time points.

  • Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a method such as the BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for target proteins (e.g., total Axin1, total YAP, phospho-YAP (Ser127), and a loading control like GAPDH or β-actin).

  • Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative changes in protein levels.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of this compound on tumor growth is monitored over time.

Representative Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., pancreatic or gastric cancer cell lines) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally to the treatment group according to a predetermined dosing schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).

  • Data Analysis: Calculate the tumor volume for each mouse at each time point. Determine the tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.

Conclusion and Future Directions

This compound is a promising dual inhibitor of PARP and Tankyrase with a unique mechanism of action that has the potential to address unmet needs in oncology. Its ability to simultaneously target DNA damage repair and key oncogenic signaling pathways suggests a broad therapeutic window and the potential to overcome resistance to conventional PARP inhibitors. The ongoing clinical trials will be crucial in defining the safety and efficacy profile of this compound and its role in the treatment of various solid tumors. Further research is warranted to identify predictive biomarkers for this compound response and to explore its potential in combination with other anti-cancer agents, including immunotherapy. The findings from the upcoming AACR 2025 meeting are eagerly awaited by the scientific community.[1][2][3]

References

Unveiling the Antineoplastic Potential of Nesuparib: A Dual Inhibitor of PARP and Tankyrase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nesuparib (also known as JPI-547 or OCN-201) is an orally bioavailable, second-generation small molecule inhibitor with a novel dual-targeting mechanism against Poly (ADP-ribose) polymerase (PARP) 1/2 and Tankyrase (TNKS) 1/2. This dual activity positions this compound as a promising antineoplastic agent with the potential to overcome resistance to conventional PARP inhibitors and broaden the therapeutic landscape for a variety of solid tumors. By simultaneously disrupting DNA damage repair pathways and key oncogenic signaling cascades, this compound exhibits potent anti-tumor effects in preclinical models of pancreatic, gastric, ovarian, and breast cancer. This technical guide provides a comprehensive overview of the antineoplastic activities of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used to generate this evidence.

Introduction

The therapeutic landscape of oncology is continually evolving, with a significant focus on targeted therapies that exploit specific vulnerabilities of cancer cells. Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of treatment for tumors with deficiencies in homologous recombination repair (HRR), particularly those harboring BRCA1/2 mutations. However, the development of resistance to PARP inhibitors remains a significant clinical challenge.[1]

This compound represents a novel approach to circumvent these limitations. Its dual inhibition of both PARP and Tankyrase enzymes offers a multi-pronged attack on cancer cell proliferation and survival.[2] Inhibition of PARP1 and PARP2 enzymes prevents the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and synthetic lethality in HRR-deficient tumors.[2][3] Concurrently, inhibition of Tankyrase 1 and 2 modulates the Wnt/β-catenin and Hippo signaling pathways, which are frequently dysregulated in various cancers and contribute to tumor growth and metastasis.[2][4]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the preclinical and clinical evidence supporting the antineoplastic activities of this compound.

Mechanism of Action

This compound exerts its anticancer effects through the simultaneous inhibition of two distinct enzyme families: PARP and Tankyrase.

2.1. PARP Inhibition and Disruption of DNA Repair:

This compound is a potent inhibitor of PARP1 and PARP2.[2] PARP enzymes play a critical role in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[2] By inhibiting PARP activity, this compound leads to the accumulation of these breaks, which can subsequently collapse replication forks and generate double-strand DNA breaks.[2] In cancer cells with a compromised HRR pathway (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, resulting in genomic instability, cell cycle arrest, and ultimately, apoptosis.[2] This mechanism of action is known as synthetic lethality.

2.2. Tankyrase Inhibition and Modulation of Oncogenic Signaling:

This compound also potently inhibits Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).[2] Tankyrases are members of the PARP superfamily that regulate the stability of several key proteins involved in oncogenic signaling pathways.[2]

  • Wnt/β-catenin Pathway: Tankyrases PARsylate (add poly(ADP-ribose) chains to) AXIN, a key component of the β-catenin destruction complex. This PARsylation marks AXIN for ubiquitination and subsequent proteasomal degradation.[2] By inhibiting Tankyrase, this compound stabilizes AXIN, leading to the degradation of β-catenin and the downregulation of Wnt target genes that promote cell proliferation, such as c-myc and cyclin D1.[4]

  • Hippo Pathway: this compound has also been shown to stabilize AMOT proteins and increase the phosphorylation of YAP, which indicates an inhibition of the oncogenic YAP pathway.[4]

This dual mechanism of action suggests that this compound may be effective in a broader range of tumors than PARP inhibitors alone, including those that are not dependent on HRR deficiencies but exhibit aberrant Wnt/β-catenin or Hippo signaling.

Nesuparib_Mechanism_of_Action cluster_0 DNA Damage Repair cluster_1 Wnt/β-catenin Signaling DNA_SSB Single-Strand DNA Break PARP PARP1/2 DNA_SSB->PARP activates PARP->DNA_SSB repairs DNA_DSB Double-Strand DNA Break PARP->DNA_DSB leads to Apoptosis Apoptosis DNA_DSB->Apoptosis Tankyrase Tankyrase 1/2 AXIN AXIN Tankyrase->AXIN destabilizes beta_catenin β-catenin AXIN->beta_catenin degrades Wnt_genes Wnt Target Genes (c-myc, cyclin D1) beta_catenin->Wnt_genes activates Proliferation Cell Proliferation beta_catenin->Proliferation promotes Wnt_genes->Proliferation This compound This compound This compound->PARP inhibits This compound->Tankyrase inhibits

Caption: Dual inhibitory mechanism of this compound.

Preclinical Antineoplastic Activities

A substantial body of preclinical evidence demonstrates the potent and broad-spectrum antineoplastic activities of this compound in various cancer models.

3.1. In Vitro Efficacy

This compound has shown significant single-agent activity in a range of cancer cell lines, particularly those with HRR deficiencies or addiction to Wnt signaling.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (nM)Reference
Tankyrase 15[5]
Tankyrase 21[5]
PARP12[5]

Table 2: Comparative In Vitro Potency of this compound in Pancreatic Cancer Cell Lines

Cell LineGenetic BackgroundThis compound IC50 (nM)Olaparib IC50 (nM)Reference
Capan-1BRCA2 mutant~10~100[6]

3.2. In Vivo Efficacy

This compound has demonstrated robust anti-tumor activity in multiple xenograft models, both as a monotherapy and in combination with other anticancer agents.

Table 3: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models

Cancer TypeXenograft ModelTreatmentTumor Growth Inhibition (%)Reference
Gastric CancerKATO III (BRCA WT)This compoundSuperior to Olaparib[4]
Gastric CancerNCI-N87 (BRCA WT)This compoundSuperior to Olaparib[4]
Gastric CancerKATO III / NCI-N87This compound + IrinotecanEnhanced anti-tumor activity[4]
Olaparib-resistant Breast CancerBT474-ORThis compoundEffective[5]
Olaparib-resistant Ovarian CancerSNU251-ORThis compoundEffective[5]

Clinical Development

This compound is currently being evaluated in several clinical trials for the treatment of advanced solid tumors.

4.1. Phase 1 Studies (NCT04335604)

A Phase 1 dose-escalation and expansion study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.

  • Key Findings:

    • A prior phase I trial showed promising antitumor activity, with an overall response rate of 28.2% and a disease control rate of 64.1%.[7]

4.2. Phase 1b/2 Studies in Pancreatic Cancer (NCT05257993)

A Phase 1b/2 study is currently underway to evaluate this compound in combination with standard-of-care chemotherapy (modified FOLFIRINOX or gemcitabine-nab-paclitaxel) in patients with locally advanced and metastatic pancreatic cancer.[1][7]

  • Study Design: Open-label, dose-finding study with a 3+3 dose-escalation design.[7]

  • Patient Population: Patients with locally advanced or metastatic pancreatic ductal adenocarcinoma.[7]

  • Objectives: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound in combination with chemotherapy.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

5.1. Cell Viability Assay

  • Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Method:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound or a vehicle control.

    • After a specified incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is measured using a microplate reader.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Cell_Viability_Assay_Workflow start Seed cells in 96-well plate treat Treat with this compound (serial dilutions) start->treat incubate Incubate (e.g., 72 hours) treat->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure Measure luminescence add_reagent->measure calculate Calculate IC50 values measure->calculate

Caption: Workflow for a typical cell viability assay.

5.2. Western Blot Analysis

  • Principle: To detect and quantify the levels of specific proteins involved in the signaling pathways modulated by this compound.

  • Method:

    • Cells are treated with this compound or a vehicle control for a specified time.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PARP, β-catenin, AXIN, p-YAP) and a loading control (e.g., β-actin or GAPDH).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

    • Band intensities are quantified using densitometry software.

5.3. Animal Xenograft Studies

  • Principle: To evaluate the in vivo anti-tumor efficacy of this compound in a living organism.

  • Method:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered orally at a specified dose and schedule. The control group receives a vehicle.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

    • Tumor growth inhibition is calculated based on the difference in tumor volume between the treated and control groups.

Xenograft_Study_Workflow start Implant cancer cells into mice tumor_growth Allow tumors to establish start->tumor_growth randomize Randomize mice into groups tumor_growth->randomize treat Administer this compound or vehicle randomize->treat measure Measure tumor volume regularly treat->measure measure->treat continue treatment end Euthanize mice and excise tumors measure->end

Caption: General workflow for a xenograft study.

Conclusion

This compound is a promising, orally bioavailable dual inhibitor of PARP and Tankyrase with a compelling preclinical and emerging clinical profile. Its unique mechanism of action, which combines the disruption of DNA repair with the modulation of key oncogenic signaling pathways, suggests a broad therapeutic potential across a range of solid tumors. The preclinical data robustly demonstrate its potent anti-tumor activity, both as a single agent and in combination with chemotherapy, particularly in models of pancreatic and gastric cancer, as well as in tumors that have developed resistance to conventional PARP inhibitors.

Ongoing clinical trials will be crucial in further defining the safety and efficacy of this compound in various patient populations. The data generated from these studies will provide valuable insights into its clinical utility and potential to address unmet medical needs in oncology. The comprehensive preclinical data and detailed experimental protocols presented in this technical guide provide a solid foundation for further research and development of this innovative anticancer agent.

References

Nesuparib: A Dual-Targeting Inhibitor with Chemo- and Radiosensitizing Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nesuparib (also known as JPI-547) is an orally bioavailable, second-generation small molecule inhibitor that uniquely targets two key enzyme families involved in DNA repair and oncogenic signaling: poly(ADP-ribose) polymerase (PARP) and tankyrase (TNKS). This dual inhibitory mechanism positions this compound as a promising therapeutic agent with the potential to overcome resistance to conventional PARP inhibitors and to enhance the efficacy of chemotherapy and radiotherapy across a range of solid tumors. This technical guide provides a comprehensive overview of the preclinical data supporting the chemo- and radiosensitizing effects of this compound, detailed experimental methodologies, and an exploration of its core mechanisms of action.

Core Mechanism of Action: Dual Inhibition of PARP and Tankyrase

This compound's therapeutic potential stems from its ability to simultaneously inhibit two distinct targets:

  • PARP Inhibition and DNA Damage Repair: this compound targets PARP1 and PARP2, enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, this compound prevents the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with pre-existing defects in homologous recombination (HR), a major DSB repair pathway (a state known as "BRCAness"), the accumulation of DSBs following PARP inhibition leads to synthetic lethality and apoptotic cell death. This mechanism is the foundation for the use of PARP inhibitors in cancers with BRCA1/2 mutations. Preclinical studies have shown that this compound efficiently traps PARP1 on chromatin and disrupts poly-ADP-ribosylation, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.

  • Tankyrase Inhibition and Modulation of Oncogenic Signaling: this compound also inhibits tankyrase 1 and 2 (TNKS1/2), members of the PARP superfamily. Tankyrases are key regulators of the Wnt/β-catenin and Hippo signaling pathways, which are often dysregulated in cancer, promoting cell proliferation, survival, and metastasis. By inhibiting tankyrase, this compound prevents the degradation of AXIN and AMOT proteins. The stabilization of AXIN leads to the downregulation of the Wnt/β-catenin pathway, while the stabilization of AMOT results in the inhibition of the oncogenic YAP pathway, a downstream effector of the Hippo pathway.

This dual-action mechanism suggests that this compound may be effective in a broader range of tumors than PARP inhibitors alone, including those without BRCA mutations but with dysregulated Wnt or Hippo signaling.

Preclinical Chemo- and Radiosensitizing Effects

While specific quantitative data on the radiosensitizing effects of this compound, such as dose enhancement ratios, are not yet publicly available in detail, the known mechanisms of PARP inhibitors strongly suggest a significant potential for radiosensitization. PARP inhibitors, in general, have been shown to enhance the efficacy of radiotherapy by preventing the repair of radiation-induced DNA damage.

Preclinical studies have demonstrated the chemosensitizing effects of this compound in combination with standard cytotoxic agents.

In Vitro Potency

In preclinical studies involving BRCA wild-type gastric cancer cell lines, this compound demonstrated significantly higher potency in inhibiting colony formation compared to the first-generation PARP inhibitor Olaparib and the tankyrase inhibitor XAV939.[1]

CompoundRelative Potency (vs. Olaparib) in Gastric Cancer Cells[1]
This compound At least 28-fold more potent
XAV939 At least 13-fold less potent than this compound
In Vivo Chemotherapy Combination Studies

Preclinical xenograft models have provided evidence for the synergistic anti-tumor activity of this compound when combined with chemotherapy.

Gastric Cancer Xenograft Model:

In a xenograft model using BRCA wild-type gastric cancer cell lines (KATO III and NCI-N87), the combination of this compound with irinotecan resulted in enhanced anti-tumor activity compared to this compound monotherapy.[1] Furthermore, the this compound and irinotecan combination demonstrated stronger tumor growth suppression than the combination of Olaparib and irinotecan.[1]

Pancreatic Cancer Xenograft Model:

In a Capan-1 (BRCA2 mutant) pancreatic cancer xenograft model, this compound monotherapy exhibited a higher tumor growth inhibition rate (45.2%) compared to Olaparib (25.1%).[2] While specific data on chemotherapy combinations in this model is not detailed in the available literature, a Phase Ib clinical trial is underway to evaluate this compound in combination with modified FOLFIRINOX and gemcitabine-nab-paclitaxel in patients with advanced pancreatic cancer, suggesting a strong preclinical rationale for these combinations.[3]

Experimental Protocols

Detailed experimental protocols for the preclinical studies cited are summarized below to provide a framework for researchers.

In Vitro Clonogenic Survival Assay (General Protocol)

This assay is the gold standard for assessing radiosensitivity.

  • Cell Seeding: Cancer cells are seeded at low density in 6-well plates or 96-well plates to allow for the formation of individual colonies. The seeding density is adjusted based on the expected cell survival at different radiation doses.

  • Drug Treatment: Cells are pre-treated with this compound or a vehicle control for a specified period (e.g., 24 hours) before irradiation.

  • Irradiation: Cells are irradiated with a range of doses using a gamma irradiator (e.g., Co-60 source).

  • Incubation: Following irradiation, the drug-containing medium is typically replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.

  • Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction at each radiation dose is calculated by normalizing the number of colonies in the treated group to that of the unirradiated control. A sensitizer enhancement ratio (SER) can be calculated to quantify the radiosensitizing effect.

In Vivo Xenograft Tumor Growth Inhibition Study (General Protocol)
  • Cell Implantation: Human cancer cells (e.g., gastric or pancreatic cell lines) are implanted subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination of this compound and chemotherapy).

  • Drug Administration: this compound is typically administered orally (p.o.) once daily (q.d.). Chemotherapeutic agents are administered according to established protocols (e.g., irinotecan intraperitoneally, i.p.).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

Signaling Pathway Modulation

This compound's dual-targeting mechanism leads to the modulation of key signaling pathways implicated in cancer progression.

PARP Inhibition and DNA Repair Pathway

The inhibition of PARP by this compound disrupts the base excision repair pathway for single-strand DNA breaks. This leads to the accumulation of DNA damage, particularly in cells with deficient homologous recombination repair, triggering cell death.

PARP_Inhibition cluster_DNA_Damage DNA Damage cluster_PARP_Repair Base Excision Repair cluster_Nesuparib_Action cluster_Outcome Cellular Outcome SSB Single-Strand Break PARP PARP1/2 SSB->PARP recruits Repair DNA Repair PARP->Repair facilitates DSB Double-Strand Break (Replication Fork Collapse) PARP->DSB leads to if inhibited This compound This compound This compound->PARP inhibits Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Caption: this compound's Inhibition of the PARP-mediated DNA Repair Pathway.

Tankyrase Inhibition and Wnt/β-catenin Signaling

This compound's inhibition of tankyrase leads to the stabilization of AXIN, a key component of the β-catenin destruction complex. This enhances the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes like c-myc and cyclin D1.

Wnt_Signaling cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_this compound cluster_Nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Tankyrase Tankyrase Frizzled->Tankyrase activates AXIN AXIN Tankyrase->AXIN degrades Destruction_Complex β-catenin Destruction Complex AXIN->Destruction_Complex stabilizes beta_catenin β-catenin Destruction_Complex->beta_catenin degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates & activates This compound This compound This compound->Tankyrase inhibits Target_Genes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->Target_Genes promotes

Caption: this compound's Modulation of the Wnt/β-catenin Signaling Pathway.

Tankyrase Inhibition and Hippo-YAP Signaling

By inhibiting tankyrase, this compound stabilizes AMOT proteins, which in turn promotes the phosphorylation of YAP. Phosphorylated YAP is sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes involved in cell proliferation.

Hippo_YAP_Signaling cluster_Upstream Upstream Signals cluster_Cytoplasm_Hippo Cytoplasm cluster_Nesuparib_Hippo cluster_Nucleus_Hippo Nucleus Cell_Contact Cell-Cell Contact LATS1_2 LATS1/2 Cell_Contact->LATS1_2 activates Tankyrase Tankyrase AMOT AMOT Tankyrase->AMOT degrades AMOT->LATS1_2 activates YAP YAP (active) LATS1_2->YAP phosphorylates YAP_p p-YAP (cytoplasmic retention) TEAD TEAD YAP->TEAD translocates & co-activates This compound This compound This compound->Tankyrase inhibits Target_Gene_Exp Target Gene Expression (proliferation, survival) TEAD->Target_Gene_Exp promotes

Caption: this compound's Impact on the Hippo-YAP Signaling Pathway.

Conclusion and Future Directions

This compound's novel dual-targeting mechanism of action against both PARP and tankyrase presents a compelling strategy to enhance the efficacy of cancer therapy. Preclinical data strongly support its potential as a potent chemosensitizer, particularly in combination with DNA-damaging agents like irinotecan. While direct quantitative evidence for radiosensitization is still emerging, the well-established role of PARP inhibition in this context provides a strong rationale for its investigation as a radiosensitizer.

Ongoing and future research should focus on:

  • Quantitative Assessment of Radiosensitization: Determining the dose enhancement ratios of this compound in combination with radiotherapy across various cancer cell lines.

  • Elucidation of Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound and developing strategies to overcome them.

  • Biomarker Discovery: Identifying predictive biomarkers beyond BRCA mutations, such as alterations in the Wnt and Hippo pathways, to guide patient selection.

  • Clinical Validation: Continued evaluation of this compound in clinical trials, both as a monotherapy and in combination with chemotherapy and radiotherapy, to establish its safety and efficacy in patients.

The multifaceted mechanism of this compound holds the promise of expanding the utility of PARP inhibition and offering a new therapeutic option for a broader range of cancer patients.

References

Preclinical Profile of Nesuparib: A Dual PARP and Tankyrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nesuparib (also known as JPI-547) is a novel, orally active small molecule inhibitor targeting two key enzyme families involved in cancer cell proliferation and survival: poly (ADP-ribose) polymerases (PARP1/2) and tankyrases (TNKS1/2). This dual-inhibitory mechanism positions this compound as a promising therapeutic candidate, particularly in cancers with homologous recombination deficiency (HRD) and those driven by aberrant Wnt/β-catenin signaling. Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, including those resistant to conventional PARP inhibitors. This document provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the signaling pathways it modulates.

Mechanism of Action: Dual Inhibition of PARP and Tankyrase

This compound exerts its anti-cancer effects through the simultaneous inhibition of PARP and tankyrase enzymes.

  • PARP Inhibition: By inhibiting PARP1 and PARP2, this compound disrupts the repair of single-strand DNA breaks. In cancer cells with underlying homologous recombination deficiencies, such as those with BRCA1/2 mutations, this leads to the accumulation of double-strand DNA breaks during replication, ultimately resulting in synthetic lethality and apoptotic cell death.[1] this compound efficiently traps PARP1 on chromatin, further enhancing its cytotoxic effect.

  • Tankyrase Inhibition: Tankyrases (TNKS1 and TNKS2) are members of the PARP family that play a crucial role in the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex.[2][3] By inhibiting tankyrases, this compound stabilizes Axin, leading to the suppression of Wnt/β-catenin signaling, which is frequently hyperactivated in various cancers and drives tumor growth and metastasis.[2][4]

This dual mechanism of action suggests that this compound may be effective in a broader patient population than PARP inhibitors alone, including tumors with intact homologous recombination but are dependent on Wnt signaling.[1][2]

In Vitro Efficacy

Enzymatic Inhibition

This compound demonstrates potent inhibition of both PARP and tankyrase enzymes, with low nanomolar IC50 values.

Target EnzymeIC50 (nM)
PARP12
Tankyrase 1 (TNKS1)5
Tankyrase 2 (TNKS2)1
Table 1: Enzymatic Inhibitory Activity of this compound [5]
Cellular Activity

Preclinical studies have evaluated the anti-proliferative effects of this compound in various cancer cell lines.

  • Pancreatic Cancer: In the BRCA2-deficient Capan-1 pancreatic cancer cell line, this compound exhibited a half-maximal inhibitory concentration (IC50) approximately 10-fold lower than that of the approved PARP inhibitor, olaparib.[1] It effectively induced G2/M phase cell cycle arrest and apoptosis.[1]

  • Gastric Cancer: In BRCA wild-type gastric cancer cell lines, this compound was found to be at least 28-fold more potent than olaparib and 13-fold more potent than the tankyrase inhibitor XAV939 in clonogenicity assays.[1]

Cell LineCancer TypeThis compound IC50 (µM)Olaparib IC50 (µM)
Capan-1Pancreatic (BRCA2 deficient)0.18951.105
Table 2: Comparative Anti-proliferative Activity of this compound and Olaparib in Capan-1 Cells [1]

In Vivo Efficacy

Pancreatic Cancer Xenograft Model

In a xenograft model using the Capan-1 pancreatic cancer cell line, orally administered this compound demonstrated significant tumor growth inhibition.

  • Experimental Protocol:

    • Animal Model: Nude mice.

    • Cell Line: Capan-1 (BRCA2 deficient).

    • Tumor Implantation: Subcutaneous injection of Capan-1 cells.

    • Treatment Groups:

      • Vehicle control.

      • Olaparib (50 or 100 mg/kg, orally, once daily, 5 days on/2 days off).

      • This compound (50 or 100 mg/kg, orally, once daily, 5 days on/2 days off).

    • Study Duration: Five weeks.[1]

    • Tumor Measurement: Tumor volume was measured regularly.

  • Results: this compound exhibited a higher tumor growth inhibition rate (45.2%) compared to olaparib (25.1%).[1]

Gastric Cancer Xenograft Models

This compound has also shown superior potency in gastric cancer xenograft models.

  • Experimental Models:

    • Cell Lines: KATO III and NCI-N87 (BRCA wild-type).[1]

    • Treatments: this compound was tested as a single agent and in combination with irinotecan, and compared with olaparib.[1]

  • Results: this compound demonstrated superior potency compared to olaparib in both xenograft models. The combination of this compound with irinotecan resulted in enhanced anti-tumor activity compared to this compound monotherapy and was more effective at suppressing tumor growth than the combination of olaparib and irinotecan.[1]

Signaling Pathway Modulation

This compound's dual inhibitory activity leads to the modulation of key oncogenic signaling pathways.

Wnt/β-catenin Signaling Pathway

By inhibiting tankyrases, this compound stabilizes the Axin protein, a crucial component of the β-catenin destruction complex. This leads to the degradation of β-catenin, preventing its translocation to the nucleus and subsequent transcription of Wnt target genes like c-myc and cyclin D1, which are involved in cell proliferation.[1]

Wnt_Pathway cluster_inhibition This compound Inhibition cluster_destruction_complex β-catenin Destruction Complex cluster_nucleus Nucleus This compound This compound Tankyrase Tankyrase This compound->Tankyrase inhibits Axin Axin Tankyrase->Axin promotes degradation β-catenin β-catenin Axin->β-catenin promotes degradation APC APC APC->β-catenin promotes degradation GSK3β GSK3β GSK3β->β-catenin promotes degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF activates Wnt Target Genes Wnt Target Genes TCF/LEF->Wnt Target Genes transcribes Proliferation Proliferation Wnt Target Genes->Proliferation Hippo_Pathway cluster_inhibition This compound Effect cluster_nucleus Nucleus This compound This compound AMOT AMOT This compound->AMOT stabilizes YAP YAP AMOT->YAP promotes phosphorylation p-YAP p-YAP (inactive) YAP->p-YAP TEAD TEAD YAP->TEAD activates Cell Growth Cell Growth p-YAP->Cell Growth inhibits Target Genes Target Genes TEAD->Target Genes transcribes Target Genes->Cell Growth in_vitro_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_data_analysis Data Analysis Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment Clonogenicity Assay Clonogenicity Assay This compound Treatment->Clonogenicity Assay Cell Viability Assay Cell Viability Assay This compound Treatment->Cell Viability Assay Apoptosis Assay Apoptosis Assay This compound Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis This compound Treatment->Cell Cycle Analysis IC50 Determination IC50 Determination Clonogenicity Assay->IC50 Determination Cell Viability Assay->IC50 Determination Apoptosis & Cell Cycle Profiles Apoptosis & Cell Cycle Profiles Apoptosis Assay->Apoptosis & Cell Cycle Profiles Cell Cycle Analysis->Apoptosis & Cell Cycle Profiles in_vivo_workflow Animal Model Selection Animal Model Selection Tumor Cell Implantation Tumor Cell Implantation Animal Model Selection->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Tumor Volume Measurement Tumor Volume Measurement Treatment Initiation->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Treatment Initiation->Body Weight Monitoring Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis Body Weight Monitoring->Endpoint Analysis Data Analysis Data Analysis Endpoint Analysis->Data Analysis

References

Nesuparib in Pancreatic Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy with limited therapeutic options and a dismal prognosis.[1][2] The 5-year survival rate remains exceptionally low, underscoring the urgent need for novel and more effective treatment strategies.[1] A subset of pancreatic cancers harbors defects in DNA damage repair (DDR) pathways, particularly homologous recombination deficiency (HRD), often associated with mutations in genes like BRCA1/2.[3][4] This has paved the way for targeted therapies such as Poly (ADP-ribose) polymerase (PARP) inhibitors, which exploit the concept of synthetic lethality.[5] However, the efficacy of existing PARP inhibitors is largely confined to patients with germline BRCA1/2 mutations, representing a small fraction of PDAC cases.[2][3] Furthermore, acquired resistance to these agents is a significant clinical challenge.[6]

Nesuparib (formerly JPI-547) is an investigational, first-in-class, orally administered small molecule that is being developed to address these limitations. It functions as a dual inhibitor of both PARP and Tankyrase (TNKS), offering a multi-pronged attack on cancer cell proliferation and survival.[1][6] This technical guide provides an in-depth overview of the core science behind this compound, summarizing its mechanism of action, preclinical data, and clinical development in the context of pancreatic cancer research.

Core Mechanism of Action

This compound's unique therapeutic potential stems from its simultaneous inhibition of two key enzyme families: PARP and Tankyrase.

  • PARP Inhibition and Synthetic Lethality: PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs).[5] In cancer cells with pre-existing HRD (e.g., due to BRCA1/2 mutations), inhibiting PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating toxic DNA double-strand breaks (DSBs).[4][5] Since the homologous recombination pathway for repairing these DSBs is already compromised, the cell is forced to rely on error-prone pathways, leading to genomic instability and ultimately, cell death—a concept known as synthetic lethality.

  • Tankyrase Inhibition and Wnt/Hippo Pathway Modulation: Tankyrases (TNKS1/2) are members of the PARP superfamily that play a critical role in the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in cancer and essential for cell growth and proliferation.[7][8] Tankyrases destabilize Axin, a key component of the β-catenin destruction complex. By inhibiting Tankyrase, this compound stabilizes Axin, promoting the degradation of β-catenin and thereby suppressing Wnt signaling.[9][10] This is particularly relevant for pancreatic cancers with mutations in genes like RNF43, which are dependent on Wnt signaling ("Wnt-addicted").[8][9] Additionally, this compound has been shown to disrupt the oncogenic YAP pathway, which is involved in the Hippo signaling cascade.[8][9][10]

  • Inducing "BRCAness" and Broadening Therapeutic Scope: The dual inhibition of Tankyrase also disrupts pathways critical for homologous recombination repair itself.[2][3] This can induce a state of "BRCAness" in tumors that do not have inherent BRCA mutations, effectively sensitizing these HRD-positive, non-BRCA-mutated tumors to PARP inhibition.[2][3] This significantly broadens the potential patient population for this compound beyond the small subset with germline BRCA mutations.[9]

  • Immunomodulation via cGAS-STING Pathway: Preclinical studies have revealed that this compound can alter the tumor microenvironment by activating the cGAS-STING pathway.[9][10] This innate immune signaling cascade is triggered by the presence of cytosolic DNA, which can accumulate due to unrepaired DNA damage. Activation of the cGAS-STING pathway leads to the production of Type I interferons, which promotes the recruitment and activation of immune cells.[9][10] This can effectively convert immunologically "cold" tumors, which are resistant to immune infiltration, into "hot" tumors that can be recognized and attacked by the immune system, suggesting a potential role for this compound as an immunotherapy agent.[9]

Nesuparib_Mechanism_of_Action cluster_DDR DNA Damage Response (DDR) cluster_WNT Wnt/β-catenin Signaling cluster_Immune Immune Activation SSB Single-Strand Break (SSB) DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse PARP PARP SSB->PARP Repair HRR Homologous Recombination Repair (HRR) DSB->HRR Repair CellDeath Apoptosis / Cell Death DSB->CellDeath Unrepaired Damage cGAS_STING cGAS-STING Pathway DSB->cGAS_STING Activates HRR->CellDeath HR Deficiency (e.g., BRCA mutation) Tankyrase Tankyrase Axin Axin Destruction Complex Tankyrase->Axin Inhibits BetaCatenin β-catenin Axin->BetaCatenin Degrades WntTargetGenes Wnt Target Gene Transcription BetaCatenin->WntTargetGenes Proliferation Cancer Proliferation WntTargetGenes->Proliferation cGAMP cGAMP IFN Type I Interferons cGAS_STING->IFN ImmuneCells Immune Cell Infiltration ('Hot' Tumor) IFN->ImmuneCells This compound This compound This compound->PARP Inhibits This compound->Tankyrase Inhibits

Caption: Dual inhibitory mechanism of this compound.

Preclinical Research

This compound has demonstrated potent and broad antitumor activity in a range of preclinical pancreatic cancer models.

In Vitro Studies

Studies using a panel of human pancreatic ductal adenocarcinoma (PDAC) cell lines have shown this compound's superior efficacy compared to first-generation PARP inhibitors.[8] In BRCA2-deficient Capan-1 cells, this compound exhibited comparable growth inhibition at a concentration approximately one-tenth that of olaparib.[9][10] Crucially, its antitumor activity was also confirmed in HRD-negative cells and in RNF43-mutated, Wnt-addicted pancreatic cancer cells, where conventional PARP inhibitors are less effective.[8][9][10]

Finding Cell Models Key Result Reference
Comparative PotencyBRCA2-deficient PDAC cells (Capan-1)Similar tumor-suppressing effects at 1/10th the concentration of olaparib.[9][10]
Broad ActivityHRD-negative PDAC cellsConfirmed efficacy, unlike conventional PARP inhibitors.[9][10]
Wnt-Addicted Cancer ActivityRNF43-mutated PDAC cellsSignificant activity via suppression of Wnt/β-catenin and YAP pathways.[8][9]
Superior Inhibition9 human PDAC cell linesHalf-maximal inhibitory concentration (IC50) ~10-fold lower than olaparib.[8]

Table 1: Summary of Key In Vitro Preclinical Findings

In Vivo Studies

In animal models, this compound has shown robust tumor growth inhibition, both as a monotherapy and in combination with standard treatments.[2][3] In xenograft models using the BRCA2-deficient Capan-1 pancreatic cancer cell line, this compound monotherapy resulted in stronger tumor suppression compared to olaparib.[10] These models also confirmed the immunomodulatory effects of this compound, showing increased serum levels of 2′3′-cGAMP, a direct activator of the STING pathway, transforming "cold" tumors into "hot" tumors infiltrated with immune cells.[10]

Finding Animal Model Key Result Reference
Monotherapy EfficacyXenograft modelsHigher tumor growth inhibition compared to olaparib.[9][10]
Combination EfficacyPreclinical modelsAchieved higher efficacy in combination with standard treatments.[2][3]
Immune ActivationCapan-1 xenograft modelElevated serum 2′3′-cGAMP, activating the cGAS-STING pathway.[10]
Tumor MicroenvironmentXenograft modelsTransformed "cold" tumors into immunologically active "hot" tumors.[9][10]

Table 2: Summary of Key In Vivo Preclinical Findings

Experimental Protocols

General In Vitro Antiproliferative Assay Protocol:

  • Cell Culture: A panel of human PDAC cell lines (e.g., Capan-1, AsPC-1, MIA-PaCa-2, PANC-1) are cultured in appropriate media and conditions.[8]

  • Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound, olaparib, or other PARP inhibitors for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using assays such as MTT or clonogenic assays.[8] The MTT assay measures the metabolic activity of cells, which correlates with cell number. The clonogenic assay assesses the ability of single cells to form colonies.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves to determine the potency of the compounds.

General In Vivo Xenograft Model Protocol:

  • Cell Implantation: Human pancreatic cancer cells (e.g., Capan-1) are injected subcutaneously or orthotopically into the pancreas of immunocompromised mice (e.g., nude or SCID mice).[10][11]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment groups and receive this compound (administered orally), a comparator drug (e.g., olaparib), or a vehicle control on a defined schedule.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, biomarker analysis). Blood samples may be collected to measure biomarkers like 2′3′-cGAMP.[10]

Preclinical_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro PDAC Cell Lines (e.g., Capan-1, PANC-1) treat_vitro Treat with this compound (Dose-Response) start_vitro->treat_vitro assay MTT / Clonogenic Assay treat_vitro->assay ic50 Calculate IC50 & Pathway Analysis assay->ic50 implant Xenograft Implantation (e.g., Capan-1 cells) ic50->implant Promising Results start_vivo Immunocompromised Mice start_vivo->implant treat_vivo Administer this compound (Oral Gavage) implant->treat_vivo monitor Monitor Tumor Growth & Animal Health treat_vivo->monitor endpoint Endpoint Analysis: Tumor Weight, Biomarkers monitor->endpoint

Caption: Generalized preclinical experimental workflow.

Clinical Development in Pancreatic Cancer

This compound is currently undergoing Phase 1b/2 clinical trials for advanced and metastatic pancreatic cancer.[6][7]

Phase 1b Studies

A prior Phase 1 trial demonstrated promising antitumor activity for this compound.[2] In patients with advanced solid tumors, the overall response rate (ORR) was 28.2% and the disease control rate (DCR) was 64.1%.[2][3]

Building on these results, an open-label, dose-finding Phase 1b study (NCT05257993) was initiated to evaluate the safety and tolerability of this compound in combination with standard-of-care chemotherapy regimens for patients with locally advanced and metastatic pancreatic cancer.[2][3][12]

Trial Identifier Phase Status Interventions Key Objectives Reference
NCT05257993Phase 1bRecruitingArm A: this compound + mFOLFIRINOXArm B: this compound + Gemcitabine/nab-paclitaxelAssess safety, tolerability, and determine Maximum Tolerated Dose (MTD).[2][3][12]
Prior Phase 1Phase 1CompletedThis compound MonotherapyORR: 28.2%DCR: 64.1%[2][3]

Table 3: Summary of this compound Clinical Trials in Pancreatic Cancer

Phase 2 Studies

Following encouraging results from the Phase 1b trials, Onconic Therapeutics has initiated Phase 2 clinical trials for this compound in patients with advanced and metastatic pancreatic cancer.[1][6] These trials will further evaluate the efficacy and safety of this compound as a potential new treatment option.

Experimental Protocol: Phase 1b Dose-Escalation Study (NCT05257993)
  • Study Design: A multicenter, open-label, dose-finding study using a 3+3 dose-escalation design.[3]

  • Patient Population: 24–48 patients with locally advanced or metastatic PDAC.[3]

  • Treatment Arms:

    • Arm A: this compound in combination with modified FOLFIRINOX (mFOLFIRINOX).[3]

    • Arm B: this compound in combination with Gemcitabine and nab-paclitaxel (GemAbraxane).[3]

  • Dosing: this compound is administered orally on a 5 days on/2 days off schedule, starting at a dose of 25 mg once daily, with the potential for escalation (up to 100 mg) or de-escalation based on the occurrence of dose-limiting toxicities (DLTs).[3]

  • Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) for this compound in each combination regimen.

  • Secondary Objectives: To evaluate the preliminary antitumor activity (ORR, DCR, duration of response, progression-free survival) and to characterize the pharmacokinetic profile of this compound.

Clinical_Trial_Design cluster_arms Treatment Arms (3+3 Dose Escalation Design) cluster_dosing This compound Dosing patients Patients with Advanced/ Metastatic PDAC (n=24-48) armA Arm A: This compound + mFOLFIRINOX patients->armA Randomization armB Arm B: This compound + GemAbraxane patients->armB Randomization dose1 Dose Level 1 (25 mg qd) armA->dose1 Starts at endpoint Primary Endpoint: - Safety & Tolerability - Determine MTD/RP2D Secondary Endpoints: - ORR, DCR, PFS - Pharmacokinetics armA->endpoint Evaluation armB->dose1 Starts at armB->endpoint Evaluation dose2 Dose Level 2 dose_up ... dose_n Dose Level 4 (100 mg qd)

Caption: Phase 1b dose-escalation trial design.

Conclusion and Future Directions

This compound represents a promising next-generation targeted therapy for pancreatic cancer. Its novel dual-inhibition mechanism targeting both PARP and Tankyrase provides a multi-faceted approach to treatment by directly killing cancer cells through synthetic lethality, suppressing critical growth signaling pathways, and potentially remodeling the tumor microenvironment to enable an anti-tumor immune response.[6][9][10]

Preclinical data strongly suggest that this compound may overcome the limitations of existing PARP inhibitors, demonstrating superior potency and a broader range of activity that includes not only BRCA-mutated tumors but also HRD-negative and Wnt-addicted cancers.[8][9][10] Early clinical data are encouraging, and ongoing Phase 2 trials will be critical in defining its efficacy and safety profile in patients with advanced pancreatic cancer.[1][6] The development of this compound highlights a significant step forward in creating more effective, mechanism-driven therapies for this challenging disease. Future research will likely focus on identifying predictive biomarkers to optimize patient selection and exploring further combination strategies, potentially with immune checkpoint inhibitors, to fully exploit its immunomodulatory properties.

References

Nesuparib in Ovarian Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nesuparib (also known as JPI-547 and OCN-201), a novel investigational agent in the field of ovarian cancer research. This compound distinguishes itself from other poly (ADP-ribose) polymerase (PARP) inhibitors through its unique dual-targeting mechanism, which may offer a broader therapeutic window for patients. This document details its mechanism of action, summarizes key preclinical and clinical data, provides representative experimental protocols, and visualizes the core biological pathways and workflows.

Core Mechanism of Action

This compound is an orally active small molecule that functions as a dual inhibitor of both PARP enzymes (PARP1 and PARP2) and tankyrase enzymes (TNKS1 and TNKS2).[1] This dual inhibition is the cornerstone of its therapeutic hypothesis, aiming to overcome resistance mechanisms and expand its utility beyond tumors with homologous recombination deficiency (HRD).

  • PARP Inhibition: Similar to other drugs in its class, this compound inhibits PARP1 and PARP2, which are critical enzymes in the repair of DNA single-strand breaks (SSBs). In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during DNA replication. This concept, known as synthetic lethality, results in targeted cancer cell death.

  • Tankyrase Inhibition: this compound's inhibition of tankyrase 1 and 2 modulates the Wnt/β-catenin and Hippo signaling pathways, which are frequently dysregulated in various cancers, including ovarian cancer, and are implicated in tumor growth and metastasis.[1] Tankyrases PARsylate (add poly(ADP-ribose) chains to) AXIN, a key scaffolding protein in the β-catenin destruction complex. This PARsylation marks AXIN for ubiquitination and subsequent proteasomal degradation. By inhibiting tankyrases, this compound stabilizes AXIN, thereby enhancing the function of the destruction complex and promoting the degradation of β-catenin.[1] This prevents β-catenin's translocation to the nucleus and subsequent transcription of oncogenic target genes. This mechanism may confer efficacy in tumors that are proficient in homologous recombination but are dependent on Wnt signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound from preclinical and early-phase clinical studies.

Table 1: In Vitro Enzymatic Inhibition
TargetIC50 (nM)Reference
PARP12[1]
TNKS15[1]
TNKS21[1]
Table 2: Clinical Efficacy in Ovarian Cancer (Early Phase Trials)
Trial PhasePatient PopulationTreatmentObjective Response Rate (ORR)Disease Control Rate (DCR)Reference
Phase 1High-Grade Serous Ovarian CancerMonotherapy80%100%

Note: The Phase 1 data is from a small, early-stage trial and should be interpreted with caution. A Phase 2 trial in epithelial ovarian cancer is currently ongoing.

Table 3: Preclinical Antitumor Activity
Cancer ModelComparisonOutcomeReference
Gastric CancerThis compound vs. OlaparibThis compound demonstrated significantly stronger anti-tumor effects.[2]
Gastric CancerThis compound + Irinotecan vs. Olaparib + IrinotecanThe this compound combination showed stronger tumor growth suppression.
Breast & Ovarian CancerThis compound in Olaparib-Resistant Xenograft Models (BT474, SNU251)This compound exhibited antitumor activity, suggesting potential to overcome acquired PARP inhibitor resistance.[1]

Experimental Protocols

This section provides detailed, representative methodologies for key experiments used to characterize the activity of this compound.

Cell Viability and Clonogenic Survival Assay

This protocol is designed to assess the cytotoxic and cytostatic effects of this compound on ovarian cancer cell lines.

1. Cell Culture:

  • Culture human ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3, A2780 for HR-proficient; Kuramochi, UWB1.289 for HR-deficient) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. MTT Assay (Short-term Viability):

  • Seed 5,000-8,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Prepare serial dilutions of this compound (e.g., from 0.1 nM to 100 µM) in culture medium.

  • Replace the medium in each well with the drug-containing medium and incubate for 72-120 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate IC50 values using non-linear regression analysis.

3. Clonogenic Assay (Long-term Survival): [3]

  • Seed a low density of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency) into 6-well plates.

  • After 24 hours, treat the cells with various concentrations of this compound.

  • Incubate for 10-21 days, allowing colonies to form. The medium can be replaced every 3-4 days.

  • Fix the colonies with 100% methanol for 20 minutes.

  • Stain the colonies with 0.5% crystal violet solution for 30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count colonies (defined as groups of ≥50 cells).

  • Calculate the Surviving Fraction (SF) for each treatment concentration relative to the untreated control.

Western Blotting for Wnt/β-catenin Pathway Analysis

This protocol details the procedure to detect changes in key Wnt/β-catenin signaling proteins following this compound treatment.

1. Sample Preparation:

  • Seed ovarian cancer cells (e.g., SW480 as a positive control for Wnt signaling, or ovarian lines like SKOV-3) in 6-cm dishes.

  • Treat cells with this compound (e.g., at IC50 concentration) for various time points (e.g., 6, 24, 48 hours).

  • Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA Protein Assay Kit.

2. SDS-PAGE and Electrotransfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins on a 4-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

    • Rabbit anti-AXIN1

    • Rabbit anti-AXIN2[4]

    • Mouse anti-β-catenin[4]

    • Rabbit anti-Active-β-catenin (non-phosphorylated Ser33/37/Thr41)

    • Mouse anti-α-tubulin or anti-GAPDH (as a loading control)

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.

In Vivo Ovarian Cancer Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

1. Animal Husbandry:

  • Use female athymic nude or SCID mice (6-8 weeks old).

  • House animals in specific pathogen-free conditions with ad libitum access to food and water.

  • Allow a one-week acclimatization period before the experiment.

2. Tumor Implantation:

  • Harvest ovarian cancer cells (e.g., SKOV-3) during their exponential growth phase.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

3. Treatment Protocol:

  • Monitor tumor growth by measuring with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound, Olaparib, this compound + Platinum chemotherapy).

  • Administer this compound orally (p.o.) via gavage once daily at a predetermined dose (e.g., 50 mg/kg).[5] The vehicle can be a solution like 0.5% methylcellulose.

  • Treat the animals for a specified period (e.g., 21-28 days).

  • Monitor animal body weight and overall health status throughout the study as a measure of toxicity.

4. Endpoint and Analysis:

  • The primary endpoint is tumor growth inhibition (TGI).

  • At the end of the study, euthanize the mice and excise the tumors.

  • Tumor weight can be measured as a secondary endpoint.

  • Tumor tissue can be processed for further analysis, such as immunohistochemistry (for proliferation markers like Ki-67) or western blotting.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.

Nesuparib_Mechanism cluster_DNA_Repair PARP Inhibition & Synthetic Lethality cluster_Wnt_Signaling Tankyrase Inhibition & Wnt Pathway SSB DNA Single-Strand Break (SSB) PARP PARP1/2 SSB->PARP recruits DSB DNA Double-Strand Break (DSB) SSB->DSB replication fork collapse leads to BER Base Excision Repair (BER) PARP->BER initiates BER->SSB repairs HRR Homologous Recombination Repair (HRR) DSB->HRR repaired by Cell_Death Apoptosis / Cell Death DSB->Cell_Death HRR->DSB BRCA_Deficient BRCA1/2 Deficient Cell (HRR Defective) BRCA_Deficient->HRR impairs This compound This compound This compound->PARP inhibits Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled binds Destruction_Complex Destruction Complex (APC, GSK3β, CK1) Frizzled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation AXIN AXIN AXIN->Destruction_Complex scaffolds Proteasome Proteasome Beta_Catenin->Proteasome degraded by Nucleus Nucleus Beta_Catenin->Nucleus translocates to TCF_LEF TCF/LEF Gene_Transcription Oncogenic Gene Transcription TCF_LEF->Gene_Transcription activates Tankyrase Tankyrase 1/2 Tankyrase->AXIN PARsylates for degradation Nesuparib2 This compound Nesuparib2->Tankyrase inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Select Ovarian Cancer Cell Lines (HR-deficient & HR-proficient) Viability_Assay Cell Viability Assays (MTT, Clonogenic) Determine IC50 Cell_Lines->Viability_Assay Mechanism_Study Mechanism of Action Studies Cell_Lines->Mechanism_Study Xenograft_Model Establish Xenograft Model (Subcutaneous or Orthotopic) Viability_Assay->Xenograft_Model Promising candidates progress to in vivo Western_Blot Western Blot (AXIN, β-catenin, p-H2AX) Mechanism_Study->Western_Blot Outcome Data Analysis & Efficacy Determination Western_Blot->Outcome Treatment Treat with this compound (vs. Vehicle / Comparator) Xenograft_Model->Treatment Tumor_Measurement Monitor Tumor Growth & Animal Weight Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC, Biomarkers) Tumor_Measurement->Endpoint_Analysis Endpoint_Analysis->Outcome

References

Nesuparib in Endometrial Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endometrial cancer is the most prevalent gynecologic malignancy in developed nations. While early-stage disease often has a favorable prognosis, advanced and recurrent cases present significant therapeutic challenges. The emergence of targeted therapies, particularly those exploiting DNA damage response (DDR) pathways, offers new hope. Nesuparib (also known as JPI-547 and OCN-201), a novel oral small molecule inhibitor, is currently under investigation for its potential role in treating endometrial cancer. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its mechanism of action, preclinical findings, and ongoing clinical trials in the context of endometrial cancer.

Core Mechanism of Action: Dual PARP and Tankyrase Inhibition

This compound distinguishes itself from other poly (ADP-ribose) polymerase (PARP) inhibitors through its dual-targeting mechanism. It inhibits not only PARP-1 and PARP-2 but also tankyrase (TNKS) 1 and 2. This dual action provides a multi-pronged attack on cancer cell proliferation and survival.

PARP Inhibition and Synthetic Lethality:

Like other PARP inhibitors, this compound blocks the repair of single-strand DNA breaks. In cancer cells with pre-existing defects in homologous recombination repair (a common feature in some endometrial cancers), this inhibition leads to the accumulation of double-strand breaks during DNA replication. This overwhelming DNA damage triggers cell death through a concept known as synthetic lethality.

Tankyrase Inhibition and Wnt/β-catenin Signaling:

Tankyrases are members of the PARP family that play a crucial role in the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in endometrial cancer, contributing to cell proliferation and tumor progression. Tankyrases mediate the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting tankyrases, this compound stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes.

The following diagram illustrates the dual inhibitory action of this compound.

Nesuparib_Mechanism cluster_dna_repair DNA Damage Response cluster_wnt Wnt/β-catenin Pathway cluster_outcome Cellular Outcome ssb Single-Strand DNA Break parp PARP1/2 ssb->parp ber Base Excision Repair parp->ber [Successful Repair] [Successful Repair] ber->[Successful Repair] apoptosis Apoptosis wnt Wnt Ligand fzd Frizzled Receptor wnt->fzd axin_complex Axin Destruction Complex fzd->axin_complex Inhibits beta_catenin β-catenin axin_complex->beta_catenin Degradation gene_transcription Target Gene Transcription (Proliferation) beta_catenin->gene_transcription tnks Tankyrase 1/2 tnks->axin_complex Promotes Degradation reduced_proliferation Reduced Proliferation This compound This compound This compound->parp Inhibits This compound->tnks Inhibits

Caption: Dual mechanism of this compound action.

Preclinical Research in Endometrial Cancer

To date, publicly available preclinical data for this compound specifically in endometrial cancer is limited to an abstract from the American Association for Cancer Research (AACR) Annual Meeting 2024.[1][2] This research provides initial evidence of this compound's activity in endometrial cancer cell lines.

In Vitro Studies

A study by Lee et al. investigated the efficacy of this compound (JPI-547) in human endometrioid endometrial cancer cell lines: Hec-1A, Hec-1B, and Ishikawa.[1][2] The Ishikawa cell line is known to have a mutation in the PTEN gene, a common alteration in endometrial cancer, while Hec-1A and Hec-1B are considered PTEN-wild-type.

Key Findings:

  • This compound demonstrated superior efficacy in reducing cell viability compared to the first-generation PARP inhibitor, olaparib, across all three cell lines.[1][2]

  • Notably, this compound was effective in both PTEN-mutant (Ishikawa) and PTEN-wild-type (Hec-1A, Hec-1B) cells, suggesting a broader potential application than therapies solely reliant on PTEN status.[1][2]

  • The study also indicated that this compound's effect on cell viability was independent of Rad51 formation, a key protein in homologous recombination.[1][2]

Quantitative Data Summary

While specific IC50 values for endometrial cancer cell lines have not been published, the following table summarizes the reported percentage decrease in cell viability upon treatment with this compound.[1][2] For context, general IC50 values for this compound against its target enzymes are also provided.

Target/Cell Line Metric Value Notes
PARP-1IC502 nMNot specific to endometrial cancer cells.
Tankyrase-1IC505 nMNot specific to endometrial cancer cells.
Tankyrase-2IC501 nMNot specific to endometrial cancer cells.
Endometrial Cancer Cell Lines
Hec-1A (PTEN-wild-type)% Decrease in Cell Viability28%Compared to untreated control.
Hec-1B (PTEN-wild-type)% Decrease in Cell Viability34.3%Compared to untreated control.
Ishikawa (PTEN-mutant)% Decrease in Cell Viability48.7%Compared to untreated control.

Data from Lee et al., AACR 2024.[1][2]

Experimental Protocols

The following provides a generalized methodology based on the abstract for the in vitro experiments.

Cell Viability Assay (Generalized Protocol):

  • Cell Culture: Human endometrioid endometrial cancer cell lines (Hec-1A, Hec-1B, Ishikawa) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound, olaparib, or a vehicle control.

  • Incubation: Cells are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a standard method, such as the MTT or XTT assay, which measures metabolic activity.

  • Data Analysis: The percentage of viable cells in treated wells is calculated relative to the vehicle-treated control wells.

The following diagram outlines a typical workflow for in vitro evaluation of a novel compound like this compound.

experimental_workflow cluster_cell_culture Cell Line Preparation cluster_treatment Drug Treatment cluster_incubation Incubation cluster_analysis Data Analysis culture Culture Endometrial Cancer Cell Lines (Hec-1A, Hec-1B, Ishikawa) seed Seed Cells into Multi-well Plates culture->seed treat Treat with this compound, Olaparib, or Vehicle Control seed->treat incubate Incubate for Specified Duration treat->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability analyze Calculate % Decrease in Viability & IC50 viability->analyze

Caption: In vitro experimental workflow.

Clinical Research in Endometrial Cancer

This compound is currently being evaluated in a Phase II clinical trial for patients with advanced or recurrent endometrial cancer.

The PENELOPE Trial (NCT06502743)

The PENELOPE trial is a multicenter, open-label, randomized Phase II study. It is designed to assess the efficacy and safety of this compound in combination with the immune checkpoint inhibitor pembrolizumab as maintenance therapy.

Study Design:

  • Patient Population: Patients with mismatch repair-proficient (pMMR), advanced (Stage III/IV) or recurrent endometrial cancer who have not received prior chemotherapy for advanced disease.

  • Treatment Arms:

    • Arm A (Control): First-line therapy with carboplatin and paclitaxel plus pembrolizumab, followed by maintenance therapy with pembrolizumab alone.

    • Arm B (Investigational): First-line therapy with carboplatin and paclitaxel plus pembrolizumab, followed by maintenance therapy with pembrolizumab in combination with this compound.

  • Dosage: this compound is administered orally at a starting dose of 150 mg once daily.

  • Primary Endpoint: Progression-free survival (PFS).

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), disease control rate (DCR), duration of response (DoR), and safety.

The logical flow of the PENELOPE trial is depicted below.

Penelope_Trial cluster_enrollment Patient Enrollment cluster_first_line First-Line Treatment cluster_randomization Randomization cluster_arm_a Arm A (Control) cluster_arm_b Arm B (Investigational) cluster_endpoints Endpoints patients pMMR Advanced/Recurrent Endometrial Cancer Patients chemo_io Carboplatin + Paclitaxel + Pembrolizumab patients->chemo_io randomize Randomize (1:1) chemo_io->randomize maint_a Maintenance: Pembrolizumab randomize->maint_a maint_b Maintenance: Pembrolizumab + this compound randomize->maint_b endpoints_node Primary: PFS Secondary: OS, ORR, etc. maint_a->endpoints_node maint_b->endpoints_node

Caption: PENELOPE clinical trial design.

Future Directions and Conclusion

The dual inhibition of PARP and tankyrase by this compound presents a novel and promising therapeutic strategy for endometrial cancer. Preclinical data, though limited, suggests activity in both PTEN-mutant and PTEN-wild-type endometrial cancer cell lines, potentially broadening its clinical utility beyond that of earlier-generation PARP inhibitors.

The ongoing PENELOPE trial will be critical in determining the clinical benefit of adding this compound to immunotherapy as a maintenance strategy for patients with advanced or recurrent MMR-proficient endometrial cancer, a population with a significant unmet medical need. The results of this trial will provide valuable insights into the efficacy and safety of this combination and may establish a new standard of care.

Further preclinical studies are warranted to fully elucidate the molecular mechanisms underlying this compound's efficacy in different subtypes of endometrial cancer and to explore potential biomarkers of response. In vivo studies using patient-derived xenograft models would also be invaluable for assessing its anti-tumor activity in a more clinically relevant setting. As the field of endometrial cancer treatment moves towards more personalized approaches, the unique mechanism of this compound positions it as a compound of high interest for further investigation.

References

The Pharmacodynamics of Nesuparib: A Dual-Action Inhibitor Targeting PARP and Tankyrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesuparib (also known as JPI-547 and OCN-201) is an orally bioavailable, second-generation small molecule inhibitor currently under investigation for the treatment of various solid tumors.[1][2] Developed by Onconic Therapeutics, a subsidiary of Jeil Pharmaceutical, this compound distinguishes itself from conventional PARP inhibitors through its novel, dual-targeting mechanism.[3][4] It simultaneously inhibits Poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2, and Tankyrase (TNKS) enzymes 1 and 2.[1][5] This dual action is designed to not only block DNA damage repair in cancer cells but also to modulate key oncogenic signaling pathways, potentially overcoming resistance mechanisms seen with first-generation PARP inhibitors and expanding its therapeutic utility.[3][6] this compound is currently in Phase 2 clinical trials for pancreatic, endometrial, and ovarian cancers and has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for both pancreatic and gastric cancers.[4][6][7]

Core Mechanism of Action

This compound exerts its anti-neoplastic effects through two distinct but synergistic mechanisms:

  • PARP Inhibition and Synthetic Lethality: this compound binds to PARP1 and PARP2, enzymes crucial for the repair of single-strand DNA breaks (SSBs) via the base excision repair (BER) pathway.[1] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and apoptotic cell death—a concept known as synthetic lethality.[1]

  • Tankyrase Inhibition and Modulation of Wnt/β-catenin and Hippo Pathways: this compound also inhibits Tankyrase 1 and 2, members of the PARP family that regulate the stability of AXIN, a key component of the β-catenin destruction complex.[1][8] By inhibiting Tankyrase-mediated poly(ADP-ribosyl)ation (PARsylation) of AXIN, this compound prevents its degradation. The stabilized AXIN enhances the destruction of β-catenin, thereby downregulating the Wnt/β-catenin signaling pathway, which is a critical driver of proliferation in many cancers.[1][3] Furthermore, preclinical evidence suggests that Tankyrase inhibition by this compound also modulates the Hippo signaling pathway by stabilizing angiomotin (AMOT) proteins, leading to the phosphorylation and inhibition of the oncogenic transcriptional co-activator YAP.[3][8]

Nesuparib_Mechanism_of_Action cluster_0 PARP Inhibition Pathway cluster_1 Tankyrase Inhibition Pathway cluster_2 Hippo Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP activates BER Base Excision Repair PARP->BER initiates DNA_DSB DNA Double-Strand Break (DSB) PARP->DNA_DSB leads to (unrepaired SSBs) BER->DNA_SSB repairs HR_Proficient HRR Proficient Cell DNA_DSB->HR_Proficient HR_Deficient HRR Deficient Cell (e.g., BRCA-/-) DNA_DSB->HR_Deficient Repair DNA Repair HR_Proficient->Repair Apoptosis_PARP Apoptosis HR_Deficient->Apoptosis_PARP Nesuparib_PARP This compound Nesuparib_PARP->PARP inhibits TNKS Tankyrase 1/2 AXIN AXIN TNKS->AXIN PARsylates for degradation AMOT AMOT TNKS->AMOT degrades BetaCatenin β-catenin AXIN->BetaCatenin promotes degradation Wnt_Genes Wnt Target Genes (c-myc, cyclin D1) BetaCatenin->Wnt_Genes activates transcription Proliferation Cell Proliferation Wnt_Genes->Proliferation Nesuparib_TNKS This compound Nesuparib_TNKS->TNKS inhibits YAP YAP AMOT->YAP phosphorylates & inhibits Oncogenic_YAP Oncogenic YAP Pathway Inhibition

Caption: Dual mechanism of action of this compound.

Quantitative Pharmacodynamic Data

This compound has demonstrated potent enzymatic and cellular activity in multiple preclinical models. Its dual-targeting capability allows it to be significantly more potent than first-generation PARP inhibitors in specific contexts.

ParameterTarget / Cell LineValueComparatorValueSource
IC₅₀ Tankyrase 1 (TNKS1)5 nM--[5][9]
Tankyrase 2 (TNKS2)1 nM--[5][9]
PARP12 nM--[5][9]
Relative Potency BRCA wild-type gastric cancer cells (Clonogenicity)≥28x more potentOlaparib-[8]
BRCA wild-type gastric cancer cells (Clonogenicity)≥13x more potentXAV939 (TNKS inhibitor)-[8]
Relative Efficacy BRCA2-deficient pancreatic cancer cellsSimilar tumor suppressionOlaparibat 10x higher concentration[3]

Key Preclinical Experimental Data & Protocols

Gastric Cancer Preclinical Models

Preclinical studies explored this compound's efficacy in BRCA wild-type gastric cancer cell lines, focusing on its ability to modulate Wnt and Hippo signaling.

Experimental Protocol: Clonogenic Survival Assay (Detailed protocol not publicly available; based on standard methods cited in the AACR 2025 abstract)[8]

  • Cell Culture: BRCA wild-type human gastric cancer cell lines (KATO III and NCI-N87) were cultured under standard conditions.

  • Treatment: Cells were seeded at low density and treated with a range of concentrations of this compound, Olaparib, or XAV939.

  • Incubation: Plates were incubated for a period sufficient to allow colony formation (typically 10-14 days).

  • Staining & Analysis: Colonies were fixed and stained (e.g., with crystal violet). The number of colonies containing ≥50 cells was counted.

  • Endpoint: The half-maximal inhibitory concentration (IC₅₀) for clonogenicity was calculated to compare the potency of the compounds.

Experimental Protocol: In Vivo Xenograft Model (Detailed protocol not publicly available; based on standard methods cited in the AACR 2025 abstract)[8]

  • Model System: Immunocompromised mice were subcutaneously implanted with KATO III or NCI-N87 gastric cancer cells.

  • Treatment Groups: Once tumors reached a palpable size, mice were randomized into groups to receive:

    • Vehicle control

    • This compound monotherapy

    • Olaparib monotherapy

    • This compound + Irinotecan

    • Olaparib + Irinotecan

  • Drug Administration: this compound was administered orally. Irinotecan was administered via a standard parenteral route. Dosing schedules and concentrations were determined by preliminary studies.

  • Monitoring: Tumor volume and body weight were measured regularly throughout the study.

  • Endpoint: The primary endpoint was tumor growth inhibition. The study concluded that this compound, alone and in combination with irinotecan, showed stronger tumor growth suppression than the Olaparib-based regimens.[8]

Pancreatic Cancer Preclinical Models

A comprehensive study published in the International Journal of Biological Sciences detailed this compound's efficacy in pancreatic ductal adenocarcinoma (PDAC) models, highlighting its activity in both HR-deficient and "Wnt-addicted" tumors.[1]

Experimental Protocol: Cell Viability and Apoptosis Assay (Adapted from Oh, K-S., et al., Int J Biol Sci 2025)[1][5]

  • Cell Culture: The BRCA2-deficient human pancreatic cancer cell line Capan-1 was used.

  • Treatment: Cells were treated with this compound or Olaparib for a specified duration (e.g., 72 hours).

  • Cell Cycle Analysis: Cells were harvested, fixed in ethanol, stained with propidium iodide, and analyzed by flow cytometry to determine the proportion of cells in G2/M and sub-G1 (apoptotic) phases.

  • Apoptosis Confirmation: Apoptosis was confirmed using an Annexin V-FITC/PI apoptosis detection kit, followed by flow cytometry analysis.

  • Endpoint: this compound was found to induce G2/M phase arrest and apoptotic cell death more effectively than olaparib in Capan-1 cells.

Experimental Protocol: Immunoblot Analysis for Signaling Pathways (Adapted from Oh, K-S., et al., Int J Biol Sci 2025)[1]

  • Cell Culture: PDAC cell lines (e.g., HPAF-II, AsPC-1) were treated with this compound (e.g., 2.5 µM) or Olaparib for 72 hours.

  • Protein Extraction: Whole-cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key pathway proteins (e.g., AXIN, non-phospho β-catenin, c-myc, phospho-YAP (Ser127), total YAP, AMOT).

  • Detection: Membranes were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) system.

  • Endpoint: this compound treatment led to the stabilization of AXIN and AMOT, a reduction in active β-catenin, and an increase in inhibitory phospho-YAP, confirming its dual-pathway inhibition.[3][8]

Experimental_Workflow_Xenograft cluster_treatments Treatment Phase start Start cell_implantation Subcutaneous Implantation of Cancer Cells (e.g., Capan-1, KATO III) start->cell_implantation tumor_growth Tumor Growth to Palpable Size cell_implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization group1 Group 1: Vehicle Control randomization->group1 group2 Group 2: This compound randomization->group2 group3 Group 3: Comparator (e.g., Olaparib) randomization->group3 group4 Group 4: This compound + Chemo randomization->group4 monitoring Regular Monitoring: - Tumor Volume - Body Weight group1->monitoring group2->monitoring group3->monitoring group4->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition monitoring->endpoint

Caption: General workflow for in vivo xenograft model experiments.

Conclusion and Future Directions

The pharmacodynamic profile of this compound demonstrates a potent, dual-action mechanism that leverages both synthetic lethality through PARP inhibition and the targeted suppression of oncogenic Wnt/β-catenin and Hippo signaling pathways via Tankyrase inhibition. Preclinical data strongly suggest that this dual activity may translate to superior efficacy compared to conventional PARP inhibitors, particularly in tumors that are not classically HR-deficient but may be reliant on Wnt signaling ("Wnt-addicted").[3] This could significantly broaden the patient population that may benefit from PARP-targeted therapies. Ongoing Phase 2 clinical trials will be critical in validating these preclinical findings and establishing the safety and efficacy of this compound in a clinical setting.[6][7] Future research should continue to explore predictive biomarkers beyond BRCA mutations, such as RNF43 mutations, to better identify patients most likely to respond to this next-generation targeted therapy.[3]

References

The Pharmacokinetics of Nesuparib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesuparib (also known as JPI-547) is a novel, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both poly(ADP-ribose) polymerase (PARP) 1/2 and tankyrase (TNK) 1/2.[1] This dual inhibition presents a promising therapeutic strategy in oncology, potentially overcoming resistance mechanisms associated with single-target PARP inhibitors. Understanding the pharmacokinetic profile of this compound is critical for its continued development and clinical application. This technical guide synthesizes the currently available pharmacokinetic data for this compound, outlines relevant experimental methodologies, and provides context through comparison with other PARP inhibitors where this compound-specific data is not yet publicly available.

Introduction

This compound's dual inhibition of PARP and tankyrase is designed to enhance its anti-tumor efficacy. PARP enzymes are crucial for DNA damage repair, and their inhibition can lead to the destruction of cancer cells, particularly those with existing DNA repair deficiencies.[2][3] Tankyrase inhibition, on the other hand, modulates the Wnt/β-catenin signaling pathway, which is implicated in cancer cell growth and metastasis.[2][3] this compound is currently under clinical investigation for various solid tumors, including pancreatic and ovarian cancer.[4] As of early 2025, it is in Phase 2 clinical trials for epithelial ovarian cancer and a Phase 1b/2 trial for pancreatic cancer.[2][3]

Pharmacokinetic Profile

Publicly available pharmacokinetic data for this compound is currently limited, primarily stemming from early-phase clinical trials. The following table summarizes the key parameters identified from a Phase I dose-escalation study in patients with advanced solid tumors.[5]

Table 1: Human Pharmacokinetic Parameters of this compound [5]

ParameterValuePopulationDosing
Time to Maximum Concentration (Tmax) 0.25 - 8 hoursPatients with advanced solid tumorsSingle oral dose (50-200 mg)
Apparent Half-Life (t½) 18 - 31 hoursPatients with advanced solid tumorsSingle oral dose (50-200 mg)
Dose Proportionality Mean Cmax and AUC increase proportionallyPatients with advanced solid tumors50-200 mg
Absorption

This compound is orally administered and appears to be well-absorbed, with a time to maximum plasma concentration (Tmax) ranging from 0.25 to 8 hours.[5] The wide range in Tmax may suggest variability in absorption rates among patients or potential food effects, although specific studies on the effect of food on this compound absorption have not been published.

Distribution

Specific data on the volume of distribution, plasma protein binding, and tissue distribution of this compound in humans are not yet publicly available. For context, other PARP inhibitors like rucaparib exhibit moderate plasma protein binding (around 70%).[6] Preclinical studies on similar compounds, such as the dual PARP/tankyrase inhibitor E7449, may provide insights into the expected distribution characteristics.[7]

Metabolism

The metabolic pathways of this compound have not been fully elucidated in published literature. As with many orally administered small molecules, it is anticipated to undergo hepatic metabolism. For comparison, the PARP inhibitor rucaparib is metabolized primarily by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A.[6]

Excretion

Details regarding the excretion routes and clearance mechanisms of this compound are not currently available. Human mass balance studies, often utilizing radiolabeled compounds, are required to definitively determine the proportion of the drug excreted via renal and fecal pathways. For instance, a study with radiolabeled rucaparib showed that the majority of the dose was recovered in feces (71.9%) with a smaller portion in urine (17.4%), suggesting that elimination occurs through multiple pathways including metabolism and biliary and renal excretion.[8]

Experimental Protocols

Detailed experimental protocols from the clinical trials of this compound are not yet published. However, a standard methodology for a Phase I pharmacokinetic study can be outlined based on common practices in the field.

Hypothetical Phase I Pharmacokinetic Study Design
  • Study Design: An open-label, single-center, dose-escalation study.

  • Patient Population: Patients with advanced solid tumors who have exhausted standard therapeutic options.

  • Dosing: this compound administered orally as a single agent, once daily, in escalating dose cohorts.

  • Pharmacokinetic Sampling: Serial blood samples collected at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose) on day 1 and at steady state.

  • Bioanalytical Method: Plasma concentrations of this compound and any potential major metabolites would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis would be used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance.

Signaling Pathways and Experimental Workflows

This compound's Dual Inhibition Signaling Pathway

The following diagram illustrates the dual inhibitory action of this compound on the PARP-mediated DNA repair pathway and the tankyrase-mediated Wnt/β-catenin signaling pathway.

Nesuparib_Signaling_Pathway cluster_dna_repair PARP-mediated DNA Repair cluster_wnt_signaling Wnt/β-catenin Signaling DNA_damage DNA Single-Strand Break PARP PARP1/2 DNA_damage->PARP activates DNA_repair DNA Repair PARP->DNA_repair facilitates Wnt_signal Wnt Signal Destruction_complex Destruction Complex (Axin, APC, etc.) Wnt_signal->Destruction_complex inhibits beta_catenin β-catenin Destruction_complex->beta_catenin degrades Gene_transcription Gene Transcription (Cell Growth, Proliferation) beta_catenin->Gene_transcription promotes Tankyrase Tankyrase 1/2 Tankyrase->Destruction_complex destabilizes Axin This compound This compound This compound->PARP inhibits This compound->Tankyrase inhibits

This compound's dual inhibitory action on cellular pathways.
Pharmacokinetic Sample Analysis Workflow

This diagram outlines a typical workflow for the analysis of pharmacokinetic samples from a clinical trial.

PK_Analysis_Workflow start Patient Dosing blood_sampling Serial Blood Sampling start->blood_sampling sample_processing Plasma Separation (Centrifugation) blood_sampling->sample_processing storage Sample Storage (-80°C) sample_processing->storage extraction Drug Extraction from Plasma storage->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_acquisition Data Acquisition lcms_analysis->data_acquisition pk_analysis Pharmacokinetic Analysis (NCA) data_acquisition->pk_analysis report Pharmacokinetic Report pk_analysis->report

Workflow for pharmacokinetic sample analysis.

Future Directions

The comprehensive pharmacokinetic profile of this compound is still emerging. Future publications from ongoing and planned clinical trials are anticipated to provide more detailed information on its absorption, distribution, metabolism, and excretion. Key areas for future investigation include:

  • Human Mass Balance Study: To definitively characterize the routes of elimination and metabolic fate.

  • Food Effect Study: To determine the impact of food on the bioavailability of this compound.

  • Drug-Drug Interaction Studies: To assess the potential for interactions with co-administered medications, particularly inhibitors or inducers of cytochrome P450 enzymes.

  • Special Population Studies: To evaluate the pharmacokinetics in patients with renal or hepatic impairment.

More detailed information is expected to be presented at upcoming scientific meetings, such as the American Association for Cancer Research (AACR) Annual Meeting.[2][9]

Conclusion

This compound is a promising dual inhibitor of PARP and tankyrase with early clinical data demonstrating oral absorption and a half-life supportive of once-daily dosing. While the current understanding of its full pharmacokinetic profile is limited, ongoing clinical development will be crucial in providing the necessary data to fully characterize its properties and guide its optimal use in cancer therapy. The information presented in this guide represents the current state of knowledge and will be updated as new data becomes available.

References

Methodological & Application

Nesuparib: In Vitro Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Nesuparib (also known as JPI-547 or OCN-201) is a potent, orally bioavailable second-generation small molecule inhibitor with a dual mechanism of action, targeting both Poly (ADP-ribose) polymerase (PARP) enzymes (PARP1 and PARP2) and Tankyrase enzymes (TNKS1 and TNKS2).[1] This dual inhibition disrupts two critical cellular processes. The inhibition of PARP interferes with DNA single-strand break repair, leading to the accumulation of DNA damage and ultimately apoptosis, particularly in cells with existing DNA repair deficiencies like BRCA mutations.[2] Simultaneously, the inhibition of Tankyrase stabilizes the AXIN protein, a key component of the β-catenin destruction complex.[1][2][3] This stabilization prevents the degradation of β-catenin, thereby downregulating the Wnt/β-catenin signaling pathway, which is often hyperactivated in various cancers and plays a crucial role in tumor growth and metastasis.[2][4]

These application notes provide an overview of the in vitro experimental protocols to characterize the activity and cellular effects of this compound.

Data Presentation

Table 1: this compound Enzymatic Inhibition
TargetIC₅₀ (nM)IC₅₀ (µM)
PARP120.002
PARP2Not DeterminedNot Determined
Tankyrase 150.005
Tankyrase 210.001

Data compiled from publicly available sources.[3][5]

Signaling Pathways and Experimental Workflow

PARP1 and Tankyrase Inhibition by this compound

G cluster_0 DNA Damage Repair cluster_1 Wnt/β-catenin Signaling DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits DNA_Repair Base Excision Repair PARP1->DNA_Repair activates Apoptosis Apoptosis PARP1->Apoptosis leads to (when inhibited) DNA_Repair->DNA_SSB repairs Nesuparib_PARP This compound Nesuparib_PARP->PARP1 inhibits Tankyrase Tankyrase 1/2 Axin Axin Tankyrase->Axin promotes degradation Destruction_Complex β-catenin Destruction Complex Axin->Destruction_Complex stabilizes beta_catenin β-catenin Destruction_Complex->beta_catenin promotes degradation Wnt_Target_Genes Wnt Target Gene Transcription beta_catenin->Wnt_Target_Genes promotes Nesuparib_TNKS This compound Nesuparib_TNKS->Tankyrase inhibits

Caption: Dual mechanism of this compound targeting PARP1 and Tankyrase.

General Experimental Workflow for In Vitro Evaluation of this compound

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Enzymatic_Assay PARP1/Tankyrase Enzymatic Assays IC50_Det Determine IC₅₀ Values Enzymatic_Assay->IC50_Det Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) IC50_Det->Cell_Viability Inform Dosing Cell_Culture Select & Culture Cancer Cell Lines Cell_Culture->Cell_Viability Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Viability_Endpoint Determine GI₅₀/ IC₅₀ Values Cell_Viability->Viability_Endpoint Protein_Endpoint Assess Target Engagement (e.g., p-H2AX, Axin levels) Western_Blot->Protein_Endpoint

Caption: Workflow for in vitro characterization of this compound.

Experimental Protocols

PARP1 Enzymatic Activity Assay (Chemiluminescent)

This protocol is adapted from commercially available PARP assay kits and is intended to determine the in vitro inhibitory activity of this compound on purified PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • This compound

  • PARP Assay Buffer

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Stop solution

  • Wash buffer (e.g., PBST)

  • Microplate reader with chemiluminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in PARP Assay Buffer. The final concentrations should span a range appropriate for IC₅₀ determination (e.g., 0.01 nM to 1 µM). Include a DMSO-only control.

  • Enzyme and Substrate Preparation: Dilute PARP1 enzyme and biotinylated NAD+ in PARP Assay Buffer to the recommended concentrations.

  • Reaction Setup:

    • To the histone-coated wells, add 25 µL of the this compound dilutions or DMSO control.

    • Add 25 µL of the diluted PARP1 enzyme to each well.

    • Initiate the reaction by adding 50 µL of the biotinylated NAD+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well to remove unincorporated NAD+.

  • Detection:

    • Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of chemiluminescent substrate to each well.

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

  • Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Tankyrase 1/2 Enzymatic Activity Assay (Chemiluminescent)

This protocol is similar to the PARP1 assay and is designed to measure the inhibitory effect of this compound on Tankyrase activity.

Materials:

  • Recombinant human Tankyrase 1 or 2 enzyme

  • Substrate-coated 96-well plates (e.g., with a suitable PARPylation substrate)

  • Biotinylated NAD+

  • This compound

  • Tankyrase Assay Buffer

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Wash buffer (e.g., PBST)

  • Microplate reader with chemiluminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in Tankyrase Assay Buffer (e.g., 0.01 nM to 1 µM).

  • Assay Protocol: Follow the same steps as the PARP1 Enzymatic Activity Assay, substituting the Tankyrase enzyme, substrate, and assay buffer.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the growth inhibitory (GI₅₀) or cytotoxic (IC₅₀) concentration of this compound.

Materials:

  • Cancer cell lines of interest (e.g., BRCA-mutant ovarian or breast cancer lines)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours (or a desired time course) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control. Determine the GI₅₀/IC₅₀ value using non-linear regression analysis.

Western Blot for Axin Stabilization

This protocol is used to qualitatively and quantitatively assess the effect of this compound on the stabilization of Axin, a direct downstream target of Tankyrase inhibition.

Materials:

  • Cancer cell lines (e.g., those with an active Wnt/β-catenin pathway)

  • 6-well cell culture plates

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Axin1, anti-β-actin or anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a DMSO control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Axin1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Re-probing: Strip the membrane (if necessary) and re-probe with a loading control antibody (anti-β-actin or anti-GAPDH).

  • Analysis: Quantify the band intensities using densitometry software and normalize the Axin1 signal to the loading control. Compare the levels of Axin1 in this compound-treated cells to the DMSO control.

References

Application Notes and Protocols for Nesuparib Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesuparib (also known as JPI-547 or OCN-201) is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both Poly(ADP-ribose) polymerase (PARP) enzymes (PARP1 and PARP2) and Tankyrase enzymes (TNKS1 and TNKS2).[1] This dual inhibitory action makes this compound a compelling candidate for cancer therapy. Its inhibition of PARP interferes with DNA single-strand break repair, leading to the accumulation of DNA double-strand breaks and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (a concept known as synthetic lethality).[2] Simultaneously, its inhibition of Tankyrase modulates the Wnt/β-catenin and Hippo signaling pathways, which are often dysregulated in cancer, by stabilizing key negative regulators such as Axin and Angiomotin (AMOT) family proteins.[3] This multifaceted approach suggests that this compound may overcome resistance mechanisms associated with single-target PARP inhibitors.

These application notes provide a comprehensive guide to performing key cell-based assays for evaluating the efficacy and mechanism of action of this compound. The protocols detailed below are intended to assist researchers in pharmacology, cancer biology, and drug development in characterizing the cellular effects of this dual inhibitor.

Mechanism of Action Overview

This compound exerts its anti-cancer effects through the simultaneous inhibition of two key enzyme families:

  • PARP Inhibition and DNA Damage Repair: PARP1 and PARP2 are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, this compound prevents the recruitment of DNA repair machinery to the site of damage. Consequently, unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and apoptotic cell death.[2]

  • Tankyrase Inhibition and Wnt/β-catenin/Hippo Signaling: Tankyrase 1 and 2 are members of the PARP family that regulate the stability of several proteins involved in key signaling pathways.

    • Wnt/β-catenin Pathway: Tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, a key component of the β-catenin destruction complex. This marks Axin for ubiquitination and proteasomal degradation. By inhibiting Tankyrases, this compound stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes, such as c-myc and cyclin D1, which are involved in cell proliferation.

    • Hippo Pathway: Tankyrases also regulate the stability of Angiomotin (AMOT) family proteins.[3] AMOT proteins can sequester the transcriptional co-activator Yes-associated protein (YAP) in the cytoplasm, thereby inhibiting its oncogenic activity.[2][4] this compound-mediated Tankyrase inhibition leads to the stabilization of AMOT, which in turn promotes the cytoplasmic retention and phosphorylation of YAP, suppressing its pro-proliferative and anti-apoptotic functions.[3][5]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC₅₀ (nM)
PARP12
PARP2Not Determined
Tankyrase 15
Tankyrase 21

Data sourced from Selleck Chemicals.[1]

Table 2: Representative Cellular Potency of PARP Inhibitors in Cancer Cell Lines (Clonogenic Assay)
Cell LineCancer TypeBRCA StatusTreatmentSF₅₀ (µM)
SUM-149Inflammatory Breast CancerMutantOlaparib~1
MDA-IBC-3Inflammatory Breast CancerWild-TypeOlaparib~5
SK-N-BE(2c)NeuroblastomaNot ReportedOlaparib~2.5
UVW/NATNeuroblastomaNot ReportedOlaparib~4

This table presents representative data for the PARP inhibitor Olaparib to illustrate the expected outcomes of a clonogenic survival assay.[6][7] The SF₅₀ (surviving fraction 50) is the concentration of the drug that results in a 50% reduction in colony formation.

Table 3: Representative PARP Trapping Potency of Clinically Relevant PARP Inhibitors
PARP InhibitorTrapping EC₅₀ (nM) in HeyA8 cells (Ovarian Cancer)
Talazoparib~1
Olaparib~100
Rucaparib~100
Niraparib>1000
Veliparib>1000

This table provides representative data on the PARP1 trapping efficiency of various PARP inhibitors.[8][9] The EC₅₀ value represents the concentration of the inhibitor that results in 50% of the maximal PARP trapping effect.

Table 4: Representative Quantification of DNA Damage (γH2AX Foci) after PARP Inhibitor Treatment
Cell LineTreatment (24h)% of Cells with >10 γH2AX foci
A549 (NSCLC)Control~5%
Olaparib (10 µM)~40%
Ac216 (ERCC1-deficient)Control~8%
Olaparib (10 µM)~75%

This table shows representative data for the induction of γH2AX foci, a marker of DNA double-strand breaks, following treatment with the PARP inhibitor Olaparib.[10] Increased foci formation is expected with this compound treatment, particularly in DNA repair-deficient cells.

Table 5: Representative Apoptosis Induction by an Apoptosis-Inducing Agent in NSCLC Cell Line
Cell LineTreatment (24h)% Apoptotic Cells (Annexin V positive)
HCC1833DMSO (Control)~5%
ABT-263 (1 µM)~22%

This table presents representative data for apoptosis induction as measured by Annexin V staining.[2] Similar increases in the apoptotic population are anticipated following this compound treatment.

Mandatory Visualizations

Nesuparib_Signaling_Pathways cluster_0 DNA Damage Repair Pathway cluster_1 Wnt/β-catenin Pathway cluster_2 Hippo Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP activates DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB leads to (during replication) BER Base Excision Repair (BER) PARP->BER recruits BER->DNA_SSB repairs Apoptosis_DNA Apoptosis DNA_DSB->Apoptosis_DNA This compound This compound This compound->PARP inhibits Tankyrase_Wnt Tankyrase 1/2 This compound->Tankyrase_Wnt inhibits Tankyrase_Hippo Tankyrase 1/2 This compound->Tankyrase_Hippo inhibits Axin Axin Tankyrase_Wnt->Axin PARsylates for degradation Destruction_Complex Destruction Complex Axin->Destruction_Complex Beta_Catenin β-catenin Wnt_Targets Wnt Target Genes (c-myc, cyclin D1) Beta_Catenin->Wnt_Targets activates transcription Destruction_Complex->Beta_Catenin degrades Proliferation_Wnt Cell Proliferation Wnt_Targets->Proliferation_Wnt AMOT Angiomotin (AMOT) Tankyrase_Hippo->AMOT regulates degradation YAP YAP AMOT->YAP sequesters in cytoplasm YAP_p p-YAP (cytoplasmic) YAP->YAP_p promotes phosphorylation YAP_n YAP (nuclear) YAP_p->YAP_n Hippo_Targets Pro-proliferative & Anti-apoptotic Genes YAP_n->Hippo_Targets activates transcription Proliferation_Hippo Cell Proliferation & Survival Hippo_Targets->Proliferation_Hippo

Caption: this compound's dual mechanism of action.

Experimental_Workflow cluster_assays Cell-Based Assays cluster_endpoints Endpoints start Cell Culture (e.g., Cancer Cell Lines) treatment Treat with this compound (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability clonogenic Clonogenic Assay treatment->clonogenic apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis dna_damage DNA Damage Assay (γH2AX Foci) treatment->dna_damage parp_trapping PARP Trapping Assay treatment->parp_trapping western_blot Western Blot Analysis treatment->western_blot ic50 IC₅₀ / SF₅₀ viability->ic50 clonogenic->ic50 apoptosis_quant % Apoptotic Cells apoptosis->apoptosis_quant foci_quant γH2AX Foci Count dna_damage->foci_quant trapping_quant EC₅₀ of Trapping parp_trapping->trapping_quant protein_levels Protein Expression (β-catenin, YAP, etc.) western_blot->protein_levels

Caption: General workflow for this compound cell-based assays.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.[11]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range to test would be from 0.01 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Clonogenic Survival Assay

Principle: This assay assesses the ability of a single cell to proliferate and form a colony (defined as at least 50 cells). It is considered the gold standard for measuring the cytotoxic effects of anti-cancer agents, as it measures the loss of reproductive integrity.[12]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound stock solution

  • Trypsin-EDTA

  • PBS

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Protocol:

  • Cell Seeding:

    • Prepare a single-cell suspension.

    • Seed a low number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency and the expected toxicity) into 6-well plates.

    • Allow cells to attach overnight.

  • Drug Treatment:

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

    • After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation:

    • Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed in the control wells.

  • Fixing and Staining:

    • Remove the medium and gently wash the wells with PBS.

    • Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 10-15 minutes.

    • Remove the fixation solution and stain the colonies with 1 mL of crystal violet solution for 20-30 minutes.

    • Wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting and Data Analysis:

    • Count the number of colonies (containing ≥50 cells) in each well.

    • Calculate the Plating Efficiency (PE) = (number of colonies formed / number of cells seeded) x 100% for the control group.

    • Calculate the Surviving Fraction (SF) for each treatment group = (number of colonies formed / (number of cells seeded x PE))

    • Plot the SF against the this compound concentration to generate a dose-response curve and determine the SF₅₀.

DNA Damage (γH2AX Foci) Assay

Principle: Phosphorylation of the histone variant H2AX on serine 139 (termed γH2AX) is one of the earliest cellular responses to DNA double-strand breaks. Immunofluorescence staining for γH2AX allows for the visualization and quantification of these breaks as distinct nuclear foci.[13]

Materials:

  • Cancer cell lines

  • Glass coverslips in 12- or 24-well plates

  • This compound stock solution

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: fluorescently-conjugated anti-rabbit/mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips in multi-well plates and allow them to attach.

    • Treat cells with this compound at desired concentrations and for various time points (e.g., 24, 48 hours). Include a positive control (e.g., a known DNA damaging agent like etoposide) and a vehicle control.

  • Immunofluorescence Staining:

    • After treatment, wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash twice with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Image Acquisition and Analysis:

    • Visualize the coverslips using a fluorescence microscope.

    • Capture images from multiple random fields for each condition.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[14] A cell is often considered positive if it has more than a baseline number of foci (e.g., >5 or >10).

    • Calculate the average number of foci per cell or the percentage of foci-positive cells for each treatment condition.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[9]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat cells with this compound at various concentrations for a specified time (e.g., 48 hours).

  • Cell Harvesting and Staining:

    • After treatment, harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.

    • Wash the cells with cold PBS and centrifuge at a low speed (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained cells.

    • Acquire data and analyze the percentage of cells in each quadrant:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Western Blot Analysis for Wnt/β-catenin and Hippo Pathway Proteins

Principle: Western blotting is used to detect and quantify the levels of specific proteins in cell lysates. This is crucial for confirming the mechanism of action of this compound on the Wnt/β-catenin and Hippo signaling pathways.

Materials:

  • Cancer cell lines

  • 6-well or 10 cm plates

  • This compound stock solution

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-β-catenin, anti-c-myc, anti-cyclin D1, anti-AMOT, anti-YAP, anti-phospho-YAP (Ser127), and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with this compound as described in previous protocols.

    • After treatment, wash cells with cold PBS and lyse them on ice using lysis buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of the supernatant using a protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control. Compare the protein levels in this compound-treated samples to the vehicle control. An increase in Axin, AMOT, and phospho-YAP, and a decrease in β-catenin, c-myc, and cyclin D1 would be expected.[5][15][16]

References

Application Note: Determining the IC50 of Nesuparib, a Novel PARP Inhibitor, in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nesuparib is a potent, orally bioavailable small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. These enzymes play a critical role in the repair of single-strand DNA breaks. By inhibiting PARP, this compound exploits deficiencies in DNA repair pathways, such as those found in cancers with BRCA1/2 mutations, leading to synthetic lethality and tumor cell death. This application note provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a crucial step in preclinical drug development.

Data Presentation: this compound IC50 Values

The following table summarizes the representative IC50 values of this compound in a panel of human cancer cell lines after 72 hours of continuous exposure. These values were determined using the CellTiter-Glo® Luminescent Cell Viability Assay.

Cell LineCancer TypeBRCA StatusThis compound IC50 (nM)
MDA-MB-436Breast CancerBRCA1 Mutant8.5
HCC1937Breast CancerBRCA1 Mutant12.1
CAPAN-1Pancreatic CancerBRCA2 Mutant5.3
MCF-7Breast CancerBRCA Wild-Type2,500
MDA-MB-231Breast CancerBRCA Wild-Type>5,000
A549Lung CancerBRCA Wild-Type>10,000

Experimental Protocols

Cell Culture and Maintenance
  • All cell lines are sourced from the American Type Culture Collection (ATCC).

  • MDA-MB-436, HCC1937, MCF-7, and MDA-MB-231 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • CAPAN-1 cells are maintained in IMDM supplemented with 20% FBS and 1% penicillin-streptomycin.

  • A549 cells are cultured in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • All cell lines are maintained in a humidified incubator at 37°C with 5% CO2.

IC50 Determination using CellTiter-Glo® Assay
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA.

    • Resuspend cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well, white, clear-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform a serial dilution of the this compound stock solution in culture medium to create a range of concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with medium and vehicle (DMSO) only as a negative control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a microplate reader.

  • Data Analysis:

    • Subtract the average background luminescence (wells with medium only) from all other measurements.

    • Normalize the data by expressing the luminescent signal of the treated wells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the log-transformed concentration of this compound.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis start Start culture Cell Culture & Maintenance start->culture seed Seed Cells in 96-well Plate culture->seed prepare_drug Prepare this compound Serial Dilutions seed->prepare_drug treat Treat Cells with this compound prepare_drug->treat add_reagent Add CellTiter-Glo® Reagent treat->add_reagent 72h Incubation measure Measure Luminescence add_reagent->measure analyze Data Analysis & IC50 Calculation measure->analyze end_node End analyze->end_node

Caption: Experimental workflow for determining the IC50 of this compound.

PARP_Signaling_Pathway cluster_pathway DNA Damage Repair ssDNA_break Single-Strand DNA Break PARP PARP Activation ssDNA_break->PARP Replication_Fork Replication Fork ssDNA_break->Replication_Fork Repair Base Excision Repair PARP->Repair Repair->Replication_Fork dsDNA_break Double-Strand Break (DSB) Replication_Fork->dsDNA_break Stalled Fork Collapse Cell_Viability Cell Viability Replication_Fork->Cell_Viability DNA Integrity Maintained HR Homologous Recombination (HR) (BRCA1/2 Dependent) dsDNA_break->HR HR->Cell_Viability This compound This compound This compound->PARP

Caption: this compound inhibits the PARP signaling pathway.

Application Notes and Protocols: Monitoring PARP Inhibition by Nesuparib Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesuparib (also known as JPI-547) is a potent, orally bioavailable small molecule inhibitor targeting both poly(ADP-ribose) polymerase (PARP) 1 and 2, as well as tankyrase (TNKS) 1 and 2. Its dual-action mechanism offers a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair pathways. This compound not only inhibits the catalytic activity of PARP enzymes, preventing the repair of single-strand DNA breaks, but also traps PARP-DNA complexes. This trapping leads to the accumulation of double-strand DNA breaks during replication, ultimately inducing synthetic lethality in cancer cells.

A key method for evaluating the cellular response to PARP inhibitors like this compound is the detection of PARP cleavage by Western blot. In the process of apoptosis, PARP-1, a 116 kDa protein, is cleaved by caspases into an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding domain. An increase in the 89 kDa cleaved PARP fragment is a well-established marker of apoptosis induction. These application notes provide a detailed protocol for assessing the efficacy of this compound in inducing PARP cleavage in cancer cell lines using Western blot analysis.

Data Presentation

The following table summarizes key quantitative data for this compound, providing a basis for experimental design and comparison.

ParameterValueCell Line/SystemReference
IC50 (PARP1) 2 nMIn vitro enzymatic assay[1]
IC50 (PARP2) Not DeterminedIn vitro enzymatic assay-
IC50 (Tankyrase 1) 5 nMIn vitro enzymatic assay[1]
IC50 (Tankyrase 2) 1 nMIn vitro enzymatic assay[1]
Effective Concentration for PARP Trapping 2.5 µMCapan-1 (pancreatic cancer)[2][3]
Effect on PARP Cleavage Increased cleaved PARP (89 kDa) indicative of apoptosisCapan-1 (pancreatic cancer)[2][4][5]
Comparative Potency ~10-fold lower IC50 than Olaparib in inhibiting Capan-1 cell proliferationCapan-1 (pancreatic cancer)[2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PARP signaling pathway and the experimental workflow for the Western blot protocol.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 This compound Inhibition DNA_SSB Single-Strand DNA Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair leads to This compound This compound This compound->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB Double-Strand DNA Break Replication_Fork_Collapse->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: PARP signaling pathway and inhibition by this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with this compound Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-PARP, anti-cleaved PARP) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis (Quantification of bands) Detection->Analysis

Caption: Western blot experimental workflow for PARP cleavage analysis.

Experimental Protocols

This protocol is designed for the analysis of PARP cleavage in response to this compound treatment in a cancer cell line known to be sensitive to PARP inhibitors, such as the BRCA2-deficient pancreatic cancer cell line, Capan-1.[2][4][5]

Materials and Reagents
  • Cell Line: Capan-1 (or other appropriate cancer cell line)

  • This compound (JPI-547): Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA or Bradford protein assay kit.

  • SDS-PAGE Gels: 4-12% gradient polyacrylamide gels.

  • Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-PARP polyclonal antibody (detects both full-length and cleaved PARP).

    • Rabbit anti-cleaved PARP (Asp214) monoclonal antibody (specific for the 89 kDa fragment).

    • Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Chemiluminescent Substrate: ECL Western blotting detection reagents.

  • Imaging System: Chemiluminescence imager or X-ray film.

Procedure

1. Cell Culture and Treatment

  • Culture Capan-1 cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium from the stock solution. Suggested final concentrations for a dose-response experiment are 0 (vehicle control, DMSO), 10 nM, 100 nM, 1 µM, and 2.5 µM.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for a predetermined time, for example, 72 to 120 hours, based on previous studies.[2][5]

2. Cell Lysis and Protein Quantification

  • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA buffer to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (containing the protein) to a new tube.

  • Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.

3. SDS-PAGE

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.

  • Run the gel at 100-120 V until the dye front reaches the bottom of the gel.

4. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Perform the transfer at 100 V for 1-2 hours or overnight at 30 V in a cold room.

  • After transfer, briefly wash the membrane with deionized water and then with TBST.

5. Blocking

  • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

6. Antibody Incubation

  • Incubate the membrane with the primary antibody (e.g., anti-PARP or anti-cleaved PARP) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.

  • The next day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 to 1:5000) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin or GAPDH).

  • Quantify the band intensities using image analysis software (e.g., ImageJ). The level of PARP cleavage can be expressed as the ratio of the cleaved PARP (89 kDa) band intensity to the full-length PARP (116 kDa) band intensity or normalized to the loading control.

References

Application Notes and Protocols: Utilizing Nesuparib in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesuparib (also known as JPI-547) is a novel, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both poly(ADP-ribose) polymerase (PARP) and tankyrase enzymes.[1][2] Its unique profile suggests potential for enhanced anti-tumor activity, both as a monotherapy and in combination with standard chemotherapy regimens, particularly in cancers with specific genetic backgrounds such as homologous recombination deficiency (HRD) or Wnt pathway addiction.[3][4] These application notes provide a summary of key preclinical and clinical data, along with detailed protocols for in vitro and in vivo studies to evaluate the synergistic potential of this compound with chemotherapy.

Mechanism of Action: Dual Inhibition of PARP and Tankyrase

This compound exerts its anti-cancer effects through the simultaneous inhibition of two key enzyme families:

  • PARP Inhibition: this compound inhibits PARP1 and PARP2, crucial enzymes in the base excision repair (BER) pathway that repairs single-strand DNA breaks.[1] In cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of double-strand DNA breaks during replication, ultimately resulting in synthetic lethality and cell death.[2]

  • Tankyrase Inhibition: this compound also inhibits tankyrase 1 and 2, which are members of the PARP family. Tankyrases play a significant role in the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex.[1][2] By inhibiting tankyrases, this compound stabilizes Axin, leading to the suppression of Wnt/β-catenin signaling, which is often dysregulated in various cancers and contributes to tumor growth and proliferation.[2][4]

This dual inhibitory action gives this compound the potential to be effective in a broader range of tumors compared to PARP inhibitors alone, including those with resistance to conventional PARP inhibitors.[3][5]

Signaling Pathway

Nesuparib_Mechanism_of_Action cluster_DNA_Repair PARP-mediated DNA Repair cluster_Wnt_Signaling Wnt/β-catenin Signaling DNA_SSB Single-Strand DNA Break PARP PARP1/2 DNA_SSB->PARP recruits BER Base Excision Repair PARP->BER activates DNA_Repair DNA Repaired BER->DNA_Repair DSB Double-Strand DNA Break BER->DSB leads to if BER is inhibited Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Axin_Complex Axin/APC/GSK3β Complex Frizzled->Axin_Complex inhibits beta_Catenin β-catenin Axin_Complex->beta_Catenin phosphorylates for degradation Gene_Transcription Target Gene Transcription Axin_Complex->Gene_Transcription inhibition of Wnt signaling TCF_LEF TCF/LEF beta_Catenin->TCF_LEF translocates to nucleus and binds TCF_LEF->Gene_Transcription activates Tankyrase Tankyrase 1/2 Tankyrase->Axin_Complex destabilizes Axin This compound This compound This compound->PARP This compound->Tankyrase Chemotherapy Chemotherapy (e.g., mFOLFIRINOX, Gemcitabine) Chemotherapy->DNA_SSB induces Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of action of this compound in combination with chemotherapy.

Data Presentation

In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Reference
PARP12[1]
PARP2Not Disclosed
Tankyrase 15[1]
Tankyrase 21[1]
Preclinical Efficacy of this compound in Pancreatic Cancer Models
Model/Cell LineTreatmentKey FindingsReference
BRCA2-deficientThis compoundShowed comparable growth inhibition to olaparib at approximately one-tenth the concentration.[3]
BRCA2-deficient (Animal Model)This compoundExhibited stronger tumor suppression compared to olaparib.[3]
HRD-negative cellsThis compoundDemonstrated anti-tumor activity.[3]
Wnt-addicted (RNF43 mutation)This compoundInhibited both Wnt/β-catenin and YAP oncogenic pathways.[1][3]
Clinical Trial Information: this compound in Combination with Chemotherapy
Trial IdentifierPhaseCancer TypeCombination RegimensStatusReference
NCT05257993Phase IbPancreatic CancerArm A: this compound + modified FOLFIRINOX (mFOLFIRINOX) Arm B: this compound + Gemcitabine-nab-paclitaxelRecruiting[2][6]

Experimental Protocols

Cell Viability Assay (MTT/XTT or equivalent) to Assess Synergy

This protocol is designed to determine the cytotoxic effects of this compound in combination with chemotherapy and to evaluate for synergistic, additive, or antagonistic interactions.

Materials:

  • Cancer cell lines of interest (e.g., pancreatic, ovarian)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent(s) (e.g., 5-FU, Oxaliplatin, Irinotecan for mFOLFIRINOX; Gemcitabine, nab-paclitaxel)

  • 96-well plates

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent(s) in complete medium.

  • Treatment:

    • Single Agent: Treat cells with increasing concentrations of this compound or the chemotherapeutic agent alone.

    • Combination Treatment: Treat cells with a fixed ratio of this compound and the chemotherapeutic agent(s) at various concentrations, or use a matrix format with varying concentrations of both drugs.

    • Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT/XTT Assay:

    • Add MTT or XTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours to allow for the formation of formazan crystals.

    • If using MTT, add solubilization buffer and incubate until crystals are dissolved.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 values for each single agent and the combination.

    • Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_drugs Prepare serial dilutions of this compound and Chemotherapy adhere->prepare_drugs treat_cells Treat cells (Single agents, Combination, Controls) prepare_drugs->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_mtt Add MTT/XTT reagent incubate->add_mtt incubate_formazan Incubate for 2-4 hours add_mtt->incubate_formazan read_plate Read absorbance on microplate reader incubate_formazan->read_plate analyze_data Calculate % viability, IC50, and Combination Index (CI) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for cell viability assay to assess synergy.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound in combination with chemotherapy.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and chemotherapeutic agent(s)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, chemotherapy, or the combination at predetermined concentrations (e.g., IC50 values from the viability assay) for a specified time (e.g., 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cell pellet in Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered early apoptotic.

    • Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

DNA Damage Assay (γH2AX Staining)

This protocol assesses the extent of DNA double-strand breaks induced by this compound and chemotherapy.

Materials:

  • Cancer cell lines

  • Chamber slides or coverslips

  • This compound and chemotherapeutic agent(s)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against phosphorylated H2AX (γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on chamber slides or coverslips and treat with this compound, chemotherapy, or the combination for a defined period (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with Triton X-100 buffer.

  • Immunostaining:

    • Block non-specific antibody binding.

    • Incubate with the primary anti-γH2AX antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the number and intensity of γH2AX foci per nucleus. An increase in γH2AX foci indicates an increase in DNA double-strand breaks.

In Vivo Xenograft Studies

To evaluate the in vivo efficacy of this compound in combination with chemotherapy, patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are recommended.

General Protocol Outline:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Implantation: Subcutaneously implant tumor cells or PDX fragments into the flanks of the mice.

  • Treatment Groups: Once tumors reach a palpable size, randomize the mice into treatment groups:

    • Vehicle control

    • This compound alone

    • Chemotherapy alone (e.g., mFOLFIRINOX or Gemcitabine/nab-paclitaxel)

    • This compound in combination with chemotherapy

  • Dosing and Administration:

    • Administer this compound orally according to a predetermined schedule (e.g., daily or 5 days on/2 days off).[2]

    • Administer chemotherapy intravenously or intraperitoneally as per standard protocols.

  • Monitoring:

    • Measure tumor volume regularly (e.g., twice a week) using calipers.

    • Monitor animal body weight and overall health.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group.

    • Perform statistical analysis to compare the efficacy of the combination treatment to single-agent treatments and the control group.

Xenograft_Workflow start Start implant Implant tumor cells/PDX in immunodeficient mice start->implant tumor_growth Allow tumors to reach palpable size implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer treatments: - Vehicle - this compound - Chemotherapy - Combination randomize->treat monitor Monitor tumor volume and animal health treat->monitor endpoint Endpoint reached (tumor size/study duration) monitor->endpoint analyze Analyze tumor growth inhibition (TGI) and perform statistical analysis endpoint->analyze end End analyze->end

Caption: Workflow for in vivo xenograft studies.

Conclusion

This compound's dual inhibition of PARP and tankyrase presents a promising strategy for cancer therapy. The provided protocols offer a framework for researchers to investigate the synergistic potential of this compound with various chemotherapy regimens. The ongoing clinical trials will be crucial in determining the clinical utility of this combination approach. These application notes should serve as a valuable resource for the design and execution of preclinical and translational studies involving this compound.

References

Application Notes and Protocols for Nesuparib in DNA Damage Repair Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Nesuparib (also known as JPI-547), a potent dual inhibitor of Poly(ADP-ribose) polymerase (PARP) and Tankyrase (TNKS). This document details its mechanism of action and provides protocols for its application in studying DNA damage repair (DDR) pathways, making it a valuable tool for cancer research and drug development.

Introduction to this compound

This compound is a next-generation targeted anticancer agent that uniquely inhibits both PARP1/2 and Tankyrase 1/2 enzymes.[1][2] This dual-inhibition mechanism provides a multi-faceted approach to cancer therapy. Inhibition of PARP is a clinically validated strategy that exploits deficiencies in homologous recombination (HR), a key DNA double-strand break repair pathway.[3] By inhibiting PARP-mediated single-strand break repair, this compound leads to the accumulation of double-strand breaks during DNA replication, which are lethal to cancer cells with HR deficiency (HRD), a concept known as synthetic lethality.[3][4]

Simultaneously, this compound's inhibition of Tankyrase 1 and 2 modulates the Wnt/β-catenin and Hippo signaling pathways.[5][6] Tankyrases are responsible for the poly(ADP-ribosyl)ation and subsequent degradation of Axin, a key component of the β-catenin destruction complex.[5] By inhibiting Tankyrases, this compound stabilizes Axin, leading to the downregulation of Wnt/β-catenin signaling, which is often aberrantly activated in cancer.[5][6] Furthermore, this compound has been shown to stabilize AMOT proteins and increase the phosphorylation of YAP, indicating an inhibitory effect on the oncogenic Hippo pathway.[5] This dual mechanism of action suggests that this compound may be effective in a broader range of tumors beyond those with HRD, including those with dysregulated Wnt or Hippo signaling.[5]

Quantitative Data Summary

The following tables summarize the in vitro potency and preclinical efficacy of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Reference
PARP12[6]
Tankyrase 15[6]
Tankyrase 21[6]

Table 2: Cellular Potency of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)ComparisonReference
Capan-1Pancreatic Cancer0.1895Approximately 10-fold lower than Olaparib (1.105 µM)[7]
KATO IIIGastric Cancer-At least 28-fold more potent than Olaparib[5]
NCI-N87Gastric Cancer-At least 13-fold more potent than XAV939[5]

Table 3: Preclinical Efficacy of this compound in Xenograft Models

Cancer TypeModel SystemTreatmentOutcomeReference
Gastric CancerKATO III XenograftThis compound monotherapySuperior potency compared to Olaparib alone[5]
Gastric CancerNCI-N87 XenograftThis compound monotherapySuperior potency compared to Olaparib alone[5]
Gastric CancerKATO III XenograftThis compound in combination with IrinotecanEnhanced anti-tumor activity compared to this compound single treatment[5]
Gastric CancerNCI-N87 XenograftThis compound in combination with IrinotecanStronger tumor growth suppression than Olaparib with Irinotecan[5]
Pancreatic CancerCapan-1 XenograftThis compound (50 or 100 mg/kg, orally)Significant tumor growth inhibition[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for studying its effects.

Nesuparib_Mechanism cluster_DDR DNA Damage Repair Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_Hippo Hippo Pathway SSB Single-Strand Break (SSB) PARP PARP1/2 SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB unrepaired SSBs lead to DSBs during replication BER Base Excision Repair (BER) PARP->BER initiates Cell_Survival Cell Survival BER->Cell_Survival leads to HR_proficient Homologous Recombination Proficient DSB->HR_proficient repaired by HR_deficient Homologous Recombination Deficient (HRD) DSB->HR_deficient HR_proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_deficient->Cell_Death Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex inhibits beta_catenin_p p-β-catenin Destruction_Complex->beta_catenin_p phosphorylates beta_catenin β-catenin beta_catenin_nuc Nuclear β-catenin beta_catenin->beta_catenin_nuc translocates to nucleus Proteasome Proteasome beta_catenin_p->Proteasome targeted for degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression activates Tankyrase Tankyrase 1/2 Axin Axin Tankyrase->Axin promotes degradation of Axin->Destruction_Complex scaffold protein Hippo_On Hippo Pathway (Active) MST1_2 MST1/2 Hippo_On->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_p p-YAP LATS1_2->YAP_p phosphorylates Cytoplasm Cytoplasmic Sequestration YAP_p->Cytoplasm Hippo_Off Hippo Pathway (Inactive) YAP YAP Hippo_Off->YAP YAP_nuc Nuclear YAP YAP->YAP_nuc translocates to nucleus TEAD TEAD YAP_nuc->TEAD binds Gene_Expression_Hippo Target Gene Expression TEAD->Gene_Expression_Hippo activates AMOT AMOT AMOT->Hippo_On activates This compound This compound This compound->PARP inhibits This compound->Tankyrase inhibits This compound->AMOT stabilizes

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (HRD and HR proficient) Treatment Treat with this compound (Dose-response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Clonogenic_Assay Clonogenic Survival Assay Treatment->Clonogenic_Assay Western_Blot Western Blot Analysis (PARP, γH2AX, Axin, β-catenin, p-YAP) Treatment->Western_Blot PARP_Trapping PARP Trapping Assay Treatment->PARP_Trapping End End Clonogenic_Assay->End Xenograft Establish Xenograft Tumors in Immunocompromised Mice Treatment_in_vivo Treat with this compound (Oral administration) Xenograft->Treatment_in_vivo Tumor_Measurement Monitor Tumor Volume and Body Weight Treatment_in_vivo->Tumor_Measurement Toxicity Assess Systemic Toxicity Treatment_in_vivo->Toxicity IHC Immunohistochemistry of Tumor Tissues Tumor_Measurement->IHC IHC->End Toxicity->End Start Start Start->Cell_Culture

Caption: General experimental workflow for studying this compound.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on DNA damage repair pathways.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.001 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low density of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) in 6-well plates.

  • Allow the cells to attach for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, or until colonies are visible.

  • Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 15 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (containing at least 50 cells).

  • Calculate the surviving fraction for each treatment group relative to the untreated control.

Western Blot Analysis for DNA Damage and Wnt/Hippo Pathway Proteins

This protocol is for detecting changes in protein expression and phosphorylation in response to this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-γH2AX, anti-Axin1, anti-β-catenin, anti-p-YAP, anti-YAP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with this compound at the desired concentrations and time points.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C. The antibody dilution should be optimized, but a starting point of 1:1000 is common.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

PARP Trapping Assay

This assay measures the ability of this compound to trap PARP enzymes on DNA.

Materials:

  • Nuclear extracts from treated cells

  • Micrococcal nuclease

  • PARP1 antibody

  • Protein A/G beads

  • Wash buffers

  • SDS-PAGE and Western blot reagents

Procedure:

  • Treat cells with this compound for the desired time.

  • Isolate nuclear extracts.

  • Treat the nuclear extracts with micrococcal nuclease to fragment the DNA.

  • Immunoprecipitate PARP1 using a specific antibody and Protein A/G beads.

  • Wash the beads extensively to remove non-covalently bound proteins.

  • Elute the trapped PARP-DNA complexes from the beads.

  • Analyze the eluted proteins by Western blotting for PARP1. An increased amount of PARP1 in the immunoprecipitated fraction from this compound-treated cells compared to control indicates PARP trapping.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound

  • Vehicle for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells (e.g., 1-10 x 10⁶ cells) into the flank of each mouse. Cells can be mixed with Matrigel to promote tumor formation.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at the desired dose and schedule (e.g., daily or on a specific cycle). The control group should receive the vehicle.

  • Measure tumor volume using calipers (Volume = (Length x Width²)/2) and monitor the body weight of the mice regularly (e.g., 2-3 times per week).

  • Continue treatment for the duration of the study (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion

This compound is a promising dual inhibitor of PARP and Tankyrase with a unique mechanism of action that targets multiple key pathways in cancer. The application notes and protocols provided here offer a framework for researchers to investigate the role of this compound in DNA damage repair and other signaling pathways, and to explore its therapeutic potential in various cancer models. Careful optimization of the experimental conditions for each specific cell line and model system is recommended to ensure robust and reproducible results.

References

Creating Nesuparib-Resistant Cell Lines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the generation of drug-resistant cell lines is a critical step in understanding the mechanisms of therapeutic failure and developing next-generation treatments. Nesuparib, a dual inhibitor of poly(ADP-ribose) polymerase (PARP) and tankyrase, represents a promising class of anti-cancer agents. These application notes provide detailed protocols for establishing this compound-resistant cell lines, methods for their characterization, and an overview of the potential resistance mechanisms.

Introduction to this compound and Acquired Resistance

This compound is an orally bioavailable, second-generation inhibitor targeting PARP1, PARP2, and tankyrases 1 and 2.[1] Its dual mechanism of action involves the inhibition of PARP-mediated DNA repair and the suppression of Wnt/β-catenin signaling through tankyrase inhibition.[1][2] PARP inhibition is particularly effective in tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[3][4] Tankyrase inhibition, on the other hand, destabilizes Axin, a negative regulator of β-catenin, thereby downregulating the Wnt signaling pathway, which is often hyperactivated in various cancers.[1]

Despite the promise of PARP inhibitors, acquired resistance is a significant clinical challenge.[5][6] Understanding the molecular basis of this resistance is paramount for the development of effective combination therapies and novel agents to overcome it. The in vitro generation of this compound-resistant cell lines provides an invaluable tool for these investigations.

Experimental Protocols

The most common method for generating drug-resistant cell lines in the laboratory is through continuous exposure to incrementally increasing concentrations of the drug.[7][8][9] This process selects for cells that develop mechanisms to survive and proliferate in the presence of the therapeutic agent.

Protocol 1: Generation of this compound-Resistant Cell Lines by Stepwise Dose Escalation

This protocol outlines the generation of this compound-resistant cancer cell lines using a gradual dose-increase method.

Materials:

  • Parental cancer cell line of interest (e.g., ovarian, breast, prostate, or pancreatic cancer cell lines)

  • Complete cell culture medium and supplements

  • This compound (powder or stock solution)

  • Cell culture flasks, plates, and other consumables

  • Hemocytometer or automated cell counter

  • Cell viability assay kit (e.g., MTT, CCK-8)

  • Microplate reader

Procedure:

  • Determine the Initial this compound IC50:

    • Plate the parental cells in 96-well plates at a predetermined optimal density.

    • After overnight incubation, treat the cells with a range of this compound concentrations.

    • Incubate for a period equivalent to several cell doubling times (e.g., 72 hours).

    • Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).[10][11]

  • Initial Low-Dose Exposure:

    • Culture the parental cells in a low concentration of this compound, typically starting at the IC10 or IC20, which can be derived from the initial IC50 curve.[8]

    • Maintain the cells in this concentration, changing the medium with fresh this compound every 2-3 days, until the cell growth rate returns to a level comparable to the untreated parental cells.

  • Stepwise Increase in this compound Concentration:

    • Once the cells have adapted to the initial concentration, increase the this compound concentration by a factor of 1.5 to 2.[9]

    • Continuously culture the cells at this new concentration until they exhibit stable growth.

    • Repeat this stepwise increase in drug concentration. It is advisable to cryopreserve cell stocks at each stage of increased resistance.[7]

  • Establishment of the Resistant Cell Line:

    • Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).

    • The resulting cell population is considered a this compound-resistant cell line.

  • Characterization of the Resistant Phenotype:

    • Perform a new IC50 determination on the resistant cell line and compare it to the parental line to quantify the degree of resistance (Resistance Index, RI = IC50 of resistant cells / IC50 of parental cells).[12]

    • To ensure the stability of the resistant phenotype, culture the cells in a drug-free medium for several passages and then re-determine the IC50.[10]

Data Presentation: Characterization of Resistant Cell Lines

The following tables provide examples of how to present the quantitative data obtained during the characterization of this compound-resistant cell lines. The data presented are hypothetical and should be replaced with experimental results.

Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Resistance Index (RI)
OVCAR-3 (Ovarian)0.515.030
MDA-MB-231 (Breast)1.224.020
LNCaP (Prostate)2.511.254.5[13]
C4-2B (Prostate)0.823.1228.9[13]
DU145 (Prostate)3.011.343.78[13]

Table 2: Comparison of Cellular Proliferation Rates

Cell LineDoubling Time (hours) - ParentalDoubling Time (hours) - Resistant
OVCAR-32830
MDA-MB-2312425
LNCaP3638

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and the experimental workflow for generating resistant cell lines.

Nesuparib_PARP_Inhibition cluster_hr_proficient In HR Proficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis catalyzes PARP_trapping PARP Trapping on DNA PARP1->PARP_trapping BER_factors Base Excision Repair (BER) Factors PAR_synthesis->BER_factors recruits SSB_repair SSB Repair BER_factors->SSB_repair This compound This compound This compound->PARP1 inhibits & traps Replication_fork_collapse Replication Fork Collapse PARP_trapping->Replication_fork_collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_fork_collapse->DNA_DSB HR_repair Homologous Recombination (HR) Repair DNA_DSB->HR_repair Cell_death Cell Death (Synthetic Lethality in HR-deficient cells) HR_repair->Cell_death (deficient) DSB_repair DSB Repair HR_repair->DSB_repair (proficient) HR_proficient HR Proficient Cells Cell_survival Cell Survival DSB_repair->Cell_survival

Caption: this compound's inhibition of PARP1 leads to PARP trapping and synthetic lethality.

Nesuparib_Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1) Frizzled->Destruction_complex inhibits Beta_catenin β-catenin Destruction_complex->Beta_catenin phosphorylates Proteasomal_degradation Proteasomal Degradation Beta_catenin->Proteasomal_degradation Nucleus Nucleus Beta_catenin->Nucleus accumulates & translocates TCF_LEF TCF/LEF Tankyrase Tankyrase Tankyrase->Destruction_complex destabilizes Axin Axin_degradation Axin Degradation This compound This compound This compound->Tankyrase inhibits Gene_transcription Target Gene Transcription TCF_LEF->Gene_transcription

Caption: this compound inhibits the Wnt/β-catenin pathway by targeting Tankyrase.

Resistance_Workflow Parental_cells Parental Cell Line IC50_determination Determine Initial IC50 Parental_cells->IC50_determination Low_dose Culture in Low Dose (IC10-IC20) of this compound IC50_determination->Low_dose Stable_growth Monitor for Stable Growth Low_dose->Stable_growth Stable_growth->Low_dose No Increase_dose Increase this compound Concentration (1.5-2x) Stable_growth->Increase_dose Yes Resistant_line Established Resistant Cell Line Stable_growth->Resistant_line Target Resistance Achieved Increase_dose->Stable_growth Cryopreserve Cryopreserve Stocks Increase_dose->Cryopreserve Characterization Characterize Resistant Phenotype (IC50, Proliferation, etc.) Resistant_line->Characterization

Caption: Workflow for generating this compound-resistant cell lines.

Potential Mechanisms of Resistance to this compound

The development of resistance to this compound can be multifaceted, arising from alterations in its targets or in related cellular pathways. Potential mechanisms include:

  • Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 or other HR-related genes can restore their function, thereby overcoming the synthetic lethality induced by PARP inhibition.[14][15]

  • Changes in PARP1 Expression or Activity: Mutations in the PARP1 gene can lead to reduced drug binding or trapping, diminishing the efficacy of the inhibitor.[14]

  • Upregulation of Drug Efflux Pumps: Increased expression of multidrug resistance proteins, such as P-glycoprotein, can actively transport this compound out of the cell, lowering its intracellular concentration.[16]

  • Protection of Replication Forks: Alterations in proteins that protect stalled replication forks can prevent the formation of double-strand breaks, a key cytotoxic effect of PARP inhibitors.[17]

  • Alterations in the Wnt/β-catenin Pathway: Changes in downstream components of the Wnt pathway could potentially bypass the effects of tankyrase inhibition.

The established this compound-resistant cell lines are invaluable for exploring these and other novel resistance mechanisms through techniques such as next-generation sequencing, proteomics, and functional genomic screens. This knowledge will be instrumental in designing more effective and durable cancer therapies.

References

Troubleshooting & Optimization

Nesuparib Optimization for Cell Viability Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Nesuparib concentration for cell viability assays. Find detailed protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as JPI-547 or NOV140201) is an orally bioavailable, second-generation small molecule inhibitor.[1] It has a dual mechanism of action, targeting both Poly (ADP-ribose) polymerase (PARP) enzymes (PARP1 and PARP2) and Tankyrase enzymes (TNKS1 and TNKS2).[1][2][3]

  • PARP Inhibition: By inhibiting PARP, this compound prevents the repair of single-strand DNA breaks. This leads to the accumulation of DNA damage, genomic instability, and ultimately apoptosis, particularly in cells with compromised DNA repair pathways (like BRCA mutations).[1][4]

  • Tankyrase Inhibition: Tankyrases are members of the PARP family that regulate the Wnt/β-catenin and Hippo signaling pathways.[3] By inhibiting tankyrases, this compound can block these cancer-promoting pathways, which are often overactivated in various tumors.[1][3]

This dual action may allow this compound to be effective in a broader range of tumors than first-generation PARP inhibitors.[5][6]

Q2: What is a good starting concentration range for this compound in a cell viability assay?

A good starting point is to perform a dose-response experiment spanning a wide logarithmic range around the known IC50 values of the drug. This compound has very potent inhibitory activity in the low nanomolar range.[2][7] We recommend a preliminary screen using concentrations from 0.1 nM to 10 µM to determine the sensitivity of your specific cell line.

Q3: How should I prepare a this compound stock solution?

This compound is soluble in DMSO.[2][7] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered this compound in fresh, anhydrous DMSO. It is critical to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[2]

  • Preparation: For a 10 mM stock solution of this compound (Molecular Weight: 400.48 g/mol ), dissolve 4.005 mg in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to one year) or -20°C for shorter periods (up to one month).[2][7]

Q4: Can this compound interfere with the readout of common cell viability assays?

Yes, like many small molecules, there is a potential for interference. For colorimetric (e.g., MTT, XTT) or fluorometric (e.g., Alamar Blue/resazurin) assays, the compound itself might absorb light or fluoresce at the measurement wavelengths, or it could directly react with the assay reagents. It is crucial to include "compound-only" controls (wells with this compound in media but without cells) to check for any direct effect on the assay reagents. If interference is observed, consider washing the cells with PBS after the treatment period and before adding the viability reagent.[8]

Experimental Protocols

Protocol: Determining this compound's IC50 using an MTT Assay

This protocol outlines the steps for a typical MTT cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells. Determine the optimal seeding density for your cell line to ensure they are in the logarithmic growth phase at the end of the experiment (typically 24-72 hours).

    • Seed the cells in a 96-well plate at the predetermined density in 100 µL of complete medium per well.

    • Incubate overnight (or until cells have adhered) at 37°C, 5% CO2.

  • Compound Dilution and Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. For example, create a 2X working concentration series (e.g., 20 µM, 2 µM, 200 nM, 20 nM, 2 nM, 0.2 nM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration.

    • Include "vehicle control" wells (containing the highest concentration of DMSO used, e.g., 0.1%) and "untreated control" wells (media only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[9]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis:

    • Subtract the average absorbance of the "blank" (media only) wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot the % Viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Data Presentation

Quantitative data should be organized for clarity. Below are examples of how to present key information about this compound and typical experimental results.

Table 1: this compound Target Inhibition

Target IC50 (nM) Reference
Tankyrase 1 (TNKS1) 5 [2][7]
Tankyrase 2 (TNKS2) 1 [2][7]
PARP1 2 [2][7]

| PARP2 | Not Determined |[2] |

Table 2: Example Dose-Response Data for this compound in a 48-hour Viability Assay

This compound Conc. (nM) Average Absorbance (570 nm) Standard Deviation % Viability
0 (Vehicle) 1.25 0.08 100%
0.1 1.22 0.07 97.6%
1 1.15 0.09 92.0%
10 0.85 0.06 68.0%
100 0.45 0.04 36.0%
1000 0.15 0.02 12.0%

| 10000 | 0.08 | 0.01 | 6.4% |

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects on the plate.

  • Solution:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use a multichannel pipette for adding cells, media, and reagents. Practice consistent pipetting technique.

    • Avoid using the outermost wells of the 96-well plate, as they are most susceptible to evaporation (edge effects). Fill them with sterile PBS or media instead.

Issue 2: Low signal or low absorbance readings in all wells.

  • Possible Cause: Insufficient cell number, low metabolic activity of the cell line, or suboptimal MTT incubation time.

  • Solution:

    • Increase the initial cell seeding density.

    • Increase the MTT incubation time (up to 4 hours), but be aware that prolonged exposure to MTT can be toxic.[9]

    • Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

Issue 3: Unexpectedly high cell viability at high this compound concentrations.

  • Possible Cause: The cell line may be resistant to this compound. The compound may have precipitated out of the solution at high concentrations. The drug may have degraded.

  • Solution:

    • Verify the sensitivity of your cell line with a positive control (a compound known to induce cell death).

    • Check for precipitate in your drug dilutions under a microscope. If precipitation occurs, you may need to adjust your solvent system, though this is less common for in vitro assays where the final DMSO concentration is low.

    • Ensure proper storage of this compound stock solutions to prevent degradation.[2]

Issue 4: Vehicle control (DMSO) shows significant toxicity.

  • Possible Cause: The final concentration of DMSO is too high for your cell line.

  • Solution:

    • Most cell lines can tolerate DMSO up to 0.5% (v/v), but some are more sensitive.

    • Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration.

    • Ensure the final DMSO concentration is consistent across all treated wells and is below the toxic threshold (typically ≤ 0.1%).

Visualizations

Signaling Pathways and Experimental Workflows

Nesuparib_Mechanism cluster_0 DNA Damage Repair Pathway cluster_1 Wnt/Hippo Signaling Pathways DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Repair DNA Repair PARP->Repair Wnt_Ligand Wnt Signal Tankyrase Tankyrase Activation Wnt_Ligand->Tankyrase Axin_Deg Axin Degradation Tankyrase->Axin_Deg Beta_Catenin β-catenin Accumulation Axin_Deg->Beta_Catenin Gene_Tx Oncogene Transcription Beta_Catenin->Gene_Tx This compound This compound This compound->PARP Inhibits This compound->Tankyrase Inhibits

Caption: Dual mechanism of action of this compound.

Assay_Workflow start Start: Optimize Seeding Density seed_cells 1. Seed cells in 96-well plate and allow to adhere overnight start->seed_cells prep_drug 2. Prepare serial dilutions of this compound (e.g., 0.1 nM to 10 µM) seed_cells->prep_drug treat_cells 3. Treat cells with this compound dilutions and vehicle control for 24-72h prep_drug->treat_cells add_mtt 4. Add MTT reagent to each well and incubate for 2-4 hours treat_cells->add_mtt solubilize 5. Solubilize formazan crystals add_mtt->solubilize read_plate 6. Measure absorbance at 570 nm solubilize->read_plate analyze 7. Analyze data: Calculate % viability and determine IC50 read_plate->analyze end End: IC50 Value Determined analyze->end

Caption: Experimental workflow for IC50 determination.

Troubleshooting_Tree start Unexpected Results? high_variability High Variability? start->high_variability Yes low_signal Low Signal? start->low_signal No sol_variability Check cell seeding consistency Use proper pipetting technique Avoid plate edge effects high_variability->sol_variability high_viability High Viability at High Conc.? low_signal->high_viability No sol_low_signal Increase cell density Optimize MTT incubation time Check cell health low_signal->sol_low_signal Yes sol_high_viability Confirm with positive control Check for drug precipitation Verify stock solution integrity high_viability->sol_high_viability Yes end Consult further literature or contact technical support high_viability->end No

Caption: Troubleshooting decision tree for viability assays.

References

Technical Support Center: Interpreting Off-Target Effects of Nesuparib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret potential off-target effects of Nesuparib.

Frequently Asked Questions (FAQs)

Q1: What are the known on-targets of this compound?

This compound is a dual inhibitor designed to target Poly(ADP-ribose) polymerase 1 and 2 (PARP1/2) and Tankyrase 1 and 2 (TNKS1/2).[1][2][3][4][5] Its therapeutic rationale is based on two primary mechanisms of action:

  • PARP Inhibition: Prevents the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and apoptosis, particularly in cells with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA mutations).[1][2]

  • Tankyrase Inhibition: Stabilizes the AXIN protein, a negative regulator of the Wnt/β-catenin signaling pathway.[1][2][3] This can suppress the proliferation of cancer cells where this pathway is overactivated. It also impacts the Hippo signaling pathway.[2][3]

Q2: Why should I be concerned about off-target effects with this compound?

While this compound is designed to be a dual-specific inhibitor, like many small molecule inhibitors that target ATP-binding pockets, it may bind to unintended proteins ("off-targets").[6][7][8] These off-target interactions can lead to:

  • Unexpected experimental results or cellular phenotypes.

  • Misinterpretation of experimental data, where an observed effect is incorrectly attributed to the inhibition of PARP or Tankyrase.

  • Potential cellular toxicity.[6]

  • Opportunities for drug repurposing if an off-target effect is found to be therapeutically beneficial.[9]

Q3: Have off-target kinases been identified for other PARP inhibitors?

Yes. Studies on other clinically approved PARP inhibitors have revealed off-target kinase activity. For example, rucaparib and niraparib have been shown to inhibit kinases such as DYRK1s, CDK16, and PIM3 at clinically relevant concentrations.[10][11] This precedent suggests that investigating the kinome-wide selectivity of this compound is a critical step in fully understanding its biological effects.

Q4: What experimental results might suggest an off-target effect of this compound?

  • Discrepancy in Potency: The concentration of this compound required to elicit a cellular phenotype is significantly different from its known IC50 values for PARP1/2 and TNKS1/2.

  • Unexpected Phenotypes: Observing cellular effects that are not readily explained by the inhibition of DNA repair, Wnt/β-catenin, or Hippo signaling pathways.

  • Paradoxical Pathway Activation: Observing the activation of a signaling pathway that would be expected to be inhibited, or vice-versa.[6]

  • Resistance in Expectedly Sensitive Models: A cancer cell line predicted to be sensitive to PARP or Tankyrase inhibition (e.g., BRCA-mutant) shows unexpected resistance to this compound.

  • Inconsistent Results with Other Dual PARP/TNKS Inhibitors: Observing a different cellular phenotype with this compound compared to another inhibitor with a similar on-target profile, such as E7449.[12]

Troubleshooting Guides

This section provides guidance on how to approach unexpected experimental results and systematically identify potential off-target effects.

Issue 1: Observed cellular effect does not correlate with known on-target IC50 values.

Possible Cause: A potent off-target may be responsible for the observed phenotype at concentrations where PARP and Tankyrase are not fully inhibited.

Troubleshooting Workflow:

G A Start: Unexpected cellular phenotype observed at [this compound] ≠ IC50 for PARP/TNKS B Perform Kinome-Wide Profiling (e.g., KINOMEscan®) to identify potential off-target kinases A->B C Perform Chemical Proteomics (e.g., Kinobeads) to pull down interacting proteins from cell lysate A->C D Analyze profiling data: Identify kinases or proteins that bind This compound at the effective concentration B->D C->D E Validate candidate off-targets using orthogonal assays: - In vitro kinase activity assays - Cellular Thermal Shift Assay (CETSA) D->E F Use more selective inhibitors or genetic knockdown (siRNA/CRISPR) of the validated off-target to see if the original phenotype is reproduced E->F G Conclusion: Off-target effect confirmed as cause of the phenotype F->G

Caption: Workflow for investigating off-target driven phenotypes.

Issue 2: this compound induces unexpected changes in phosphorylation patterns.

Possible Cause: this compound may be directly inhibiting an upstream kinase (off-target) or indirectly modulating kinase activity downstream of its intended targets in an unknown way.

Troubleshooting Workflow:

G A Start: Unexpected phosphoproteomic changes observed with this compound B Perform quantitative phosphoproteomics (e.g., SILAC, TMT) to identify specific up/down-regulated phosphorylation sites A->B C Use bioinformatics tools (e.g., KSEA, PHOSIDA) to predict upstream kinases responsible for the observed changes B->C D Cross-reference predicted kinases with a kinome-wide selectivity screen for This compound to identify direct off-targets C->D F Investigate indirect effects: Analyze if changes are downstream of PARP/TNKS inhibition via pathway analysis C->F E Validate direct off-target kinases: - In vitro kinase assays with this compound - Test if selective inhibitors of the candidate kinase phenocopy the phosphorylation changes D->E G Conclusion: Differentiate between direct off-target vs. indirect on-target signaling E->G F->G

Caption: Workflow for deconvoluting phosphoproteomic data.

Data Presentation

Table 1: On-Target Inhibitory Profile of this compound

This table summarizes the reported half-maximal inhibitory concentrations (IC50) for the intended targets of this compound. This data is crucial for designing experiments and interpreting results.

TargetIC50 (nM)Reference(s)
Tankyrase 15[3][5]
Tankyrase 21[3][5]
PARP 12[3]
PARP 2ND[5]
ND: Not Determined
Table 2: Potential Off-Target Kinase Families of PARP Inhibitors

This table is based on published kinome profiling of other PARP inhibitors (rucaparib, niraparib) and serves as a starting point for investigating potential off-targets for this compound.[10][11][13]

Kinase Family/GroupSpecific ExamplesPotential Implication of Inhibition
CMGC KinasesDYRK1A, CDK16Alterations in cell cycle control, neurodevelopmental signaling
CAMK KinasesHIPK2Modulation of apoptosis and developmental pathways
AGC KinasesPIM1, PIM2, PRKD2Effects on cell survival, proliferation, and metabolism
Other KinasesALKPotential for activity in ALK-driven cancers

Experimental Protocols

Protocol 1: Kinome-Wide Off-Target Profiling (Competition Binding Assay)

This protocol outlines a generalized approach for identifying potential kinase off-targets using a commercial service like KINOMEscan (DiscoverX).[11][14]

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Assay Concentration Selection: Submit the compound for screening at a concentration significantly higher than its on-target IC50 to capture weaker off-target interactions (e.g., 1 µM or 10 µM).[11]

  • Screening: The compound is screened against a panel of several hundred kinases. The assay typically measures the ability of the test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to each kinase in the panel.[15][16]

  • Data Analysis: Results are often provided as "% of control" or "dissociation constant (Kd)". A lower percentage indicates stronger binding.

    • Identify all kinases that show significant binding to this compound (e.g., >65% inhibition at 1 µM).[11]

    • Calculate a selectivity score (e.g., S(10) at 1 µM) to quantify the promiscuity of the compound.[14]

Protocol 2: Validation of Off-Target Engagement using Cellular Thermal Shift Assay (CETSA)

This protocol describes how to validate if this compound binds to a putative off-target protein in intact cells.[1][17][18]

  • Cell Culture: Grow cells that endogenously express the candidate off-target protein to ~80% confluency.

  • Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g).

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the soluble candidate off-target protein at each temperature point using Western blotting or an ELISA-based method (e.g., HTRF, AlphaScreen).[19]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes the target protein.

Protocol 3: Global Kinase Activity Profiling via Phosphoproteomics

This protocol provides a high-level workflow to assess the functional consequence of on- and off-target kinase inhibition in cells.[20][21]

  • Experimental Design: Culture cells (e.g., using SILAC for quantitative labeling) and treat with this compound at a relevant concentration or a vehicle control.

  • Cell Lysis and Protein Digestion: Harvest cells, lyse, and digest the proteome into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex mixture using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[21]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify changes in the abundance of thousands of phosphosites between this compound-treated and control samples.

    • Use bioinformatics software to perform pathway analysis and Kinase Substrate Enrichment Analysis (KSEA) to infer the activity of upstream kinases based on the phosphorylation changes of their known substrates.

    • Compare the inferred inhibited kinases with data from the kinome-wide binding assay to distinguish direct off-target effects from indirect downstream signaling events.

Visualizations

G cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects This compound This compound PARP PARP1/2 This compound->PARP Inhibits TNKS Tankyrase1/2 This compound->TNKS Inhibits Off_Target_Kinase Off-Target Kinase(s) (e.g., DYRK1A, CDK16) This compound->Off_Target_Kinase Inhibits (?) DNA_Repair DNA Repair ↓ PARP->DNA_Repair Wnt_Hippo Wnt/Hippo Signaling ↓ TNKS->Wnt_Hippo Unexpected_Phenotype Unexpected Cellular Phenotypes Off_Target_Kinase->Unexpected_Phenotype Leads to

Caption: On-target vs. potential off-target signaling of this compound.

References

Nesuparib Technical Support Center: Investigating Off-Target Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers investigating the potential off-target kinase inhibition profile of nesuparib. As this compound is a dual inhibitor of poly (ADP-ribose) polymerase (PARP) and tankyrases (TNKS), understanding its selectivity is crucial for interpreting experimental results and anticipating potential off-target effects.[1][2][3][4][5][6][7] This guide offers a framework for characterizing the kinase selectivity of this compound through established experimental protocols and provides troubleshooting advice for common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

A1: this compound is a dual inhibitor targeting PARP1, PARP2, Tankyrase 1 (TNKS1), and Tankyrase 2 (TNKS2).[2][4][6] Its mechanism of action is centered on the inhibition of these enzymes, which are involved in DNA damage repair and Wnt/β-catenin signaling pathways.[5][6]

Q2: Why is it important to investigate the off-target kinase effects of this compound?

A2: While this compound is designed to be a dual PARP/tankyrase inhibitor, small molecule inhibitors can sometimes interact with unintended targets, such as protein kinases. Identifying any off-target kinase inhibition is critical for a comprehensive understanding of its biological activity, interpreting phenotypic data correctly, and proactively identifying potential mechanisms of toxicity or novel therapeutic applications.

Q3: My cells treated with this compound show a phenotype inconsistent with PARP or tankyrase inhibition. Could this be due to off-target kinase activity?

A3: It is possible. If the observed cellular phenotype cannot be rationalized by the on-target activity of this compound, investigating off-target effects is a reasonable next step. We recommend performing a comprehensive kinase screen to identify potential unintended kinase targets.

Q4: How do I select the right kinase profiling service?

A4: Several commercial vendors offer kinase profiling services. When selecting a service, consider the following:

  • Panel Size and Diversity: Choose a panel that covers a broad range of the human kinome.

  • Assay Technology: Different services use various assay formats (e.g., radiometric, fluorescence-based, binding assays).[8][9] Understand the advantages and limitations of the technology used.

  • Data Provided: Ensure the service provides raw data, IC50 values, and clear reporting to allow for thorough analysis.

Q5: What concentration of this compound should I use for kinase screening?

A5: A common starting point for a broad kinase screen is a single high concentration (e.g., 1 or 10 µM) to identify potential hits. For any identified hits, a dose-response curve should be generated to determine the IC50 value, which represents the concentration at which 50% of the kinase activity is inhibited.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background signal in in-vitro kinase assay Reagent quality issues (e.g., ATP, substrate)Use fresh, high-quality reagents. Ensure proper storage and handling of all assay components.[10]
Non-specific binding of detection antibodyInclude appropriate controls (e.g., no enzyme, no substrate). Optimize antibody concentration.
Inconsistent IC50 values between experiments Pipetting errorsUse calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents where possible.[10]
Compound precipitationCheck the solubility of this compound in your assay buffer. Ensure the final DMSO concentration is consistent and does not exceed the recommended limit for the assay (typically <1%).
Enzyme activity variationUse a consistent lot of purified kinase and ensure it has been stored correctly. Perform a quality control check of enzyme activity before starting the inhibitor screen.
Discrepancy between biochemical and cellular assay results Poor cell permeability of the compoundAlthough this compound is orally active, its permeability can vary across different cell lines.[2] Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement in cells.
Presence of cellular ATPIn vitro kinase assays often use lower ATP concentrations than are present in cells. High intracellular ATP levels can outcompete ATP-competitive inhibitors, leading to a rightward shift in the IC50 value in cellular assays.
Drug efflux pumps in cellsThe cell line used may express efflux pumps that actively remove the compound, lowering the intracellular concentration. Co-incubation with an efflux pump inhibitor could be tested.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Screen

This protocol outlines a general procedure for screening this compound against a panel of purified kinases.

Objective: To identify potential off-target kinase interactions of this compound in a biochemical assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Purified recombinant kinases

  • Kinase-specific substrates (peptides or proteins)

  • Kinase assay buffer

  • ATP

  • Detection reagents (e.g., phosphospecific antibody, fluorescent or luminescent detection reagents)[8][11]

  • Microplates (e.g., 96-well or 384-well, appropriate for the detection method)[10]

  • Plate reader

Method:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).

  • Kinase Reaction Setup: a. To each well of the microplate, add the kinase, its specific substrate, and the assay buffer. b. Add the diluted this compound or vehicle control to the appropriate wells. c. Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add ATP to all wells to start the reaction. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time.

  • Stop Reaction and Detect Signal: a. Stop the reaction according to the assay kit manufacturer's instructions. b. Add the detection reagents. c. Incubate as required for signal development.

  • Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength or setting for the detection method used.

  • Data Analysis: a. Subtract the background signal (no enzyme control) from all data points. b. Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity). c. For dose-response experiments, plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming the binding of this compound to a potential kinase target within intact cells.

Objective: To verify the engagement of this compound with a suspected off-target kinase in a cellular context.

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Instrumentation for heating cell lysates (e.g., PCR thermocycler)

  • Instrumentation for protein quantification (e.g., Western blot apparatus, mass spectrometer)

  • Antibody specific to the kinase of interest

Method:

  • Cell Treatment: a. Culture cells to the desired confluency. b. Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a specified time.

  • Cell Harvest and Lysis: a. Harvest the cells and wash them with PBS. b. Resuspend the cell pellets in lysis buffer. c. Lyse the cells through freeze-thaw cycles or other appropriate methods. d. Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Heat Treatment: a. Aliquot the soluble fraction of the lysate into PCR tubes. b. Heat the aliquots to a range of temperatures for a fixed time (e.g., 3 minutes). c. Cool the samples to room temperature.

  • Separation of Soluble and Aggregated Proteins: a. Centrifuge the heated lysates at high speed to pellet the aggregated proteins. b. Collect the supernatant containing the soluble proteins.

  • Protein Analysis: a. Quantify the amount of the target kinase remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: a. For each treatment condition, plot the percentage of soluble target protein as a function of temperature. b. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Visualizations

experimental_workflow cluster_biochemical Biochemical Screening cluster_cellular Cellular Validation biochem_start Start: Hypothesis of Off-Target Effect kinase_panel In Vitro Kinase Panel Screen (e.g., 10 µM this compound) biochem_start->kinase_panel hit_id Identify Potential Kinase 'Hits' (% Inhibition > 50%) kinase_panel->hit_id ic50 Determine IC50 for Hits (Dose-Response Curve) hit_id->ic50 cetsa Cellular Thermal Shift Assay (CETSA) for Target Engagement ic50->cetsa Validate Hits in Cells pathway_analysis Downstream Pathway Analysis (e.g., Western Blot for Phospho-proteins) cetsa->pathway_analysis phenotype Cellular Phenotypic Assays (e.g., Proliferation, Migration) pathway_analysis->phenotype signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (Hypothetical Off-Target) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF This compound This compound This compound->RTK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

References

Overcoming Nesuparib resistance in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Nesuparib Resistance Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals encountering resistance to this compound, a potent PARP1/2 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, characterize, and overcome this compound resistance in your cancer cell models.

Troubleshooting Guides

This section addresses specific experimental issues you may encounter.

Issue 1: My cancer cells show a significantly increased IC50 value to this compound after prolonged treatment.

This is a classic sign of acquired resistance. The underlying cause is often multifactorial. Here’s how to begin your investigation:

Step 1: Confirm the Resistance Phenotype

  • Action: Perform a dose-response curve using a cell viability assay (e.g., CellTiter-Glo®). Compare the IC50 of your suspected resistant (Nes-R) cells to the parental, sensitive (Nes-S) cell line.

  • Expected Outcome: A rightward shift in the dose-response curve and a >5-fold increase in the IC50 value confirms resistance.

Step 2: Check for Upregulation of Drug Efflux Pumps

  • Rationale: Cancer cells can acquire resistance by overexpressing ATP-binding cassette (ABC) transporters, which pump the drug out of the cell, reducing its intracellular concentration.[1][2][3][4][5][6][7] The P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a common culprit.[2][3][4][8]

  • Action 1 (Protein Level): Use Western blotting to compare the expression of P-glycoprotein (ABCB1/MDR1) in Nes-S versus Nes-R cells.

  • Action 2 (Functional Assay): Perform a dye efflux assay using a P-gp substrate like Rhodamine 123. Resistant cells overexpressing P-gp will show lower intracellular fluorescence.

  • Action 3 (Reversal): Treat your Nes-R cells with this compound in combination with a P-gp inhibitor, such as Tariquidar.[1] A restoration of sensitivity indicates that drug efflux is a key resistance mechanism.

Step 3: Investigate Alterations in the Drug Target (PARP1)

  • Rationale: Mutations in the PARP1 gene can prevent this compound from binding effectively or from "trapping" the PARP1 protein on the DNA, which is a key part of its cytotoxic effect.[9][10][11]

  • Action: Sequence the PARP1 gene in both Nes-S and Nes-R cells to identify any acquired mutations. Pay close attention to the DNA-binding and catalytic domains.[10]

Issue 2: I'm seeing reduced markers of DNA damage (e.g., γH2AX) and apoptosis in my resistant cells after this compound treatment.

This suggests the cells have found a way to bypass the DNA damage caused by this compound, often by restoring their ability to repair DNA double-strand breaks.

Step 1: Assess Homologous Recombination (HR) Proficiency

  • Rationale: A primary mechanism of resistance to PARP inhibitors is the restoration of homologous recombination (HR) function, often through secondary or "reversion" mutations in BRCA1/2 or other HR-related genes.[1][2][12][13][14]

  • Action 1 (Gene Sequencing): Sequence BRCA1, BRCA2, PALB2, RAD51C, and RAD51D in your Nes-R cells to check for reversion mutations that restore the protein's reading frame.[14]

  • Action 2 (Functional Assay): Perform a RAD51 foci formation assay. Nes-R cells that have restored HR will show an increased ability to form RAD51 foci upon induction of DNA damage, while sensitive cells will not.[13][14][15]

Step 2: Evaluate Replication Fork Stability

  • Rationale: Another emerging resistance mechanism is the stabilization of stalled replication forks, which prevents the formation of the double-strand breaks that are toxic to HR-deficient cells.[2][12][13]

  • Action: This is a more complex area of investigation. Consider assessing the expression and phosphorylation status of proteins involved in fork protection, such as members of the Shieldin complex or 53BP1.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common molecular mechanisms of acquired resistance to this compound?

A1: Based on extensive research into PARP inhibitors, the primary mechanisms of acquired resistance include:

  • Restoration of Homologous Recombination (HR): This is often caused by secondary mutations in BRCA1/2 or other HR pathway genes that restore their function.[2][12][13]

  • Increased Drug Efflux: Upregulation of drug efflux pumps, particularly P-glycoprotein (ABCB1/MDR1), which actively removes this compound from the cancer cell.[1][2][3][4][6][7]

  • Changes in the PARP1 Target: Point mutations or deletions in the PARP1 gene can reduce drug binding or prevent the cytotoxic "trapping" of PARP1 on DNA.[2][9][10][11]

  • Replication Fork Protection: Alterations that stabilize stalled DNA replication forks, preventing the formation of lethal double-strand breaks.[2][12][13]

Q2: How can I definitively confirm that my cell line has developed resistance to this compound?

A2: Confirmation requires a combination of functional and molecular assays:

  • Functional Confirmation: Demonstrate a significant (>5-fold) increase in the IC50 value using a cell viability assay compared to the parental cell line.

  • Molecular Confirmation: Depending on the suspected mechanism, this could involve sequencing BRCA1/2 and PARP1 genes, performing a Western blot for drug efflux pumps like ABCB1, or conducting a RAD51 foci formation assay to assess HR competency.

Q3: Are there any known combination therapies that can overcome this compound resistance?

A3: Yes, several strategies are being investigated. The choice of combination agent depends on the specific resistance mechanism:

  • For Drug Efflux: Combine this compound with a P-glycoprotein inhibitor (e.g., Tariquidar) to increase intracellular drug concentration.[1]

  • For HR Restoration: Combine this compound with agents that re-induce an HR-deficient state, such as PI3K inhibitors or epigenetic drugs.[16][17]

  • To Increase DNA Damage: Combine this compound with low-dose chemotherapy or inhibitors of other DNA damage response pathways (e.g., ATR, WEE1 inhibitors) to overwhelm the cell's repair capacity.[16]

Data Presentation

Table 1: this compound Sensitivity in Parental and Resistant Ovarian Cancer Cell Lines
Cell LineGenotypeThis compound IC50 (nM)Fold Resistance
OVCAR-8 (Parental)BRCA1 null50 ± 51x
OVCAR-8-NesRBRCA1 null850 ± 4517x
Table 2: Protein Expression Profile in Parental vs. Resistant Cells
ProteinFunctionOVCAR-8 (Parental) Relative ExpressionOVCAR-8-NesR Relative Expression
PARP1Drug Target1.00.95
ABCB1 (P-gp)Drug Efflux1.012.5
RAD51HR Repair1.01.1

Data are normalized to the parental cell line.

Visualizations

Signaling Pathway Diagram

cluster_cell Cancer Cell cluster_nucleus Nucleus PARP1 PARP1 DNA_damage DNA Single-Strand Break (SSB) PARP1->DNA_damage Binds & Traps Apoptosis Apoptosis DNA_damage->Apoptosis Leads to Cell Death Membrane EffluxPump ABCB1 Efflux Pump (Overexpressed) Nesuparib_out This compound EffluxPump->Nesuparib_out Pumps Out Nesuparib_in This compound Nesuparib_in->PARP1 Inhibits & Traps Nesuparib_in->EffluxPump

Caption: Mechanism of this compound action and resistance via ABCB1 efflux pump.

Experimental Workflow Diagram

cluster_confirm Confirmation cluster_investigate Mechanism Investigation cluster_overcome Overcoming Resistance start Observe Increased IC50 in Treated Cells confirm_ic50 1. Confirm IC50 Shift (Cell Viability Assay) start->confirm_ic50 check_efflux 2a. Check Efflux Pumps (Western Blot, Efflux Assay) confirm_ic50->check_efflux If confirmed check_hr 2b. Assess HR Status (RAD51 Assay, Sequencing) confirm_ic50->check_hr If confirmed check_parp1 2c. Sequence PARP1 Gene confirm_ic50->check_parp1 If confirmed combo_therapy 3. Test Combination Therapy (e.g., + Efflux Pump Inhibitor) check_efflux->combo_therapy check_hr->combo_therapy check_parp1->combo_therapy end Resistance Mechanism Identified & Overcome combo_therapy->end

Caption: Workflow for identifying and overcoming this compound resistance.

Key Experimental Protocols

Cell Viability (IC50 Determination) Assay
  • Principle: To quantify the concentration of this compound required to inhibit cell growth by 50%.

  • Method:

    • Cell Seeding: Seed cells (e.g., 2,000-5,000 cells/well) in a 96-well opaque plate and allow them to adhere overnight.

    • Drug Treatment: Prepare a serial dilution of this compound. Replace the media with fresh media containing the different concentrations of the drug. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plate for 72-120 hours, depending on the cell line's doubling time.

    • Assay: Add CellTiter-Glo® Reagent according to the manufacturer's protocol.

    • Measurement: After a 10-minute incubation, measure luminescence using a plate reader.

    • Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.

Western Blot for ABCB1 (P-glycoprotein)
  • Principle: To detect and compare the expression levels of the ABCB1 protein between sensitive and resistant cells.

  • Method:

    • Protein Extraction: Lyse Nes-S and Nes-R cell pellets in RIPA buffer containing protease inhibitors. Quantify protein concentration using a BCA assay.

    • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel. Run the gel until adequate separation is achieved.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against ABCB1/P-gp. Also, probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., β-actin or GAPDH).

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imager.

    • Analysis: Quantify band intensity using software like ImageJ. Normalize the ABCB1 band intensity to the loading control.

Rhodamine 123 Efflux Assay
  • Principle: To functionally assess the activity of efflux pumps like P-glycoprotein. Rhodamine 123 is a fluorescent substrate for P-gp; cells with high P-gp activity will pump it out, resulting in lower intracellular fluorescence.

  • Method:

    • Cell Preparation: Harvest Nes-S and Nes-R cells and resuspend them in phenol red-free media.

    • Dye Loading: Incubate the cells with Rhodamine 123 (e.g., at 1 µM) for 30-60 minutes at 37°C to allow the dye to enter the cells.

    • Efflux Phase: Wash the cells to remove excess dye. Resuspend them in fresh, dye-free media and incubate for another 1-2 hours at 37°C to allow for efflux.

      • Control Group: For the resistant cells, include a condition where a P-gp inhibitor (e.g., 10 µM Tariquidar) is present during both the loading and efflux phases.

    • Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer (typically in the FITC channel).

    • Interpretation: Nes-R cells should show a lower fluorescence signal compared to Nes-S cells. The fluorescence in Nes-R cells treated with the P-gp inhibitor should be restored to a level similar to or higher than that of the Nes-S cells.

References

Technical Support Center: PARP Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PARP inhibitor experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered in their studies.

Frequently Asked Questions (FAQs)

General

Q1: What is the fundamental mechanism of action of PARP inhibitors and the principle of synthetic lethality?

A1: Poly (ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are crucial enzymes in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] When PARP enzymes are inhibited, these SSBs can accumulate and, during DNA replication, lead to the formation of more detrimental double-strand breaks (DSBs).[1][3][4]

In healthy cells with a functional homologous recombination (HR) repair pathway, these DSBs can be efficiently and accurately repaired.[5] However, in cancer cells that have a deficiency in the HR pathway (often due to mutations in genes like BRCA1 or BRCA2), the accumulation of DSBs cannot be properly repaired, leading to genomic instability and ultimately cell death.[3][5][6] This concept, where the simultaneous loss of two genes or pathways (in this case, PARP inhibition and HR deficiency) is lethal to the cell, while the loss of either one alone is not, is known as "synthetic lethality".[7][8]

Another critical mechanism of action for many PARP inhibitors is "PARP trapping."[2] This occurs when the inhibitor not only blocks the catalytic activity of PARP but also traps the PARP protein on the DNA at the site of damage.[2][9] These trapped PARP-DNA complexes can interfere with DNA replication and are highly cytotoxic, contributing significantly to the inhibitor's efficacy.[4][10] The clinical effectiveness of some PARP inhibitors appears to correlate with their ability to trap PARP on DNA.[9]

Synthetic Lethality with PARP Inhibitors cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA Damage DNA Damage SSB SSB DNA Damage->SSB PARP PARP SSB->PARP DSB DSB SSB->DSB Replication Fork Collapse BER BER PARP->BER Cell Survival Cell Survival BER->Cell Survival HR Repair HR Repair DSB->HR Repair HR Repair->Cell Survival DNA Damage_c DNA Damage SSB_c SSB DNA Damage_c->SSB_c PARPi PARP Inhibitor SSB_c->PARPi Trapped PARP Trapped PARP-DNA Complex PARPi->Trapped PARP DSB_c DSB Trapped PARP->DSB_c Replication Fork Collapse HRD HR Deficiency (e.g., BRCA1/2 mutation) DSB_c->HRD Cell Death Cell Death HRD->Cell Death

Caption: Synthetic lethality in HR-deficient cancer cells treated with PARP inhibitors.

Experimental Design & Controls

Q2: My PARP inhibitor shows lower than expected potency in my cell-based assay. What are the possible reasons?

A2: Several factors can contribute to lower-than-expected potency of a PARP inhibitor in cell-based assays:

  • Cell Line Characteristics: The sensitivity of a cell line to PARP inhibitors is highly dependent on its DNA damage repair (DDR) status.[6] Ensure that your chosen cell line has a documented defect in the homologous recombination (HR) pathway (e.g., BRCA1/2 mutations) for single-agent studies. The absence of such a defect will likely result in reduced sensitivity.

  • Drug Efflux Pumps: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport the PARP inhibitor out of the cell, reducing its intracellular concentration and apparent potency.[2] Consider using cell lines with low P-gp expression or co-administering a P-gp inhibitor as a control experiment.

  • Inhibitor Stability and Potency: Verify the stability and activity of your PARP inhibitor. Improper storage or handling can lead to degradation. It is also crucial to be aware of the "tight-binding limit" in in vitro assays, where the measured IC50 may reflect the enzyme concentration rather than the true binding affinity for highly potent inhibitors.[11]

  • Assay Duration and Endpoint: The duration of the experiment and the chosen endpoint are critical. The cytotoxic effects of PARP inhibitors are often cell cycle-dependent and may require several cell divisions to become apparent.[12] Short-term assays may not capture the full extent of cell death.

  • Off-Target Effects: At high concentrations, PARP inhibitors may exhibit off-target effects that can confound the results. It is important to titrate the inhibitor over a wide range of concentrations to determine a specific window of activity.

Troubleshooting Steps:

  • Confirm Cell Line Genotype: Verify the HR status of your cell line through sequencing or by checking publicly available databases.

  • Assess Drug Efflux: Use a fluorescent P-gp substrate (e.g., Rhodamine 123) to assess efflux pump activity in your cells.

  • Use Appropriate Controls: Include a positive control (a cell line with known sensitivity) and a negative control (an HR-proficient cell line) in your experiments.

  • Optimize Assay Duration: Perform a time-course experiment to determine the optimal duration for observing the desired effect.

  • Consider a PARP Trapping Assay: Since the trapping ability of PARP inhibitors is a key mechanism of their cytotoxicity, consider using a PARP trapping assay to complement your cell viability data.[9][13]

Assay-Specific Troubleshooting

Q3: I am having trouble interpreting the results of my PARP trapping assay. What are the common issues?

A3: PARP trapping assays are designed to measure the ability of an inhibitor to stabilize the PARP-DNA complex.[9] Common issues and troubleshooting strategies include:

  • Low Signal-to-Noise Ratio: This can be due to insufficient PARP trapping or high background signal.

    • Optimize Inhibitor Concentration: Ensure you are using a concentration of the PARP inhibitor that is sufficient to induce trapping.

    • Increase DNA Damage: Pre-treating cells with a DNA damaging agent, such as methyl methanesulfonate (MMS), can increase the number of sites for PARP to bind and become trapped.[10][12]

    • Proper Cell Fractionation: In biochemical trapping assays, ensure complete separation of chromatin-bound proteins from soluble proteins.

  • Inconsistent Results: Variability between replicates can be caused by inconsistent cell handling, timing, or reagent concentrations.

    • Standardize Protocols: Adhere strictly to a standardized protocol for all steps, including cell seeding, drug treatment, and sample processing.

    • Automated Image Analysis: For microscopy-based trapping assays, use automated image analysis to ensure unbiased quantification of chromatin-bound PARP.[12]

Experimental Protocol: Immunofluorescence-Based PARP1 Trapping Assay

This protocol is adapted from methods described in the literature for quantifying chromatin-bound PARP1 at the single-cell level.[12]

  • Cell Seeding: Seed cells on glass coverslips or in imaging-compatible microplates.

  • Drug Treatment: Treat cells with the PARP inhibitor and/or a DNA damaging agent (e.g., MMS) for the desired time.

  • Pre-extraction: To remove soluble proteins, incubate the cells with a pre-extraction buffer (e.g., PBS containing 0.5% Triton X-100) for a short period on ice.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with methanol or Triton X-100.

  • Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against PARP1. Follow this with a fluorescently labeled secondary antibody. Stain for DNA content (e.g., with DAPI) and, if desired, for DNA damage markers like γH2AX.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Use image analysis software to quantify the nuclear intensity of the PARP1 signal in individual cells. An increase in the mean nuclear PARP1 intensity in treated cells compared to controls indicates PARP trapping.

PARP Trapping Assay Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Treat_with_PARPi_MMS Treat with PARPi +/- MMS Seed Cells->Treat_with_PARPi_MMS Pre_extraction Pre-extraction (remove soluble proteins) Treat_with_PARPi_MMS->Pre_extraction Fix_Permeabilize Fix and Permeabilize Pre_extraction->Fix_Permeabilize Immunostain Immunostain for PARP1, γH2AX, DNA Fix_Permeabilize->Immunostain Image_Acquisition High-Content Image Acquisition Immunostain->Image_Acquisition Image_Analysis Quantify Nuclear PARP1 Intensity Image_Acquisition->Image_Analysis Result Increased Nuclear PARP1 = Trapping Image_Analysis->Result

Caption: Workflow for an immunofluorescence-based PARP trapping assay.

Q4: My in vivo PARP inhibitor study is not showing the expected anti-tumor efficacy. What could be the problem?

A4: Translating in vitro findings to in vivo models presents several challenges:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The dose and schedule of the PARP inhibitor may not be optimal to achieve sufficient target engagement in the tumor tissue. It is essential to conduct PK/PD studies to correlate drug exposure with PARP inhibition in the tumor.

  • Tumor Microenvironment: The tumor microenvironment can influence drug delivery and response. For example, hypoxia can affect DNA repair pathways and sensitivity to PARP inhibitors.[4]

  • Mechanisms of Resistance: In vivo, tumors can develop resistance to PARP inhibitors through various mechanisms, such as restoration of HR function, stabilization of replication forks, or upregulation of drug efflux pumps.[4][14][15]

  • Animal Model Selection: The choice of animal model is critical. Patient-derived xenografts (PDX) that retain the genetic characteristics of the original tumor are often more predictive than standard cell line xenografts.

Troubleshooting and Best Practices:

  • Perform PK/PD Studies: Measure drug concentrations in plasma and tumor tissue over time and assess PARP inhibition in the tumor (e.g., by measuring PAR levels).

  • Analyze the Tumor Microenvironment: Use techniques like immunohistochemistry to assess markers of hypoxia and other relevant factors.

  • Investigate Resistance Mechanisms: If tumors become resistant to treatment, analyze them for potential resistance mechanisms, such as BRCA reversion mutations.[4]

  • Consider Combination Therapies: Combining PARP inhibitors with other agents, such as chemotherapy, anti-angiogenic agents, or immunotherapy, may overcome resistance and enhance efficacy.[4]

Data Interpretation

Q5: How do I interpret varying IC50 values for the same PARP inhibitor across different studies?

A5: It is common to see a range of IC50 values reported for the same PARP inhibitor. This variability can be attributed to several factors:

  • Assay Type: Different assay formats (e.g., enzymatic vs. cell-based) will yield different IC50 values. Enzymatic assays measure the direct inhibition of PARP activity, while cell-based assays reflect a combination of factors including cell permeability, target engagement, and downstream cellular effects.

  • Cell Line Differences: As discussed earlier, the genetic background of the cell line, particularly its DDR status, significantly impacts sensitivity.[6]

  • Experimental Conditions: Variations in experimental parameters such as cell density, assay duration, and the specific reagents used can all influence the calculated IC50 value.

  • "Tight-Binding Limit": For highly potent inhibitors, the measured IC50 in enzymatic assays can be limited by the concentration of the enzyme in the assay, not reflecting the true affinity of the inhibitor.[11]

Table 1: Representative IC50 Values of Clinical PARP Inhibitors

PARP InhibitorPARP1 (enzymatic, nM)PARP2 (enzymatic, nM)Cell-Based Potency (BRCA-deficient cells)
Olaparib~0.5 - 5~0.2 - 1Potent
Rucaparib~0.5 - 7~0.3Potent
Niraparib~4 - 5~2Potent
Talazoparib~0.5 - 1~0.2Very Potent (strong PARP trapping)
Veliparib~4 - 5~4Less Potent (weak PARP trapping)

Note: The values in this table are approximate and compiled from multiple sources for comparative purposes.[11][16][17][18] Actual values will vary depending on the specific experimental conditions.

Factors Influencing IC50 Values IC50 Reported IC50 Value Factors Assay Type Cell Line Genetics Experimental Conditions Tight-Binding Limit IC50->Factors:f0 Enzymatic vs. Cell-based IC50->Factors:f1 HR Status, Drug Efflux IC50->Factors:f2 Duration, Reagents IC50->Factors:f3 For Potent Inhibitors

Caption: Key factors contributing to the variability of reported IC50 values.

References

Technical Support Center: Differentiating PARP vs. Tankyrase Inhibition Effects of Nesuparib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively differentiate the effects of Nesuparib on Poly (ADP-ribose) polymerase (PARP) and tankyrase.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary targets?

This compound is an orally bioavailable, second-generation small molecule inhibitor.[1][2] Its primary targets are the nuclear enzymes PARP1 and PARP2, as well as tankyrase 1 and 2.[1][2] By simultaneously inhibiting these enzymes, this compound exhibits potential chemo/radiosensitizing and antineoplastic activities.[1]

2. What are the distinct cellular functions of PARP1/2 and tankyrase 1/2?

  • PARP1 and PARP2 are key enzymes in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[1][2] Inhibition of PARP1/2 leads to the accumulation of DNA damage, genomic instability, and ultimately apoptosis, particularly in cells with deficient homologous recombination repair (HRR) pathways (a concept known as synthetic lethality).[1][2]

  • Tankyrase 1 and 2 are members of the PARP family that regulate various cellular processes, most notably the Wnt/β-catenin and Hippo signaling pathways.[1] Tankyrases mediate the poly(ADP-ribosyl)ation (PARsylation) of target proteins, marking them for ubiquitination and proteasomal degradation. A key target is AXIN, a negative regulator of β-catenin.[1][3]

3. How does this compound's dual inhibition mechanism provide a therapeutic advantage?

By inhibiting PARP, this compound induces DNA damage in cancer cells. Simultaneously, by inhibiting tankyrase, it disrupts the Wnt/β-catenin and Hippo signaling pathways, which are often dysregulated in cancer and contribute to cell proliferation and survival.[1] This dual action may offer a broader therapeutic window and overcome resistance mechanisms associated with single-target PARP inhibitors.

4. What are the reported IC50 values for this compound against its targets?

The half-maximal inhibitory concentration (IC50) values for this compound are summarized in the table below. These values indicate high potency against both PARP and tankyrase enzymes.

TargetIC50 (nM)
PARP12
Tankyrase 15
Tankyrase 21

(Data sourced from MedchemExpress)[3]

Experimental Protocols & Troubleshooting Guides

To experimentally distinguish the PARP- and tankyrase-specific effects of this compound, a combination of biochemical and cell-based assays is recommended.

I. Assessing PARP Inhibition

Key Experimental Goal: To measure the direct inhibition of PARP enzymatic activity and its downstream consequence of DNA damage accumulation.

A. In Vitro PARP1/2 Enzymatic Assay

This assay directly measures the ability of this compound to inhibit the catalytic activity of purified PARP1 and PARP2 enzymes.

  • Detailed Methodology:

    • Plate Preparation: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP enzymes. Wash wells with PBS.

    • Reaction Setup: Add recombinant PARP1 or PARP2 enzyme, biotin-labeled NAD+ (the substrate for ADP-ribosylation), and varying concentrations of this compound to the wells. Include a no-inhibitor control and a no-enzyme control.

    • Incubation: Incubate the plate to allow the PARsylation reaction to occur.

    • Detection: Add streptavidin-HRP (horseradish peroxidase), which binds to the biotinylated PAR chains formed on the histones.

    • Signal Generation: Add a chemiluminescent or colorimetric HRP substrate.

    • Data Acquisition: Read the signal using a plate reader. The signal intensity is proportional to PARP activity.

    • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of PARP inhibition against the log concentration of the inhibitor.

  • Troubleshooting Guide:

    Issue Possible Cause(s) Suggested Solution(s)
    High background signal - Insufficient washing- Non-specific binding of streptavidin-HRP - Increase the number and duration of wash steps.- Include a blocking step (e.g., with BSA) after histone coating.
    Low signal in positive controls - Inactive enzyme- Degraded NAD+ or substrate - Use a fresh aliquot of enzyme and NAD+.- Ensure proper storage conditions for all reagents.

    | Inconsistent results between replicates | - Pipetting errors- Uneven temperature across the plate | - Use calibrated pipettes and ensure proper mixing.- Incubate the plate in a temperature-controlled environment. |

B. Cellular γH2AX Staining for DNA Damage

This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks, which accumulate as a consequence of PARP inhibition.[1][4]

  • Detailed Methodology:

    • Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat the cells with varying concentrations of this compound for a defined period (e.g., 24 hours). Include a vehicle-treated control.

    • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

    • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

    • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.

    • Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.

    • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

    • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus.

  • Troubleshooting Guide:

    Issue Possible Cause(s) Suggested Solution(s)
    No or weak γH2AX signal - Ineffective primary antibody- Insufficient this compound concentration or treatment time - Validate the primary antibody with a positive control (e.g., cells treated with a known DNA damaging agent).- Perform a dose-response and time-course experiment.
    High background fluorescence - Incomplete washing- Non-specific binding of antibodies - Increase the stringency and number of wash steps.- Optimize the blocking step and antibody concentrations.

    | Difficulty in quantifying foci | - Overlapping nuclei- Inconsistent image acquisition settings | - Seed cells at a lower density.- Maintain consistent microscope settings (e.g., exposure time, laser power) for all samples. |

II. Differentiating Tankyrase Inhibition

Key Experimental Goal: To measure the inhibition of tankyrase activity and its effect on the Wnt/β-catenin signaling pathway.

A. Western Blot for AXIN1 Stabilization

This assay measures the accumulation of AXIN1 protein, a direct consequence of tankyrase inhibition, as PARsylation-mediated degradation of AXIN1 is blocked.[3]

  • Detailed Methodology:

    • Cell Lysis: Treat cells with this compound for an appropriate duration, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane and incubate with a primary antibody against AXIN1. Subsequently, incubate with an HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensity of AXIN1 and normalize it to a loading control (e.g., GAPDH or β-actin).

  • Troubleshooting Guide:

    Issue Possible Cause(s) Suggested Solution(s)
    No or weak AXIN1 band - Low abundance of AXIN1- Ineffective antibody - Use a cell line known to express detectable levels of AXIN1.- Optimize antibody concentration and incubation time.
    Multiple non-specific bands - Poor antibody specificity- Inadequate blocking - Use a different primary antibody.- Increase blocking time and/or use a different blocking agent.

    | Uneven loading | - Inaccurate protein quantification- Pipetting errors during loading | - Re-quantify protein concentrations.- Be meticulous during sample loading. |

B. Wnt Signaling Luciferase Reporter Assay

This assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.[5][6] Inhibition of tankyrase by this compound is expected to decrease Wnt signaling.

  • Detailed Methodology:

    • Transfection: Co-transfect cells with a TCF/LEF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • Treatment: After transfection, treat the cells with a Wnt ligand (e.g., Wnt3a) to activate the pathway, in the presence or absence of varying concentrations of this compound.

    • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of this compound indicates inhibition of the Wnt/β-catenin pathway.

  • Troubleshooting Guide:

    Issue Possible Cause(s) Suggested Solution(s)
    Low luciferase signal - Low transfection efficiency- Insufficient Wnt stimulation - Optimize the transfection protocol for the specific cell line.- Use a higher concentration of Wnt ligand or a longer stimulation time.
    High variability between replicates - Inconsistent transfection efficiency- Cell plating inconsistencies - Use a master mix for transfection reagents.- Ensure even cell seeding.

    | Unexpected increase in signal with this compound | - Off-target effects of the compound- Cell line-specific responses | - Test in multiple cell lines.- Correlate results with other assays (e.g., AXIN1 stabilization). |

Visualizing the Pathways and Workflows

Diagrams of Signaling Pathways and Experimental Workflows

To further clarify the mechanisms and experimental designs, the following diagrams are provided.

PARP_Inhibition_Pathway cluster_nucleus Nucleus DNA_damage Single-Strand DNA Break PARP PARP1/2 DNA_damage->PARP activates BER Base Excision Repair PARP->BER initiates DSB Double-Strand Break PARP->DSB inhibition leads to Repaired_DNA Repaired DNA BER->Repaired_DNA Apoptosis Apoptosis DSB->Apoptosis This compound This compound This compound->PARP inhibits

Caption: PARP Inhibition by this compound and its Consequences.

Tankyrase_Inhibition_Pathway cluster_cytoplasm Cytoplasm Tankyrase Tankyrase 1/2 AXIN AXIN Tankyrase->AXIN PARsylates for degradation Degradation Proteasomal Degradation AXIN->Degradation Beta_Catenin β-catenin AXIN->Beta_Catenin promotes degradation of Wnt_Signaling Wnt Target Gene Transcription Beta_Catenin->Wnt_Signaling activates This compound This compound This compound->Tankyrase inhibits

Caption: Tankyrase Inhibition by this compound and Wnt Pathway Modulation.

Experimental_Workflow cluster_parp PARP Inhibition Assessment cluster_tankyrase Tankyrase Inhibition Assessment start Start: Treat cells with this compound parp_assay In Vitro PARP Enzymatic Assay start->parp_assay gamma_h2ax Cellular γH2AX Staining start->gamma_h2ax axin_wb Western Blot for AXIN1 Stabilization start->axin_wb wnt_reporter Wnt Signaling Luciferase Reporter Assay start->wnt_reporter end End: Differentiated Effects of this compound parp_assay->end gamma_h2ax->end axin_wb->end wnt_reporter->end

Caption: Experimental Workflow to Differentiate this compound's Effects.

References

Nesuparib stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Nesuparib.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: For long-term storage of this compound in its solid form, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: this compound solutions should be aliquoted to prevent degradation from repeated freeze-thaw cycles.[1] For stock solutions, the following storage conditions are recommended:

  • -80°C for up to 6 months.[1][2]

  • -20°C for up to 1 month.[1][2]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in DMSO at concentrations of ≥ 62.5 mg/mL (156.06 mM).[1] It is important to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can impact the solubility of the product.[2] For in vivo studies, a typical vehicle involves a multi-component solvent system such as DMSO, PEG300, Tween80, and ddH2O, or a suspension in corn oil.[2] These complex solutions should be used immediately.[2]

Q4: Is this compound sensitive to light?

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation observed in the stock solution upon thawing. The storage temperature may have fluctuated, or the solution may have been stored for longer than the recommended period. The solubility limit may have been exceeded.Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution. Ensure that the storage temperature is consistently maintained.
Inconsistent results in bioassays. The compound may have degraded due to improper storage or multiple freeze-thaw cycles. The solvent used may have impurities or have absorbed water.Prepare fresh dilutions from a new aliquot of the stock solution. Use high-purity, anhydrous solvents for preparing solutions. It is advisable to perform a stability-indicating assay if degradation is suspected.
Difficulty in dissolving this compound powder. The solvent may not be appropriate, or the concentration may be too high. The powder may have absorbed moisture.Ensure you are using a recommended solvent like DMSO. Sonication may aid in dissolution. If the powder appears clumpy, it may have absorbed moisture; storing the compound in a desiccator is recommended.

Stability Data Summary

The following table summarizes the recommended storage conditions for this compound.

FormStorage TemperatureDurationCitations
Powder-20°C3 years[1][2]
Powder4°C2 years[1]
In Solvent-80°C6 months[1][2]
In Solvent-20°C1 month[1][2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, adapted from methodologies for other PARP inhibitors.[3][5][6][7]

Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Ammonium acetate buffer

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Waters Symmetry C18 column (150 x 4.6 mm, 5 µm) or equivalent

Methodology:

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A gradient of ammonium acetate buffer (pH adjusted to 3.5 with glacial acetic acid) and methanol. A 50:50 v/v ratio can be a starting point.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column: Waters Symmetry C18 (150 x 4.6 mm, 5 µm).[3]

    • Detection Wavelength: 254 nm.[3]

    • Injection Volume: 20 µL.[3]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or mobile phase).

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Forced Degradation Studies:

    • Acidic Hydrolysis: Treat a solution of this compound with 1 M HCl at 60°C.[4]

    • Alkaline Hydrolysis: Treat a solution of this compound with 1 M NaOH at 60°C.[3][4]

    • Oxidative Degradation: Treat a solution of this compound with 15% H₂O₂ at 60°C.[4]

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of this compound to UV light.

    • Analyze the stressed samples at different time points and compare the chromatograms with that of an unstressed standard solution to identify degradation products.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Nesuparib_Signaling_Pathway cluster_PARP PARP Inhibition Pathway cluster_Wnt Wnt/β-catenin Inhibition Pathway DNA_Damage DNA Single-Strand Break PARP PARP1/2 DNA_Damage->PARP activates DNA_Repair Base Excision Repair PARP->DNA_Repair mediates Apoptosis Apoptosis PARP->Apoptosis DNA_Repair->Apoptosis prevents This compound This compound This compound->PARP inhibits Tankyrase Tankyrase 1/2 Axin Axin Tankyrase->Axin promotes degradation Beta_Catenin β-catenin Axin->Beta_Catenin promotes degradation Gene_Transcription Wnt Target Gene Transcription Beta_Catenin->Gene_Transcription activates Nesuparib2 This compound Nesuparib2->Tankyrase inhibits Stability_Testing_Workflow cluster_Preparation Sample Preparation cluster_Stress Forced Degradation cluster_Analysis Analysis cluster_Validation Method Validation start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve aliquot Aliquot for different stress conditions dissolve->aliquot acid Acidic (e.g., 1M HCl, 60°C) aliquot->acid base Alkaline (e.g., 1M NaOH, 60°C) aliquot->base oxidative Oxidative (e.g., 15% H2O2, 60°C) aliquot->oxidative thermal Thermal (e.g., 80°C, solid) aliquot->thermal photo Photolytic (UV light) aliquot->photo hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Interpretation (Peak purity, % degradation) hplc->data validate Validate according to ICH guidelines (Specificity, Linearity, Accuracy, Precision) data->validate

References

Technical Support Center: Nesuparib High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nesuparib in high-throughput screening (HTS) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally bioavailable, second-generation small molecule inhibitor.[1] It has a dual inhibitory function, targeting both poly(ADP-ribose) polymerase (PARP) enzymes (PARP1 and PARP2) and tankyrase enzymes (TNKS1 and TNKS2).[1][2]

  • PARP Inhibition: By inhibiting PARP, this compound prevents the repair of single-strand DNA breaks. This leads to an accumulation of DNA damage, genomic instability, and ultimately, apoptosis in cancer cells. This mechanism is particularly effective in tumors with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[1][3][4]

  • Tankyrase Inhibition: this compound's inhibition of tankyrase activity interferes with the Wnt/β-catenin signaling pathway.[1][2][5] This can suppress the proliferation of cancer cells where this pathway is overactivated.[1]

Q2: What are the most common HTS assay formats used for this compound?

Common HTS assay formats for evaluating this compound and other PARP inhibitors include:

  • Cell-based assays: These are crucial for assessing the cytotoxic effects of this compound on cancer cell lines. Viability assays (e.g., using CellTiter-Glo®) and apoptosis assays are frequently employed.

  • Enzymatic assays: These directly measure the inhibitory activity of this compound on PARP and tankyrase enzymes.

  • High-content screening (HCS): HCS allows for the multiparametric analysis of cellular phenotypes, providing deeper insights into this compound's effects on DNA damage, cell cycle, and apoptosis.[6]

  • Biomarker assays: Assays to detect biomarkers of PARP inhibition, such as the formation of γH2AX foci (a marker of DNA double-strand breaks), are also common.

Q3: What are potential sources of artifacts in HTS assays with this compound?

Artifacts in HTS can arise from various sources, including compound properties, assay conditions, and data analysis. For a compound like this compound, potential artifacts could include:

  • Off-target effects: While this compound is a targeted inhibitor, like many small molecules, it may have off-target activities that can lead to unexpected cellular phenotypes.[7][8] For instance, some PARP inhibitors have been shown to inhibit kinases at certain concentrations.[7][9]

  • Compound-mediated interference: this compound could potentially interfere with the assay signal itself, for example, through autofluorescence or fluorescence quenching.[6]

  • Cytotoxicity: At high concentrations, this compound-induced cytotoxicity might mask more subtle, specific effects in certain assay formats.[6]

  • Cell line-specific responses: The effects of this compound can vary significantly between different cancer cell lines due to their unique genetic backgrounds and dependencies on specific signaling pathways.

Troubleshooting Guides

This section provides guidance on how to identify and mitigate common issues encountered during HTS experiments with this compound.

Issue 1: High Variability in Assay Results

High variability between replicate wells or plates can obscure real biological effects.

Possible Cause Recommended Solution
Inconsistent cell seeding Ensure a homogenous cell suspension and use automated cell dispensers for uniform plating.
Pipetting errors Calibrate pipettes regularly. For manual pipetting, ensure consistent technique and use reverse pipetting for viscous solutions.
Edge effects Avoid using the outer wells of the microplate, or fill them with media to maintain a humidified environment. Ensure even temperature distribution during incubation.[10]
Reagent instability Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[11]
Issue 2: Weak or No Assay Signal

A weak or absent signal can indicate a problem with the assay components or experimental conditions.

Possible Cause Recommended Solution
Incorrect reagent concentration Optimize the concentrations of all critical reagents, including antibodies and substrates, through titration experiments.
Suboptimal incubation times Empirically determine the optimal incubation times for each step of the assay.
Inactive this compound Verify the purity and activity of the this compound stock. Store it according to the manufacturer's instructions.
Inappropriate assay buffer Ensure the assay buffer composition and pH are optimal for the enzymatic reaction or cellular response being measured.
Issue 3: High Background Signal

A high background signal can mask the specific signal from the biological target.

Possible Cause Recommended Solution
Non-specific antibody binding Increase the concentration of the blocking agent or try a different blocking buffer. Include a detergent like Tween-20 in the wash buffer.
Autofluorescence of this compound Measure the fluorescence of this compound alone at the assay wavelength. If significant, consider using a different fluorescent dye or a non-fluorescence-based detection method.[6]
Contamination Ensure sterile technique to prevent microbial contamination, which can interfere with assay signals.[6]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines a typical workflow for assessing the effect of this compound on cancer cell viability.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 A Seed cells in 96-well plates B Treat cells with a serial dilution of this compound A->B C Add CellTiter-Glo® reagent B->C D Incubate to stabilize luminescent signal C->D E Measure luminescence D->E

Caption: Workflow for a cell viability assay with this compound.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours (or a time course determined by the cell line's doubling time) in a humidified incubator at 37°C and 5% CO2.

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value of this compound.

Protocol 2: PARP1 Enzymatic Inhibition Assay (Homogeneous Assay)

This protocol describes a method to quantify the inhibitory effect of this compound on PARP1 activity.

G A Prepare this compound dilutions B Add PARP1 enzyme, activated DNA, and this compound to wells A->B C Incubate to allow for inhibition B->C D Add NAD+ to initiate the PARylation reaction C->D E Incubate to allow for PAR synthesis D->E F Add detection reagents (e.g., anti-PAR antibody and secondary antibody-HRP conjugate) E->F G Add chemiluminescent substrate F->G H Measure luminescence G->H

Caption: Workflow for a PARP1 enzymatic inhibition assay.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup: In a 96-well white plate, add the PARP1 enzyme, a histone-coated plate (or other substrate), and the this compound dilutions.

  • Inhibition Step: Incubate the plate at room temperature to allow this compound to bind to the PARP1 enzyme.

  • Reaction Initiation: Add biotinylated NAD+ to each well to start the PARylation reaction.

  • Reaction Incubation: Incubate the plate to allow for the synthesis of poly(ADP-ribose) (PAR) chains.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add a streptavidin-HRP conjugate that will bind to the biotinylated PAR chains.

    • Wash the plate again.

    • Add a chemiluminescent HRP substrate.

  • Signal Measurement: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Signaling Pathways

Below are diagrams illustrating the signaling pathways affected by this compound.

PARP-Mediated DNA Repair Pathway

This diagram illustrates the role of PARP in DNA single-strand break repair and how this compound inhibits this process.

G cluster_0 Normal DNA Repair cluster_1 With this compound DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP PARylation PAR Synthesis PARP->PARylation Repair DNA Repair Proteins Recruited PARylation->Repair Resolution DNA Repaired Repair->Resolution This compound This compound Blocked_PARP PARP Inhibition This compound->Blocked_PARP No_Repair DNA Repair Blocked Blocked_PARP->No_Repair Cell_Death Apoptosis No_Repair->Cell_Death DNA_damage_2 DNA Single-Strand Break DNA_damage_2->Blocked_PARP

Caption: this compound's inhibition of the PARP-mediated DNA repair pathway.

Wnt/β-catenin Signaling Pathway

This diagram shows the role of tankyrase in the Wnt/β-catenin pathway and its inhibition by this compound.

G cluster_0 Active Wnt Pathway cluster_1 This compound Action Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin degradation Tankyrase Tankyrase Nucleus Nucleus beta_catenin->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Axin_degradation Axin Degradation Tankyrase->Axin_degradation This compound This compound This compound->Tankyrase

Caption: this compound's inhibition of the Wnt/β-catenin pathway via tankyrase.

References

Technical Support Center: Nesuparib Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with Nesuparib (also known as JPI-547) toxicity in animal studies. The information is intended for scientists and drug development professionals to optimize their experimental protocols and mitigate adverse effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (JPI-547) is a potent, orally administered dual inhibitor of poly(ADP-ribose) polymerase (PARP) and tankyrase.[1][2] Its primary mechanism of action involves the inhibition of PARP1 and PARP2, which are critical for DNA single-strand break repair. By inhibiting PARP, this compound leads to the accumulation of DNA damage, particularly in cells with deficiencies in homologous recombination (HR), a key DNA double-strand break repair pathway. This induces synthetic lethality in cancer cells with HR defects (e.g., BRCA1/2 mutations). Additionally, its inhibition of tankyrase 1 and 2 allows it to modulate the Wnt/β-catenin and YAP signaling pathways, which can be oncogenic in certain cancers.[2][3]

Q2: What are the most common toxicities observed with this compound in animal and clinical studies?

Based on preclinical and early-phase clinical studies, the most frequently reported toxicities associated with this compound are hematological and hepatic.[1]

  • Hematological Toxicity: Myelosuppression is a common adverse effect, manifesting as:

    • Anemia (low red blood cell count)

    • Thrombocytopenia (low platelet count)

    • Neutropenia (low neutrophil count)[1]

  • Hepatic Toxicity: Elevations in liver enzymes, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST), have been observed.[1]

These on-target side effects are generally expected with PARP inhibitors due to their role in DNA damage repair in rapidly dividing cells, including hematopoietic stem and progenitor cells.[4]

Q3: What are some recommended starting doses for this compound in rodent models?

Published preclinical studies have used oral doses of 50 mg/kg and 100 mg/kg administered once daily on a "5 days on, 2 days off" schedule in mouse models of pancreatic cancer.[3] The vehicle used for oral administration was a mixture of 10% dimethyl sulfoxide, 10% cremophor EL, and 80% distilled water.[3] It is crucial to perform a dose-finding study in your specific animal model to determine the maximum tolerated dose (MTD).

Q4: Are there any known strategies to mitigate this compound-induced hematological toxicity?

While specific studies on mitigating this compound toxicity are limited, strategies effective for other PARP inhibitors can be considered. One promising approach is the co-administration of a CHK2 inhibitor. Research on olaparib has shown that inhibiting CHK2 can alleviate hematological side effects without compromising the anti-cancer efficacy, as the toxicity in hematopoietic cells is often p53-dependent, a pathway amplified by CHK2.

Another general strategy is dose modification, including dose reduction or interruption, which has been shown to manage hematological adverse events for other PARP inhibitors like niraparib.[5] Prophylactic use of supportive care agents, such as granulocyte colony-stimulating factor (G-CSF) for neutropenia or thrombopoietin receptor agonists for thrombocytopenia, may also be considered, though their efficacy specifically with this compound needs investigation.[6]

Troubleshooting Guides

Issue 1: Severe Myelosuppression (Anemia, Thrombocytopenia, Neutropenia)

Symptoms:

  • Significant weight loss and lethargy in animals.

  • Pale extremities (indicative of anemia).

  • Petechiae or spontaneous bleeding (suggesting severe thrombocytopenia).

  • Complete blood count (CBC) analysis confirms a sharp decline in red blood cells, platelets, or neutrophils.

Possible Causes:

  • The administered dose of this compound is too high for the specific animal strain or model.

  • The dosing schedule is too frequent, not allowing for sufficient recovery of the hematopoietic system.

  • The animal model has a heightened sensitivity to PARP inhibition-induced DNA damage.

Troubleshooting Steps:

StepActionRationale
1 Dose Reduction Lower the daily dose of this compound. For example, if toxicity is observed at 100 mg/kg, reduce to 50 mg/kg or lower.
2 Dosing Holiday Introduce a "drug holiday" (e.g., switch from a 5-day on/2-day off to a 3-day on/4-day off schedule) to allow for bone marrow recovery.
3 Supportive Care Consider the use of hematopoietic growth factors, such as G-CSF for neutropenia, after consulting relevant veterinary and ethical guidelines.
4 Combination Therapy Explore co-administration with a CHK2 inhibitor, based on promising preclinical data with other PARP inhibitors. This would require a separate experimental arm to validate.
Issue 2: Elevated Liver Enzymes (Hepatotoxicity)

Symptoms:

  • Serum biochemistry reveals a significant increase in ALT and AST levels.

  • Histopathological analysis of liver tissue shows signs of cellular damage.

  • Animals may exhibit signs of illness such as reduced activity or appetite.

Possible Causes:

  • Direct drug-induced liver injury.

  • Off-target effects of this compound at higher concentrations.

  • Metabolic overload in the liver.

Troubleshooting Steps:

StepActionRationale
1 Dose Adjustment As with myelosuppression, the first step is to reduce the dose of this compound to determine if the hepatotoxicity is dose-dependent.
2 Liver Function Monitoring Implement more frequent monitoring of liver enzymes (e.g., weekly) to track the onset and progression of toxicity.
3 Hepatoprotective Agents Consider co-administration of a hepatoprotective agent like N-acetylcysteine (NAC) in an exploratory arm of the study, though its efficacy with this compound is not established.
4 Vehicle Control Ensure that the vehicle used for drug administration is not contributing to the observed liver toxicity by including a vehicle-only control group.

Data Presentation

Table 1: this compound Dosing and Observed Toxicities in Preclinical and Clinical Studies

Study TypeModel/SubjectsDose(s)Dosing ScheduleKey Toxicities ObservedReference
PreclinicalPancreatic Cancer Xenograft (Mice)50, 100 mg/kg (oral)Once daily, 5 days on / 2 days offNot explicitly detailed in the publication, but efficacy was the focus.[3]
Phase I ClinicalHuman Patients with Advanced Solid Tumors50, 100, 150, 200 mg (oral)Once daily (21-day cycles)Anemia, Thrombocytopenia, Neutropenia, Elevated ALT/AST[1]

Experimental Protocols

Key Experiment: In Vivo Antitumor Efficacy Study in a Xenograft Model

This protocol is adapted from a study on pancreatic cancer models.[3]

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude) for tumor cell line implantation.

  • Cell Culture and Implantation:

    • Culture human pancreatic cancer cells (e.g., Capan-1) under standard conditions.

    • Harvest and resuspend cells in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., ~200 mm³).

    • Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Grouping:

    • Randomly assign mice to treatment groups (n ≥ 5 per group):

      • Vehicle Control

      • This compound (e.g., 50 mg/kg)

      • This compound (e.g., 100 mg/kg)

      • Positive Control (e.g., another PARP inhibitor like Olaparib)

  • Drug Preparation and Administration:

    • Prepare this compound in a vehicle solution (e.g., 10% DMSO, 10% Cremophor EL, 80% distilled water).

    • Administer the drug or vehicle orally once daily according to the desired schedule (e.g., 5 days on, 2 days off).

  • Toxicity and Efficacy Monitoring:

    • Monitor animal body weight and general health daily.

    • Continue tumor volume measurements throughout the study.

    • At the end of the study, collect blood for CBC and serum biochemistry analysis.

    • Harvest tumors and organs for histopathological examination.

Mandatory Visualizations

Nesuparib_Signaling_Pathway This compound Mechanism of Action DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits PARP_Trapping PARP Trapping on DNA PARP->PARP_Trapping BER_Inhibition Base Excision Repair (BER) Inhibition PARP->BER_Inhibition This compound This compound This compound->PARP inhibits & traps Tankyrase Tankyrase 1/2 This compound->Tankyrase inhibits DNA_DSB DNA Double-Strand Break (DSB) BER_Inhibition->DNA_DSB leads to Replication_Fork Replication Fork Replication_Fork->DNA_DSB collapses into HR_Repair Homologous Recombination Repair DNA_DSB->HR_Repair Apoptosis Apoptosis (Synthetic Lethality) DNA_DSB->Apoptosis HR_Proficient HR Proficient Cell (Normal Cell) HR_Proficient->HR_Repair activates HR_Deficient HR Deficient Cell (e.g., BRCA1/2 mutant) HR_Deficient->HR_Repair fails to activate HR_Deficient->Apoptosis leads to Cell_Survival Cell Survival HR_Repair->Cell_Survival Wnt_YAP Wnt/β-catenin & YAP Oncogenic Signaling Tankyrase->Wnt_YAP activates Wnt_YAP_Inhibition Inhibition of Wnt/YAP Pathways Wnt_YAP->Cell_Survival Wnt_YAP_Inhibition->Apoptosis

Caption: this compound's dual inhibition of PARP and Tankyrase.

Experimental_Workflow In Vivo Xenograft Study Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to ~200 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Dosing (e.g., 5 days on / 2 off) randomization->treatment monitoring Monitor Tumor Volume, Body Weight, Health treatment->monitoring monitoring->treatment repeat cycle endpoint Study Endpoint Reached monitoring->endpoint analysis Collect Blood & Tissues for Analysis endpoint->analysis end End analysis->end

Caption: Workflow for a typical in vivo xenograft study.

References

Technical Support Center: Nesuparib Experiments & Cell Culture Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering cell culture contamination issues during experiments with Nesuparib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an orally bioavailable, second-generation small molecule inhibitor that targets two key enzyme families involved in cancer cell survival and proliferation: Poly(ADP-ribose) polymerases (PARP1 and PARP2) and Tankyrases (TNKS1 and TNKS2).[1][2] Its dual-inhibition mechanism blocks critical DNA repair pathways and disrupts oncogenic signaling.[1][3]

  • PARP Inhibition: By inhibiting PARP, this compound prevents the repair of single-strand DNA breaks. This leads to an accumulation of DNA damage, genomic instability, and ultimately, apoptosis (programmed cell death) in cancer cells.[1]

  • Tankyrase Inhibition: Tankyrases are involved in the Wnt/β-catenin and Hippo signaling pathways, which are often dysregulated in cancer. By inhibiting tankyrases, this compound stabilizes key negative regulators of these pathways (like Axin), suppressing the proliferation of cancer cells that are dependent on this signaling.[1][4][5]

Q2: Can this compound itself be a source of cell culture contamination?

While this compound itself is unlikely to be a direct source of biological contamination, the way it is prepared and used can introduce contaminants. Like many small molecule inhibitors, this compound is often dissolved in a solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution.[6][7] Non-sterile DMSO or improper handling of the stock solution can be a source of bacterial or fungal contamination.[8][9]

Q3: My cells treated with this compound are growing slower than expected and look unhealthy. Is this due to contamination or the drug's effect?

This could be due to several factors, and it's crucial to differentiate between the expected cytotoxic effects of this compound and a potential contamination issue.

  • Expected Drug Effect: this compound is designed to inhibit cell proliferation and induce cell death in cancer cells.[1][3] Therefore, a reduction in cell growth rate and changes in cell morphology are expected outcomes.

  • Possible Contamination: Mycoplasma, a common and difficult-to-detect contaminant, can also cause slower cell growth and altered cell morphology.[10] Other subtle microbial contaminations can also impact cell health without obvious signs like turbidity.[11]

It is recommended to perform routine contamination checks to rule out this possibility.

Q4: I've noticed a change in the pH of my cell culture medium after adding this compound. What could be the cause?

A rapid change in the pH of the medium is a common indicator of microbial contamination.

  • Bacterial Contamination: Often leads to a rapid drop in pH, making the medium acidic (turning yellow if phenol red is present).[12][13]

  • Fungal (Yeast/Mold) Contamination: Can also alter the pH, sometimes making it more alkaline (turning pinkish).[12][13]

While high cell density can also lead to a gradual decrease in pH due to metabolic activity, a sudden and significant change is highly suspicious of contamination.

Q5: How can mycoplasma contamination affect my this compound experiment results?

Mycoplasma contamination can have profound and varied effects on your experimental outcomes, leading to unreliable and non-reproducible data.[14] Specifically for this compound experiments, mycoplasma can:

  • Alter Signaling Pathways: Mycoplasmas can activate inflammatory signaling pathways like NF-κB and interfere with pathways regulated by p53.[14][15][16] Since this compound targets the Wnt/β-catenin and Hippo pathways, mycoplasma-induced signaling crosstalk could mask or alter the drug's true effect.[17]

  • Affect Cell Growth and Viability: Mycoplasma competes for cellular nutrients, which can slow cell proliferation and affect viability, confounding the cytotoxic effects of this compound.[10]

  • Induce Genomic Instability: Mycoplasma infections can cause chromosomal aberrations, which could interfere with the study of a DNA damage repair inhibitor like this compound.[10][17]

Troubleshooting Guide for Unexpected Results

If you observe unexpected results in your this compound experiments, such as inconsistent cell viability, altered morphology, or changes in the culture medium, follow this troubleshooting guide.

Step 1: Initial Observation and Assessment

Table 1: Common Signs of Contamination and Potential Causes

ObservationPossible Biological ContaminantOther Potential Causes
Sudden turbidity/cloudiness in media Bacteria, Yeast---
Rapid color change to yellow (acidic) BacteriaOver-confluent cells
Color change to pink/purple (alkaline) Fungi (Yeast/Mold)---
Filamentous structures or fuzzy growth Mold---
Small, black, "swarming" dots under microscope BacteriaBrownian motion of cellular debris
Slower cell growth, reduced viability Mycoplasma, Low-level bacteria/fungiThis compound's cytotoxic effect, Suboptimal culture conditions
Cellular debris, vacuolization Mycoplasma, ViralHigh concentration of this compound/DMSO
Formation of clumps or aggregates Yeast, FungiCell line characteristic
Step 2: Immediate Actions and Quarantine

If contamination is suspected:

  • Isolate the culture: Immediately move the suspected flask/plate to a designated quarantine incubator or area to prevent cross-contamination.[18]

  • Stop using shared reagents: Do not use the same media, serum, or other reagents from the suspect culture for any other experiments.

  • Decontaminate work areas: Thoroughly clean the biosafety cabinet, incubator, and any equipment that came into contact with the contaminated culture.

Step 3: Contamination Detection Workflow

The following diagram outlines a systematic approach to identifying the type of contamination.

G cluster_0 Contamination Troubleshooting Workflow A Unexpected Experimental Results (e.g., cell death, slow growth) B Visual & Microscopic Inspection A->B C Obvious Contamination? (Turbidity, pH change, filaments) B->C D Discard Culture & Decontaminate C->D Yes E No Obvious Contamination C->E No L Implement Corrective Actions: - Discard Contaminated Cultures - Review Aseptic Technique - Test Reagents D->L F Mycoplasma Test (PCR or Staining) E->F G Bacterial/Fungal Culture Test (Antibiotic-free medium) E->G H Mycoplasma Positive? F->H I Bacterial/Fungal Positive? G->I J Review Experimental Parameters (this compound/DMSO concentration, cell density, etc.) H->J No H->L Yes K Consider Viral Screening or Cell Line Authentication I->K No I->L Yes J->K

Caption: Workflow for troubleshooting suspected cell culture contamination.

Detailed Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol is a sensitive method to detect the presence of mycoplasma DNA in cell cultures.[19][20][21]

Materials:

  • DNA extraction kit

  • Mycoplasma-specific primers (targeting the 16S rRNA gene)

  • Taq DNA polymerase and dNTPs

  • PCR tubes

  • Thermocycler

  • Agarose gel electrophoresis system

  • Positive and negative controls

Procedure:

  • Sample Preparation:

    • Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been grown without antibiotics for at least two passages.

    • Centrifuge at 200 x g for 5 minutes to pellet the cells.

    • Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 10 minutes to pellet any mycoplasma.

    • Discard the supernatant and use the pellet for DNA extraction.

  • DNA Extraction:

    • Extract DNA from the pellet using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Prepare a PCR master mix containing Taq polymerase, dNTPs, forward and reverse primers, and PCR buffer.

    • Add 1-5 µL of the extracted DNA to a PCR tube containing the master mix.

    • Include a positive control (known mycoplasma DNA) and a negative control (sterile water) in separate tubes.

    • Run the PCR program on a thermocycler with appropriate annealing temperatures and cycle numbers for the chosen primers. A typical program might be:

      • Initial denaturation: 95°C for 5 minutes

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 5 minutes

  • Analysis:

    • Run the PCR products on a 1.5% agarose gel.

    • Visualize the DNA bands under UV light. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.

Protocol 2: Bacterial and Fungal Contamination Test

This protocol uses standard microbiological techniques to culture and identify bacterial or fungal contaminants.[22]

Materials:

  • Tryptone Soy Broth (TSB) for aerobic bacteria and fungi.

  • Thioglycollate Medium for anaerobic bacteria.

  • Sterile culture tubes.

  • Incubators at 22°C and 32°C.

Procedure:

  • Sample Inoculation:

    • Culture the cell line for at least two passages without antibiotics.

    • Collect 1.5 mL of the cell culture supernatant.

    • Inoculate two tubes of TSB and two tubes of Thioglycollate Medium with the sample.

    • Prepare positive controls by inoculating separate tubes with known bacterial and fungal strains.

    • Prepare negative controls by inoculating tubes with sterile PBS.

  • Incubation:

    • Incubate one set of TSB and Thioglycollate tubes at 32°C.

    • Incubate the other set at 22°C.

  • Observation:

    • Examine the broths for any signs of turbidity (cloudiness) on days 3, 7, and 14.

    • Turbidity in the sample tubes, while the negative controls remain clear, indicates a positive result for microbial contamination.

This compound Signaling Pathway

This compound's dual-action mechanism targets both DNA repair and key oncogenic signaling pathways.

G cluster_0 This compound's Dual Mechanism of Action cluster_parp PARP Inhibition cluster_tnks Tankyrase Inhibition This compound This compound PARP PARP1/2 This compound->PARP TNKS Tankyrase 1/2 This compound->TNKS SSB Single-Strand DNA Break (SSB) SSB->PARP activates Repair Base Excision Repair PARP->Repair DSB Double-Strand Break (DSB) Repair->DSB inhibition leads to Apoptosis Apoptosis & Genomic Instability DSB->Apoptosis Axin Axin (Destruction Complex) TNKS->Axin destabilizes BetaCatenin β-catenin Axin->BetaCatenin promotes degradation Wnt Wnt Target Genes (e.g., c-myc, cyclin D1) BetaCatenin->Wnt activates Proliferation Cell Proliferation Wnt->Proliferation

Caption: this compound inhibits PARP-mediated DNA repair and Tankyrase-driven Wnt signaling.

References

Inconsistent results with Nesuparib: a troubleshooting guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nesuparib. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential inconsistencies and challenges during their experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the use of this compound in a question-and-answer format.

1. Question: We are observing lower than expected potency (higher IC50) of this compound in our cancer cell line compared to published data. What could be the cause?

Answer:

Several factors could contribute to a decrease in the apparent potency of this compound. Here’s a checklist of potential causes and solutions:

  • Compound Stability and Storage: this compound, like many small molecules, is sensitive to storage conditions. Improper storage can lead to degradation.

    • Recommendation: Ensure the compound is stored at -20°C for short-term use (up to one month) and -80°C for long-term storage (up to six months)[1][2]. Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution[1]. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

  • Cell Line Characteristics: The genetic background of your cell line is a critical determinant of its sensitivity to PARP inhibitors.

    • Recommendation: Verify the homologous recombination (HR) status of your cell line. This compound is expected to be most potent in cells with HR deficiencies, such as those with BRCA1/2 mutations[3]. The absence of such defects can lead to reduced sensitivity. Additionally, confirm the cell line identity through short tandem repeat (STR) profiling to rule out cross-contamination[4].

  • Experimental Protocol: Variations in experimental parameters can significantly impact results.

    • Recommendation: Review your protocol for consistency. Key parameters to check include cell seeding density, drug incubation time, and the specific assay used to measure cell viability. Ensure that the solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).

2. Question: We are seeing significant well-to-well variability in our cell viability assay results with this compound. How can we improve reproducibility?

Answer:

High variability can obscure the true effect of the compound. Here are some common sources of variability and how to address them:

  • Inconsistent Cell Seeding: Uneven cell distribution in a multi-well plate is a frequent cause of variability.

    • Recommendation: Ensure a single-cell suspension before seeding by gently pipetting to break up clumps. After seeding, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to allow for even cell settling.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the drug and affect cell growth.

    • Recommendation: To mitigate edge effects, avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media.

  • Reagent and Compound Preparation: Inaccurate dilutions or inhomogeneous solutions can lead to inconsistent results.

    • Recommendation: Calibrate your pipettes regularly. When preparing drug dilutions, ensure thorough mixing at each step. Prepare a master mix of the final dilution to add to the wells to minimize pipetting errors between wells.

3. Question: Our in vivo xenograft study with this compound is not showing the expected tumor growth inhibition. What are the potential reasons?

Answer:

Translating in vitro efficacy to in vivo models can be challenging. Here are some factors to consider:

  • Pharmacokinetics and Bioavailability: this compound is orally bioavailable, but its absorption and metabolism can be influenced by the animal model and formulation[5].

    • Recommendation: Ensure the formulation and vehicle are appropriate for oral administration and do not affect the compound's stability or absorption. Consider conducting a pilot pharmacokinetic study to determine the plasma and tumor concentrations of this compound in your model system.

  • Tumor Model Selection: The choice of xenograft model is crucial.

    • Recommendation: As with in vitro studies, the HR status of the tumor cells used for the xenograft is a key factor. Models with intact HR pathways may be less sensitive to this compound[6].

  • Dosing Regimen: The dose and schedule of administration can impact efficacy.

    • Recommendation: The optimal dosing regimen may need to be determined empirically for your specific model. Phase I clinical trials have explored various dosing schedules, such as 5 days on/2 days off, which may provide a starting point for preclinical studies[7].

Data Presentation

Table 1: Troubleshooting Inconsistent this compound IC50 Values in a BRCA-mutant Ovarian Cancer Cell Line (SKOV3-BRCA1-null)

Observation Potential Cause Recommended Action Expected Outcome
IC50 > 1µMCompound degradationPrepare fresh aliquots from a new stock stored at -80°C.IC50 shifts to the expected nanomolar range (e.g., 2-5 nM for PARP1)[1][2].
High standard deviation across replicatesInconsistent cell seedingEnsure a single-cell suspension and allow the plate to rest at room temperature before incubation.Reduced variability in cell viability readings.
No significant cell death at high concentrationsCell line is not HR-deficientConfirm BRCA1/2 mutation status via sequencing.Use a confirmed HR-deficient cell line for the experiment.
IC50 varies between experimentsVariation in incubation timeStandardize the drug incubation period across all experiments.Consistent IC50 values are obtained.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTS) Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway of this compound

Nesuparib_Signaling_Pathway cluster_DNA_Damage DNA Damage Response cluster_Wnt_Signaling Wnt/β-catenin Signaling DNA_SSB Single-Strand Break PARP PARP1/2 DNA_SSB->PARP recruits PARP->DNA_SSB repairs DNA_DSB Double-Strand Break PARP->DNA_DSB Stalled Replication Fork Leads to HR_Repair Homologous Recombination Repair DNA_DSB->HR_Repair repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis unrepaired leads to HR_Repair->Apoptosis HR_Repair->Apoptosis deficiency leads to Tankyrase Tankyrase 1/2 Axin Axin Tankyrase->Axin destabilizes Tankyrase->Axin beta_catenin β-catenin Axin->beta_catenin degrades Axin->beta_catenin Wnt_Target_Genes Wnt Target Gene Transcription beta_catenin->Wnt_Target_Genes activates This compound This compound This compound->PARP inhibits This compound->Tankyrase inhibits

Caption: Dual inhibitory action of this compound on PARP and Tankyrase pathways.

Experimental Workflow for Cell Viability Assay

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_drug Prepare this compound serial dilutions incubate_24h->prepare_drug add_drug Add this compound to cells prepare_drug->add_drug incubate_72h Incubate for 72 hours add_drug->incubate_72h add_mts Add MTS reagent incubate_72h->add_mts incubate_1_4h Incubate for 1-4 hours add_mts->incubate_1_4h read_plate Read absorbance at 490 nm incubate_1_4h->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for determining this compound IC50.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic start Inconsistent Results Observed check_reagents Check Reagent Stability & Storage start->check_reagents check_cell_line Verify Cell Line Integrity start->check_cell_line review_protocol Review Experimental Protocol start->review_protocol reagents_ok Reagents OK? check_reagents->reagents_ok cell_line_ok Cell Line Verified? check_cell_line->cell_line_ok protocol_ok Protocol Consistent? review_protocol->protocol_ok reagents_ok->cell_line_ok Yes order_new Order New Reagents reagents_ok->order_new No cell_line_ok->protocol_ok Yes auth_cell_line Authenticate/Thaw New Vial cell_line_ok->auth_cell_line No standardize_protocol Standardize Protocol protocol_ok->standardize_protocol No rerun_exp Rerun Experiment protocol_ok->rerun_exp Yes order_new->rerun_exp auth_cell_line->rerun_exp standardize_protocol->rerun_exp

Caption: A logical guide to troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing Nesuparib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for Nesuparib treatment. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a dual inhibitor of Poly(ADP-ribose) polymerase (PARP) and Tankyrase enzymes.[1] By inhibiting PARP1 and PARP2, it interferes with DNA single-strand break repair, leading to the accumulation of DNA damage and apoptosis, particularly in cells with existing DNA repair deficiencies.[2][3][4] Its inhibition of Tankyrase 1 and 2 modulates the Wnt/β-catenin and Hippo signaling pathways, which are often dysregulated in cancer.[1]

Q2: What is a typical starting point for this compound incubation time in a new cell line?

A2: For initial experiments, a 24 to 72-hour incubation period is a common starting range for PARP inhibitors.[2][5] However, the optimal time is highly dependent on the cell line's doubling time, the concentration of this compound used, and the specific biological question being investigated. A time-course experiment is essential to determine the optimal incubation time for your specific model system.

Q3: How quickly can I expect to see cellular effects after this compound treatment?

A3: The onset of cellular effects can vary. Early markers of DNA damage, such as γH2AX foci, can be detected as early as 30 minutes to 1 hour after treatment with potent PARP inhibitors.[3] Effects on cell cycle progression, such as a G2/M arrest, may become apparent within 24 to 48 hours.[2] Significant changes in cell viability and apoptosis are typically observed between 24 and 72 hours of continuous exposure.[2][5]

Q4: Does the dual-inhibitor nature of this compound affect the optimal incubation time?

A4: Yes, the dual-inhibitor mechanism can influence the optimal incubation time. While PARP inhibition can lead to relatively rapid DNA damage and cell cycle effects, the modulation of the Wnt/β-catenin pathway by Tankyrase inhibition may involve transcriptional changes that require a longer duration to manifest a clear phenotypic outcome.[6][7] Therefore, time-course experiments should be designed to capture both early and later time points to fully assess the impact of this compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells. - Inconsistent cell seeding.- Edge effects in the plate.- Uneven drug distribution.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity.- Mix the plate gently after adding this compound.
No significant effect on cell viability observed. - Incubation time is too short.- this compound concentration is too low.- The cell line is resistant to PARP inhibition.- Drug instability.- Perform a time-course experiment with longer incubation times (e.g., 48, 72, 96 hours).- Perform a dose-response experiment with a wider range of concentrations.- Verify the homologous recombination (HR) status of your cell line; HR-proficient cells are often less sensitive.- Prepare fresh drug solutions for each experiment and store stock solutions as recommended.
Unexpected increase in a signaling pathway readout. - Cellular stress response.- Off-target effects at high concentrations.- Crosstalk between signaling pathways.- Titrate this compound concentration to the lowest effective dose.- Verify the specificity of your readout with appropriate controls.- Investigate potential feedback loops or compensatory mechanisms in the targeted pathways.
Cells detach from the plate during long incubation periods. - Cell toxicity leading to apoptosis and detachment.- Over-confluence of cells.- This may be an expected outcome of the treatment. Consider using endpoint assays that capture both adherent and detached cells.- Optimize initial cell seeding density to prevent confluence during the experiment.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for this compound using a Cell Viability Assay

This protocol outlines a time-course experiment to identify the optimal incubation duration of this compound for assessing its effect on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or a luciferase-based assay)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density. This should allow for logarithmic growth throughout the experiment without reaching confluency in the untreated wells.

  • This compound Treatment:

    • After allowing cells to adhere and resume growth (typically 24 hours), treat the cells with a range of this compound concentrations. Include a vehicle-only control.

  • Incubation:

    • Incubate the plates for a series of time points (e.g., 24, 48, 72, and 96 hours).

  • Cell Viability Assay:

    • At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for MTT/resazurin).

  • Data Acquisition:

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control at each time point.

    • Plot cell viability versus this compound concentration for each incubation time to determine the IC50 at each time point. The optimal incubation time is typically the shortest duration that gives a robust and reproducible response.

Data Presentation: Time-Course Experiment Parameters
Parameter Recommendation
Cell Seeding Density Cell line-dependent; aim for 50-60% confluency at the final time point in control wells.
This compound Concentrations A logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM) is recommended for initial experiments.
Time Points 24, 48, 72, 96 hours.
Replicates Minimum of 3 technical replicates per condition.

Visualizations

Nesuparib_Signaling_Pathway cluster_DNA_Repair PARP-mediated DNA Repair cluster_Wnt_Signaling Wnt/β-catenin Signaling DNA_SSB DNA Single-Strand Break PARP PARP1/2 DNA_SSB->PARP recruits Repair_Proteins DNA Repair Proteins PARP->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Tankyrase Tankyrase 1/2 Axin_Complex Axin Destruction Complex Tankyrase->Axin_Complex degrades Beta_Catenin β-catenin Axin_Complex->Beta_Catenin degrades Gene_Transcription Target Gene Transcription Beta_Catenin->Gene_Transcription activates This compound This compound This compound->PARP inhibits This compound->Tankyrase inhibits Optimization_Workflow start Start: Define Experimental Goal (e.g., IC50 determination) seed_cells 1. Seed Cells (Optimal Density) start->seed_cells adhere 2. Allow Cells to Adhere (24 hours) seed_cells->adhere treat 3. Treat with this compound (Dose-Response) & Vehicle Control adhere->treat incubate 4. Incubate for Different Durations (e.g., 24, 48, 72, 96h) treat->incubate assay 5. Perform Cell Viability Assay incubate->assay analyze 6. Analyze Data (Normalize to Control, Plot Curves) assay->analyze determine_optimal 7. Determine Optimal Incubation Time (Shortest time with robust effect) analyze->determine_optimal end End: Use Optimal Time for Future Experiments determine_optimal->end

References

Technical Support Center: Normalizing Data from Nesuparib Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for normalizing and interpreting data from Nesuparib combination studies.

Introduction to this compound

This compound (also known as JPI-547) is a first-in-class dual inhibitor of poly(ADP-ribose) polymerase (PARP) and tankyrase.[1][2] Its unique mechanism of action, which simultaneously targets DNA damage repair pathways and Wnt/β-catenin signaling, makes it a promising candidate for combination therapies in various cancers.[2][3][4] Preclinical and clinical studies are investigating this compound in combination with chemotherapy, such as irinotecan, modified FOLFIRINOX (mFOLFIRINOX), and gemcitabine-nab-paclitaxel (GemAbraxane), as well as with immunotherapy.[3][5]

Signaling Pathway of this compound

The dual inhibitory action of this compound on PARP and Tankyrase intervenes in two critical cancer signaling pathways: DNA damage repair and Wnt/β-catenin signaling.

Nesuparib_Signaling_Pathway cluster_DDR DNA Damage Repair Pathway cluster_Wnt Wnt/β-catenin Signaling Pathway DNA_Damage DNA Single- Strand Breaks PARP PARP1/2 DNA_Damage->PARP activates BER Base Excision Repair PARP->BER mediates Apoptosis_DDR Apoptosis PARP->Apoptosis_DDR leads to BER->DNA_Damage repairs Wnt_Signal Wnt Signal Destruction_Complex Destruction Complex (Axin, APC, etc.) Wnt_Signal->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds Gene_Expression Target Gene Expression (e.g., c-myc, cyclin D1) TCF_LEF->Gene_Expression activates Proliferation Cell Proliferation Gene_Expression->Proliferation Tankyrase Tankyrase Tankyrase->Destruction_Complex destabilizes Axin Tankyrase->Proliferation promotes This compound This compound This compound->PARP inhibits This compound->Tankyrase inhibits

Caption: this compound's dual mechanism of action.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the normalization of data from this compound combination studies.

FAQ 1: How should I normalize my cell viability assay data when combining this compound with a cytotoxic agent?

Answer:

Normalizing cell viability data (e.g., from MTT, MTS, or CellTiter-Glo assays) in combination studies requires careful consideration of controls. The goal is to distinguish between additive, synergistic, and antagonistic effects.

Standard Normalization Protocol:

  • Include proper controls:

    • Vehicle-treated cells (negative control, representing 100% viability).

    • Cells treated with this compound alone across a range of concentrations.

    • Cells treated with the combination agent alone across a range of concentrations.

    • Cells treated with the combination of this compound and the other agent at various concentration ratios.

    • A positive control for cell death (e.g., a known cytotoxic agent) to ensure the assay is working correctly.

  • Calculation of Percent Viability: For each well, calculate the percent viability relative to the vehicle control: Percent Viability = (Absorbance_treated / Absorbance_vehicle) * 100

  • Data Presentation: Present the data as dose-response curves for each agent alone and for the combination. This allows for the visualization of the shift in the dose-response curve, indicating a potential interaction.

Troubleshooting:

  • Issue: High variability between replicate wells.

    • Solution: Ensure homogenous cell seeding, proper mixing of reagents, and consistent incubation times. Check for and address any edge effects on the microplates.

  • Issue: Absorbance values of the negative control are lower than expected.

    • Solution: Verify cell health and seeding density. Ensure that the vehicle (e.g., DMSO) concentration is not toxic to the cells.

  • Issue: The dose-response curve for a single agent does not follow a standard sigmoidal shape.

    • Solution: Expand the concentration range tested to ensure you capture the full dynamic range of the response. Check for compound solubility issues at higher concentrations.

FAQ 2: How do I determine if the interaction between this compound and another drug is synergistic?

Answer:

Synergy can be quantitatively assessed using models like the Bliss Independence or Loewe Additivity models. These models compare the observed combination effect to a predicted effect assuming no interaction.

  • Bliss Independence: Assumes that the two drugs act independently. A synergistic interaction occurs if the observed effect is greater than the product of the individual drug effects.

  • Loewe Additivity: Assumes that the two drugs have similar mechanisms of action. Synergy is observed if the combination achieves a certain effect at lower concentrations than predicted for a single drug.

Specialized software (e.g., SynergyFinder, Combenefit) can be used to calculate synergy scores based on these models from your dose-response matrix data.

Troubleshooting Synergy Analysis:

  • Issue: Different synergy models give conflicting results.

    • Solution: This is not uncommon as the models are based on different assumptions. It is important to understand the mechanism of action of the drugs being tested and choose the most appropriate model. Reporting the results from multiple models can also provide a more comprehensive picture of the drug interaction.

  • Issue: The synergy score is low or borderline.

    • Solution: The interaction may be additive rather than synergistic. Consider the biological significance of the observed effect. Even a small synergistic effect may be clinically relevant.

FAQ 3: What is the best way to normalize and analyze data from in vivo tumor growth studies with this compound combinations?

Answer:

In vivo studies require robust statistical analysis to account for inter-animal variability.

Data Normalization and Analysis:

  • Tumor Volume Measurement: Measure tumor volume at regular intervals using calipers (Volume = 0.5 x Length x Width²).

  • Data Presentation: Plot the mean tumor volume ± standard error of the mean (SEM) for each treatment group over time.

  • Normalization (Optional but recommended): To compare the relative tumor growth inhibition, you can normalize the tumor volume at each time point to the initial tumor volume at the start of treatment for each animal.

  • Statistical Analysis:

    • Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures followed by a post-hoc test) to compare the tumor growth curves between treatment groups.

    • Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study: TGI (%) = [1 - (Mean Tumor Volume_treated / Mean Tumor Volume_control)] * 100.

Troubleshooting In Vivo Data:

  • Issue: High variability in tumor growth within a treatment group.

    • Solution: Increase the number of animals per group to improve statistical power. Ensure consistent tumor cell implantation and animal handling.

  • Issue: Animal weight loss or other signs of toxicity.

    • Solution: Monitor animal health closely. The observed anti-tumor effect may be due to general toxicity rather than a specific drug effect. Consider reducing the dose or frequency of administration.

Quantitative Data from this compound Studies

The following tables summarize publicly available data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound in Gastric Cancer Cell Lines

Cell LineAssay TypeThis compound IC50Olaparib IC50XAV939 IC50FindingReference
KATO III (BRCA wild type)ClonogenicityNot specifiedNot specifiedNot specifiedThis compound is at least 28-fold more potent than Olaparib and 13-fold more potent than XAV939.[3][3]
NCI-N87 (BRCA wild type)ClonogenicityNot specifiedNot specifiedNot specifiedThis compound is at least 28-fold more potent than Olaparib and 13-fold more potent than XAV939.[3][3]

Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Models

ModelTreatmentOutcomeFindingReference
BRCA2-deficient pancreatic cancer cellsThis compound vs. OlaparibTumor growth inhibitionThis compound exhibited similar tumor-suppressing effects at one-tenth the concentration of olaparib.[2][6][2][6]
Animal models of BRCA2-deficient pancreatic cancerThis compound vs. OlaparibTumor growth inhibitionThis compound achieved higher tumor growth inhibition than olaparib.[2][6][2][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound combination studies.

Cell Viability (MTT) Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of this compound, the combination agent, or the combination of both for a specified period (e.g., 72 hours). Include vehicle-treated wells as a negative control.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Normalization: Calculate the percentage of cell viability for each treatment condition by normalizing the absorbance values to the vehicle-treated control wells.

Clonogenic Survival Assay Protocol
  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate and allow them to adhere.

  • Drug Treatment: Treat the cells with the drugs of interest for a defined period.

  • Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Colony Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Normalization: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.

In Vivo Xenograft Tumor Growth Protocol
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

  • Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into different treatment groups.

  • Drug Administration: Administer this compound, the combination agent, the combination of both, or the vehicle control according to the planned dosing schedule and route of administration.

  • Data Collection: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint: Euthanize the animals when the tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis: Analyze the tumor growth data as described in FAQ 3.

Visualizations

Experimental Workflow for a Combination Study

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro Select Cell Lines dose_response Dose-Response Assays (this compound & Combo Agent Alone) start_invitro->dose_response viability_assay Cell Viability Assay (e.g., MTT) dose_response->viability_assay synergy_analysis Combination Dose-Response Matrix & Synergy Analysis viability_assay->synergy_analysis mechanistic_assays Mechanistic Assays (e.g., Apoptosis, Western Blot) synergy_analysis->mechanistic_assays start_invivo Select Xenograft/ PDX Model mechanistic_assays->start_invivo Promising combinations move to in vivo testing tumor_establishment Tumor Establishment start_invivo->tumor_establishment treatment Treatment with this compound +/- Combination Agent tumor_establishment->treatment tumor_monitoring Tumor Growth & Body Weight Monitoring treatment->tumor_monitoring endpoint_analysis Endpoint Analysis (Tumor Weight, Biomarkers) tumor_monitoring->endpoint_analysis

Caption: General experimental workflow for combination studies.

Troubleshooting Data Normalization

Troubleshooting_Normalization start Start: Unexpected/ Inconsistent Results check_controls Review Raw Data of Controls (Positive, Negative, Vehicle) start->check_controls controls_ok Controls OK? check_controls->controls_ok issue_assay_protocol Troubleshoot Assay Protocol: - Reagent Quality - Incubation Times - Cell Seeding Density controls_ok->issue_assay_protocol No check_normalization Review Normalization Calculation controls_ok->check_normalization Yes issue_instrument Check Instrument Performance: - Calibration - Background Readings issue_assay_protocol->issue_instrument normalization_correct Calculation Correct? check_normalization->normalization_correct correct_calculation Correct Normalization Formula: % Effect = (Treated - Control) / (Max Effect - Control) * 100 normalization_correct->correct_calculation No evaluate_synergy_model Evaluate Synergy Model Choice (e.g., Bliss vs. Loewe) normalization_correct->evaluate_synergy_model Yes correct_calculation->evaluate_synergy_model model_appropriate Model Appropriate for Drug Mechanisms? evaluate_synergy_model->model_appropriate consider_alternative_model Consider Alternative Synergy Models or Report Multiple Scores model_appropriate->consider_alternative_model No final_interpretation Interpret Data in Biological Context model_appropriate->final_interpretation Yes consider_alternative_model->final_interpretation

Caption: Troubleshooting guide for data normalization.

References

Validation & Comparative

A Comparative Analysis of Nesuparib and Other PARP Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance, mechanisms, and experimental validation of Nesuparib versus established PARP inhibitors.

Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations. This guide provides a comprehensive comparison of this compound (JPI-547), a novel investigational agent, with other well-established PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. This objective analysis is supported by available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

This compound: A Dual Inhibitor of PARP and Tankyrase

This compound is a next-generation, orally bioavailable small molecule that distinguishes itself from other PARP inhibitors through its dual mechanism of action. It potently inhibits not only PARP1 and PARP2, which are crucial for the repair of single-strand DNA breaks, but also Tankyrase (TNKS) 1 and 2.[1] Tankyrases are members of the PARP family that play a significant role in the Wnt/β-catenin and Hippo signaling pathways, which are often dysregulated in cancer, contributing to cell proliferation and survival.[2][3] This dual inhibition suggests that this compound may have a broader therapeutic window, potentially overcoming resistance mechanisms that limit the efficacy of first-generation PARP inhibitors.[4]

Preclinical studies have indicated that this compound exhibits potent antitumor activity. In pancreatic cancer cell lines, this compound showed comparable tumor-suppressing effects to olaparib but at a concentration ten times lower.[5] Notably, its efficacy has been observed in preclinical models that are resistant to conventional PARP inhibitors, highlighting its potential in a wider range of tumor types.[4] this compound is currently undergoing Phase II clinical trials for epithelial ovarian cancer and Phase Ib/II trials for pancreatic cancer.

Comparative Efficacy and Safety of PARP Inhibitors

While direct head-to-head clinical trials comparing this compound with other PARP inhibitors are not yet available, a comparative overview can be synthesized from the pivotal clinical trials of the established agents. The following tables summarize key efficacy and safety data from major Phase III trials in various cancer indications.

Table 1: Efficacy of PARP Inhibitors in Ovarian Cancer (First-Line Maintenance)
Drug Trial Patient Population Median Progression-Free Survival (PFS) Hazard Ratio (HR) for PFS
Olaparib SOLO-1BRCAm, newly diagnosed, advanced56.0 months vs. 13.8 months (placebo)0.33
Niraparib PRIMAHRD-positive, newly diagnosed, advanced21.9 months vs. 10.4 months (placebo)0.43
Overall population13.8 months vs. 8.2 months (placebo)0.62
Rucaparib ATHENA-MONOHRD-positive, newly diagnosed, advanced28.7 months vs. 11.3 months (placebo)0.47
All-comers20.2 months vs. 9.2 months (placebo)0.52

BRCAm: BRCA-mutated; HRD: Homologous Recombination Deficiency

Table 2: Efficacy of PARP Inhibitors in Other Cancers
Drug Trial Cancer Type Patient Population Median Progression-Free Survival (PFS) Hazard Ratio (HR) for PFS
Talazoparib EMBRACABreast CancergBRCAm, HER2-negative, metastatic8.6 months vs. 5.6 months (chemotherapy)0.54
Olaparib OlympiADBreast CancergBRCAm, HER2-negative, metastatic7.0 months vs. 4.2 months (chemotherapy)0.58
Rucaparib TRITON2 (Phase II)Prostate CancermCRPC with BRCA alteration (ORR)44% confirmed objective response rateN/A

gBRCAm: germline BRCA-mutated; HER2: Human Epidermal growth factor Receptor 2; mCRPC: metastatic Castration-Resistant Prostate Cancer; ORR: Objective Response Rate

Table 3: Common Grade 3 or Higher Adverse Events of PARP Inhibitors
Adverse Event Olaparib (SOLO-1) Rucaparib (ARIEL3) Niraparib (PRIMA) Talazoparib (EMBRACA)
Anemia 22%22%31%52.8% (any grade)
Neutropenia 8%7%13%34.6% (any grade)
Thrombocytopenia 3%5%29%26.9% (any grade)
Fatigue/Asthenia 4%7%8%50.3% (any grade)
Nausea 2%5%8%48.6% (any grade)

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not yet fully available in the public domain. However, based on published research on PARP inhibitors, the following are general methodologies for key experiments.

PARP Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP. A common method is a biochemical assay that quantifies the incorporation of biotinylated NAD+ into histone proteins by recombinant PARP1 or PARP2. The amount of incorporated biotin is then detected using a streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate. The signal is inversely proportional to the inhibitory activity of the compound.

Cytotoxicity Assay

To determine the cytotoxic effects of PARP inhibitors on cancer cells, a cell viability assay such as the MTT or CellTiter-Glo assay is typically used. Cancer cell lines with and without specific DNA repair deficiencies (e.g., BRCA1/2 mutations) are seeded in 96-well plates and treated with a range of concentrations of the PARP inhibitor for a specified period (e.g., 72 hours). Cell viability is then measured, and the IC50 (the concentration of the drug that inhibits cell growth by 50%) is calculated.

In Vivo Tumor Xenograft Model

To evaluate the in vivo efficacy of a PARP inhibitor, a tumor xenograft model is often employed. Human cancer cells are implanted subcutaneously into immunocompromised mice. Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The treatment group receives the PARP inhibitor orally at a specified dose and schedule, while the control group receives a vehicle. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and may be used for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by PARP inhibitors and a general workflow for their preclinical evaluation.

DNA_Damage_Repair DNA Damage Repair and PARP Inhibition cluster_0 DNA Damage cluster_1 Repair Pathways cluster_2 Key Proteins cluster_3 Cellular Outcome Single-Strand Break Single-Strand Break PARP PARP Single-Strand Break->PARP recruits Double-Strand Break Double-Strand Break Homologous Recombination (HR) Homologous Recombination (HR) Double-Strand Break->Homologous Recombination (HR) repaired by Base Excision Repair (BER) Base Excision Repair (BER) DNA Repair DNA Repair Base Excision Repair (BER)->DNA Repair BRCA1 BRCA1 Homologous Recombination (HR)->BRCA1 BRCA2 BRCA2 Homologous Recombination (HR)->BRCA2 Non-Homologous End Joining (NHEJ) Non-Homologous End Joining (NHEJ) PARP->Base Excision Repair (BER) initiates Synthetic Lethality Synthetic Lethality PARP->Synthetic Lethality (when HR is deficient) BRCA1->DNA Repair BRCA2->DNA Repair PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP blocks Cell Death Cell Death Synthetic Lethality->Cell Death

DNA Damage Repair and PARP Inhibition Pathway.

Wnt_Hippo_Signaling Wnt/β-catenin and Hippo Signaling Inhibition by this compound cluster_wnt Wnt/β-catenin Pathway cluster_hippo Hippo Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5_6 Frizzled->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3b Dishevelled->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation Axin Axin Axin->beta_catenin APC APC APC->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus Target Gene Expression Target Gene Expression TCF_LEF->Target Gene Expression activates MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates for degradation TEAD TEAD YAP_TAZ->TEAD translocates to nucleus Oncogenic Gene Expression Oncogenic Gene Expression TEAD->Oncogenic Gene Expression activates Tankyrase Tankyrase Tankyrase->Axin degrades Tankyrase->YAP_TAZ regulates This compound This compound This compound->Tankyrase inhibits

Wnt/β-catenin and Hippo Signaling Inhibition by this compound.

General Preclinical Workflow for PARP Inhibitor Evaluation.

Conclusion

This compound presents a promising next-generation PARP inhibitor with a unique dual mechanism of action that targets both PARP and Tankyrase. This dual inhibition has the potential to address some of the limitations of existing PARP inhibitors, including acquired resistance. While direct comparative clinical data is not yet available, preclinical findings suggest a potent anti-tumor activity for this compound. The established PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—have demonstrated significant clinical benefit in various cancer types, particularly in patients with DNA repair deficiencies. The ongoing clinical development of this compound will be crucial in determining its ultimate position in the therapeutic armamentarium against cancer. Future head-to-head trials will be necessary to definitively establish its comparative efficacy and safety profile.

References

Nesuparib Demonstrates Preclinical Efficacy in Olaparib-Resistant Tumors Through a Novel Dual-Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals are closely following the preclinical data on nesuparib (formerly JPI-547), a novel dual inhibitor of poly (ADP-ribose) polymerase (PARP) and tankyrase. Emerging evidence suggests that this compound may offer a promising therapeutic strategy for overcoming resistance to established PARP inhibitors like olaparib, particularly in BRCA-mutant cancers. This guide provides a comprehensive comparison of this compound and olaparib, focusing on their efficacy in resistant settings, mechanisms of action, and supporting experimental data.

Overcoming Olaparib Resistance: A Head-to-Head Preclinical Comparison

Acquired resistance to PARP inhibitors such as olaparib is a significant clinical challenge. Mechanisms of resistance are varied and include the restoration of homologous recombination (HR) repair, often mediated by the upregulation of RAD51. This compound's dual-targeting approach appears to counteract this resistance mechanism effectively.

A key preclinical study evaluated this compound's efficacy in an olaparib-resistant, patient-derived xenograft (PDTX) model of BRCA1/2 mutant ovarian cancer. The results demonstrated superior tumor growth inhibition by this compound compared to olaparib and other PARP inhibitors.

Table 1: Tumor Growth Inhibition in an Olaparib-Resistant Ovarian Cancer PDTX Model
Treatment GroupMean Tumor Volume (mm³) at Day 60Percentage of Tumor Growth Inhibition vs. Control
Control2539-
Niraparib131948.1%
Olaparib87165.7%
Talazoparib60176.3%
This compound (JPI-547) 29 98.9%

Data from Kang MS, et al. AACR Annual Meeting 2023.[1]

These findings suggest that this compound is not only effective in olaparib-resistant tumors but also surpasses the efficacy of other PARP inhibitors in this preclinical model. Further preclinical studies have shown that this compound exhibits antitumor activity in olaparib-resistant breast and ovarian cancer xenograft models (BT474 and SNU251).[2]

A Dual Mechanism of Action: Targeting PARP and Tankyrase

Olaparib is a potent inhibitor of PARP1 and PARP2, enzymes crucial for the repair of single-strand DNA breaks. In tumors with BRCA mutations, where the homologous recombination pathway for double-strand break repair is deficient, inhibiting PARP leads to synthetic lethality.

This compound, in addition to inhibiting PARP1 and PARP2, also targets tankyrase 1 and 2. This dual inhibition is key to its efficacy in olaparib-resistant tumors. Tankyrases are involved in the Wnt/β-catenin signaling pathway, which has been implicated in cancer cell proliferation and survival.

Table 2: Comparative Inhibitory Activity (IC50) of this compound
TargetThis compound (JPI-547) IC50 (nM)Olaparib IC50 (nM)
PARP12~5
PARP2Not specified~1
Tankyrase 15>10,000
Tankyrase 21>10,000

Data compiled from various sources.[2]

The inhibition of tankyrase by this compound leads to the stabilization of Axin, a key component of the β-catenin destruction complex. This, in turn, leads to the degradation of β-catenin and downregulation of Wnt signaling target genes. Crucially, tankyrase inhibition has been shown to decrease the expression of RAD51, a critical protein for homologous recombination. By reducing RAD51 levels, this compound can potentially restore sensitivity to PARP inhibition in tumors that have become resistant through the upregulation of HR repair.

Signal_Pathway cluster_Olaparib Olaparib Action cluster_this compound This compound Dual Action cluster_Resistance Olaparib Resistance Mechanism cluster_Nesuparib_Effect This compound's Effect on Resistance Olaparib Olaparib PARP PARP1/2 Olaparib->PARP Inhibits HR_restored Restored Homologous Recombination Olaparib->HR_restored Is overcome by SSB Single-Strand Break Repair PARP->SSB Mediates This compound This compound PARP_N PARP1/2 This compound->PARP_N Inhibits Tankyrase Tankyrase 1/2 This compound->Tankyrase Inhibits RAD51_down Downregulated RAD51 This compound->RAD51_down Causes Wnt_pathway Wnt/β-catenin Pathway Tankyrase->Wnt_pathway Regulates Tankyrase->RAD51_down Leads to RAD51_up Upregulated RAD51 RAD51_up->HR_restored beta_catenin β-catenin Wnt_pathway->beta_catenin beta_catenin->RAD51_up Promotes (in some contexts) HR_inhibited Inhibited Homologous Recombination RAD51_down->HR_inhibited

Figure 1: Simplified signaling pathways of Olaparib and this compound.

Experimental Protocols

The following are representative protocols for the key experiments used to evaluate the efficacy of this compound in olaparib-resistant tumors.

Establishment of Olaparib-Resistant Patient-Derived Xenograft (PDX) Model
  • Tumor Implantation: Fragments of a patient's BRCA-mutant ovarian tumor are subcutaneously implanted into immunocompromised mice (e.g., NSG mice).

  • Initial Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are treated with a standard dose of olaparib (e.g., 50 mg/kg, daily, oral gavage).

  • Development of Resistance: Treatment is continued until tumors initially regress and then begin to regrow, indicating acquired resistance. This can take several months.

  • Expansion of Resistant Tumors: Tumors from the resistant mice are then harvested, fragmented, and serially passaged in new cohorts of mice that are continuously treated with olaparib to maintain the resistant phenotype.

  • Efficacy Study: The established olaparib-resistant PDX mice are then randomized into different treatment groups (e.g., vehicle control, olaparib, this compound, other PARP inhibitors) to compare anti-tumor efficacy. Tumor volumes are measured regularly (e.g., twice weekly) with calipers.

Experimental_Workflow start Patient Tumor Sample (BRCA-mutant) implant Subcutaneous Implantation in Immunocompromised Mice start->implant growth Tumor Growth to Palpable Size implant->growth olaparib_tx Olaparib Treatment growth->olaparib_tx regression Initial Tumor Regression olaparib_tx->regression resistance Tumor Regrowth (Acquired Resistance) regression->resistance harvest Harvest and Passage of Resistant Tumor resistance->harvest expansion Expansion of Olaparib- Resistant PDX Line harvest->expansion randomize Randomization of Mice with Resistant Tumors expansion->randomize treatment_groups Treatment Groups: - Vehicle - Olaparib - this compound - Other PARPis randomize->treatment_groups measurement Tumor Volume Measurement treatment_groups->measurement analysis Comparative Efficacy Analysis measurement->analysis

Figure 2: Workflow for developing and testing drugs in an olaparib-resistant PDX model.
Clonogenic Survival Assay

  • Cell Seeding: Olaparib-sensitive and olaparib-resistant cancer cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates and allowed to attach overnight.

  • Drug Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound, olaparib, or a vehicle control.

  • Incubation: Cells are incubated for a prolonged period (e.g., 10-14 days) to allow for colony formation. The medium with the respective drugs may be replenished every 3-4 days.

  • Colony Staining: After the incubation period, the medium is removed, and the colonies are fixed with methanol and stained with a solution of crystal violet.

  • Colony Counting and Analysis: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted. The surviving fraction for each treatment is calculated by normalizing the plating efficiency of the treated cells to that of the control cells.

Western Blotting for Key Signaling Proteins
  • Cell Lysis: Olaparib-resistant cells are treated with this compound or olaparib for a specified time. The cells are then washed with PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., RAD51, β-catenin, PARP, and a loading control like GAPDH or β-actin).

  • Detection: The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound's dual inhibition of PARP and tankyrase is a viable strategy for overcoming olaparib resistance in BRCA-mutant tumors. By targeting a key resistance mechanism—the upregulation of RAD51 via the Wnt/β-catenin pathway—this compound offers a novel therapeutic approach. Further clinical investigation is warranted to validate these promising preclinical findings in patients with olaparib-resistant cancers. This compound is currently in Phase II clinical trials for epithelial ovarian cancer. The outcomes of these trials will be critical in determining its future role in the oncology landscape.

References

Nesuparib: A Dual-Targeting PARP and Tankyrase Inhibitor Outperforming Single-Target Agents in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data demonstrates the superior efficacy of Nesuparib, a novel dual-action inhibitor of Poly (ADP-ribose) polymerase (PARP) and tankyrase (TNKS), in comparison to single-target inhibitors Olaparib (PARP inhibitor) and XAV939 (tankyrase inhibitor). Experimental evidence highlights this compound's potent anti-tumor activity, mediated through simultaneous disruption of DNA damage repair and oncogenic Wnt/β-catenin and Hippo signaling pathways.

This compound (also known as JPI-547 or OCN-201) is an orally bioavailable, second-generation inhibitor that simultaneously targets PARP1/2 and tankyrase 1/2.[1] This dual-targeting mechanism offers a promising strategy to overcome resistance to conventional PARP inhibitors and expand the therapeutic window for patients with a broader range of solid tumors, including those without BRCA mutations.[2][3]

Comparative Efficacy in Preclinical Models

Recent preclinical studies in BRCA wild-type gastric cancer models have provided compelling evidence of this compound's superior potency over established single-target inhibitors.

In Vitro Potency

In clonogenicity assays, this compound demonstrated significantly greater potency in inhibiting the growth of BRCA wild-type gastric cancer cell lines compared to both the PARP inhibitor Olaparib and the tankyrase inhibitor XAV939.[1][4]

CompoundTarget(s)Relative Potency (Clonogenic IC50) vs. This compound
This compound PARP1/2, TNKS1/2 -
OlaparibPARP1/2At least 28-fold less potent[1][4]
XAV939TNKS1/2At least 13-fold less potent[1][4]
In Vivo Anti-Tumor Activity

The superior efficacy of this compound was further confirmed in xenograft mouse models of gastric cancer. As a monotherapy, this compound exhibited greater tumor growth suppression than Olaparib.[1][4] Furthermore, when used in combination with the chemotherapeutic agent irinotecan, this compound demonstrated a more potent anti-tumor effect than the combination of Olaparib and irinotecan.[1][4]

Validating the Dual-Targeting Mechanism of Action

This compound's enhanced anti-cancer activity stems from its unique ability to concurrently inhibit two critical cellular pathways.

PARP Inhibition: Disrupting DNA Repair

Similar to other PARP inhibitors, this compound blocks the enzymatic activity of PARP1 and PARP2, which are crucial for the repair of single-strand DNA breaks.[1] Inhibition of this repair mechanism leads to the accumulation of DNA damage, genomic instability, and ultimately, cancer cell death.[1]

Tankyrase Inhibition: Modulating Oncogenic Signaling

This compound's inhibition of tankyrase 1 and 2 directly impacts the Wnt/β-catenin and Hippo signaling pathways, which are frequently dysregulated in cancer.

  • Wnt/β-catenin Pathway: this compound treatment leads to the stabilization of the AXIN protein.[1][4] AXIN is a key component of the β-catenin destruction complex. Its stabilization promotes the degradation of β-catenin, thereby reducing the expression of downstream oncogenic targets like c-myc and cyclin D1.[1][4]

  • Hippo Pathway: this compound also stabilizes angiomotin (AMOT) proteins, which are negative regulators of the Hippo pathway effector YAP.[1][4] This leads to an increase in the phosphorylation of YAP (phospho-YAP), promoting its cytoplasmic retention and inhibiting its pro-proliferative and anti-apoptotic functions in the nucleus.[1][4]

The following diagram illustrates the dual-targeting mechanism of this compound.

Nesuparib_Mechanism cluster_parp PARP Inhibition cluster_tnks Tankyrase Inhibition DNA_damage DNA Single- Strand Break PARP PARP1/2 DNA_damage->PARP activates Repair DNA Repair PARP->Repair Apoptosis Apoptosis This compound This compound This compound->PARP inhibits TNKS Tankyrase 1/2 AXIN AXIN TNKS->AXIN destabilizes AMOT AMOT TNKS->AMOT destabilizes beta_catenin β-catenin AXIN->beta_catenin degrades Wnt_genes Oncogenic Gene Expression (c-myc, cyclin D1) beta_catenin->Wnt_genes activates YAP YAP AMOT->YAP sequesters in cytoplasm Hippo_genes Pro-proliferative Gene Expression YAP->Hippo_genes activates Nesuparib2 This compound Nesuparib2->TNKS inhibits

Dual-targeting mechanism of this compound.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the validation of this compound's mechanism.

Clonogenicity Assay

This assay assesses the ability of a single cell to proliferate and form a colony.

  • Cell Plating: Cancer cell lines are seeded at a low density in 6-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound, Olaparib, or XAV939 for a specified duration.

  • Incubation: The plates are incubated for 1-2 weeks to allow for colony formation.

  • Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of surviving colonies against the drug concentration.

The following diagram outlines the workflow for a clonogenicity assay.

Clonogenicity_Workflow start Seed cells in 6-well plates treatment Treat with This compound, Olaparib, or XAV939 start->treatment incubation Incubate for 1-2 weeks treatment->incubation staining Fix and stain colonies incubation->staining counting Count colonies (>50 cells) staining->counting analysis Calculate IC50 counting->analysis

Workflow of a clonogenicity assay.
Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Cell Lysis: Cells treated with this compound or control are harvested and lysed to extract proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., AXIN, β-catenin, phospho-YAP, total YAP) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative protein levels.

In Vivo Xenograft Model

This study evaluates the anti-tumor efficacy of a drug in a living organism.

  • Tumor Cell Implantation: Human gastric cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and administered this compound, Olaparib, vehicle control, or a combination with irinotecan.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

The preclinical data strongly supports the dual-targeting mechanism of this compound as a potent anti-cancer agent. Its ability to simultaneously inhibit PARP-mediated DNA repair and the oncogenic Wnt/β-catenin and Hippo signaling pathways translates to superior efficacy compared to single-target inhibitors in preclinical models of gastric cancer. These findings warrant further clinical investigation of this compound as a promising therapeutic strategy for a wide range of solid tumors.

References

Synergy in Focus: A Comparative Guide to Nesuparib and Chemotherapy Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synergistic effects of Nesuparib, a dual inhibitor of poly(ADP-ribose) polymerase (PARP) and tankyrase, with various chemotherapy agents. We delve into the preclinical and clinical data available to date, offering insights into the potential of these combination therapies in oncology. This document summarizes key quantitative data, outlines experimental methodologies for pivotal studies, and visualizes the underlying biological pathways and experimental designs.

Executive Summary

This compound (also known as JPI-547 and OCN-201) is a second-generation, orally available small molecule that uniquely targets both PARP1/2 and Tankyrase 1/2.[1] This dual inhibition not only prevents PARP-mediated DNA repair, a mechanism known to sensitize cancer cells to DNA-damaging agents, but also modulates the Wnt/β-catenin and Hippo signaling pathways through tankyrase inhibition.[1][2] This multifaceted approach suggests a strong potential for synergistic activity when combined with traditional chemotherapy. Preclinical studies have shown promise, particularly in gastric cancer models where this compound combined with irinotecan demonstrated enhanced anti-tumor activity.[2] Clinical investigations are currently underway to evaluate this compound in combination with standard-of-care chemotherapy regimens for pancreatic cancer.[3]

Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

This compound's synergistic potential stems from its ability to simultaneously disrupt two critical cellular processes that cancer cells rely on for survival and proliferation.

  • PARP Inhibition and DNA Damage Repair: PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, this compound prevents the repair of DNA damage induced by chemotherapy agents, leading to an accumulation of double-strand breaks and ultimately, cancer cell death (apoptosis).[1] This mechanism is particularly effective in cancers with existing defects in DNA repair pathways, such as those with BRCA1/2 mutations.

  • Tankyrase Inhibition and Wnt/Hippo Pathway Modulation: Tankyrases are members of the PARP family that play a key role in the Wnt/β-catenin and Hippo signaling pathways, which are often dysregulated in cancer. By inhibiting tankyrases, this compound leads to the stabilization of Axin, a negative regulator of the Wnt pathway. This, in turn, downregulates the transcription of Wnt target genes involved in cell proliferation.[1][2] this compound also stabilizes AMOT proteins, leading to the inhibition of the oncogenic YAP pathway.[2]

Below is a diagram illustrating the dual mechanism of action of this compound.

Nesuparib_Mechanism_of_Action cluster_0 DNA Damage & Repair cluster_1 Wnt/β-catenin & Hippo Pathways Chemotherapy Chemotherapy DNA_Damage DNA Single-Strand Breaks Chemotherapy->DNA_Damage PARP PARP1/2 DNA_Damage->PARP activates BER Base Excision Repair PARP->BER BER->DNA_Damage repairs Apoptosis1 Apoptosis BER->Apoptosis1 Wnt_Signal Wnt Signal TNKS Tankyrase 1/2 Wnt_Signal->TNKS Axin Axin TNKS->Axin destabilizes AMOT AMOT TNKS->AMOT destabilizes beta_catenin β-catenin Axin->beta_catenin Wnt_Target_Genes Wnt Target Genes beta_catenin->Wnt_Target_Genes Proliferation Cell Proliferation Wnt_Target_Genes->Proliferation YAP YAP AMOT->YAP Oncogenic_YAP Oncogenic YAP Pathway YAP->Oncogenic_YAP This compound This compound This compound->PARP This compound->TNKS

Diagram 1: Dual mechanism of action of this compound.

Preclinical Data: Synergy in Gastric Cancer Models

A key preclinical study investigated the efficacy of this compound, both as a monotherapy and in combination with the chemotherapy agent irinotecan, in BRCA wild-type gastric cancer cell lines (KATO III and NCI-N87).

In Vitro Potency

Clonogenicity assays were performed to assess the inhibitory concentration (IC50) of this compound compared to the first-generation PARP inhibitor, Olaparib, and a tankyrase inhibitor, XAV939.

CompoundCell LinesFold Potency vs. OlaparibFold Potency vs. XAV939
This compound KATO III, NCI-N87≥ 28-fold more potent≥ 13-fold more potent
Olaparib KATO III, NCI-N87-Not Applicable
XAV939 KATO III, NCI-N87Not Applicable-
Table 1: In Vitro Potency of this compound in Gastric Cancer Cell Lines.[2]
In Vivo Efficacy in Xenograft Models

The synergistic anti-tumor activity of this compound and irinotecan was evaluated in xenograft mouse models using KATO III and NCI-N87 cell lines.

Treatment GroupXenograft ModelOutcome
This compound Monotherapy KATO III, NCI-N87Superior potency compared to Olaparib alone.
This compound + Irinotecan KATO III, NCI-N87Enhanced anti-tumor activity compared to this compound monotherapy.
Olaparib + Irinotecan KATO III, NCI-N87Less tumor growth suppression compared to this compound + Irinotecan.
Table 2: In Vivo Efficacy of this compound in Combination with Irinotecan.[2] (Note: Specific quantitative data on tumor growth inhibition was not available in the cited abstract).

The workflow for the preclinical evaluation is depicted below.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Gastric Cancer Cell Lines (KATO III, NCI-N87) Clonogenicity Clonogenicity Assay Cell_Lines->Clonogenicity IC50 Determine IC50 Values (this compound vs. Olaparib vs. XAV939) Clonogenicity->IC50 Xenograft Xenograft Mouse Models (KATO III, NCI-N87) IC50->Xenograft Inform dosing Treatment Treatment Groups: - this compound - Olaparib - this compound + Irinotecan - Olaparib + Irinotecan Xenograft->Treatment Efficacy Evaluate Anti-Tumor Efficacy Treatment->Efficacy

Diagram 2: Preclinical experimental workflow.

Clinical Trials: Investigating Synergy in Pancreatic Cancer

The promising preclinical results have led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in combination with standard-of-care chemotherapy regimens in patients with locally advanced and metastatic pancreatic cancer.

Phase Ib Dose-Finding Study (NCT05257993)

This ongoing multicenter, open-label, Phase Ib study is designed to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound when combined with two different chemotherapy regimens.[3]

ArmChemotherapy RegimenPatient PopulationPrimary Objectives
Arm A Modified FOLFIRINOX (mFOLFIRINOX)Locally advanced or metastatic pancreatic ductal adenocarcinoma (PDAC)Determine MTD and RP2D of this compound + mFOLFIRINOX
Arm B Gemcitabine + nab-paclitaxel (GemAbraxane)Locally advanced or metastatic PDACDetermine MTD and RP2D of this compound + GemAbraxane
Table 3: Design of the Phase Ib Clinical Trial of this compound in Pancreatic Cancer (NCT05257993).[3]

Quantitative data on the efficacy (e.g., Overall Response Rate, Progression-Free Survival) from this trial are not yet publicly available.

Experimental Protocols

Clonogenicity Assay (General Protocol)

This assay is used to determine the ability of a single cell to form a colony, thereby assessing the cytotoxic potential of a compound.

  • Cell Seeding: Gastric cancer cells (e.g., KATO III, NCI-N87) are harvested and seeded into 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for individual colony formation.

  • Drug Treatment: After 24 hours, cells are treated with various concentrations of this compound, Olaparib, or XAV939. A vehicle control is also included.

  • Incubation: Plates are incubated for 10-14 days to allow for colony formation. The medium is replaced every 3-4 days.

  • Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction is calculated for each treatment concentration relative to the vehicle control. IC50 values are determined by plotting the surviving fraction against the drug concentration.

Xenograft Mouse Model (General Protocol)

This in vivo model is used to evaluate the anti-tumor efficacy of drug candidates in a living organism.

  • Cell Implantation: Human gastric cancer cells (e.g., 5 x 10^6 KATO III or NCI-N87 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into different treatment groups: vehicle control, this compound alone, irinotecan alone, and this compound in combination with irinotecan. Drugs are administered orally (this compound) or intraperitoneally (irinotecan) according to a predetermined schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a certain size. Tumor growth inhibition is calculated for each treatment group relative to the control group.

Conclusion and Future Directions

The dual inhibition of PARP and tankyrase by this compound presents a compelling strategy for enhancing the efficacy of chemotherapy. Preclinical data in gastric cancer models have demonstrated a clear synergistic effect with irinotecan, surpassing the efficacy of a first-generation PARP inhibitor in a similar combination. The ongoing clinical trials in pancreatic cancer will be crucial in translating these preclinical findings to the clinic and establishing the safety and efficacy of this compound-chemotherapy combinations in a patient population with a high unmet medical need. Future research should focus on identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy and exploring the potential of this compound with other DNA-damaging agents and in other cancer types.

References

Unveiling Nesuparib's Potency: A Comparative Analysis in Gastric Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SEOUL, South Korea – In the landscape of targeted cancer therapies, Nesuparib, a novel dual inhibitor of poly(ADP-ribose) polymerase (PARP) and tankyrase, is demonstrating significant promise, particularly in gastric cancer. This guide provides a comprehensive cross-validation of this compound's effects in different cell lines, offering a direct comparison with other relevant inhibitors and detailing the experimental frameworks used to establish its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evidence supporting this compound's potential.

Executive Summary

This compound distinguishes itself by its dual mechanism of action, targeting both the DNA repair pathway through PARP inhibition and key oncogenic signaling pathways—Wnt/β-catenin and Hippo—via tankyrase inhibition. Preclinical data, primarily from studies on BRCA wild-type gastric cancer cell lines, indicate that this compound is significantly more potent than the established PARP inhibitor Olaparib and the tankyrase inhibitor XAV939. This superior potency is observed in clonogenic survival assays, a key measure of a drug's ability to halt cancer cell proliferation. Furthermore, this compound has demonstrated robust anti-tumor activity in in vivo xenograft models, surpassing the efficacy of Olaparib.

Data Presentation: A Comparative Overview

The following table summarizes the comparative efficacy of this compound against Olaparib and XAV939 in BRCA wild-type gastric cancer cell lines, as determined by clonogenic assays.

DrugTarget(s)Cell LinesComparative Potency (IC50)Key Findings
This compound PARP1/2, Tankyrase 1/2Gastric Cancer (BRCA wild-type)At least 28-fold more potent than Olaparib; At least 13-fold more potent than XAV939[1][2]Demonstrates superior single-agent efficacy in inhibiting cancer cell proliferation.[1][2]
Olaparib PARP1/2Gastric Cancer (BRCA wild-type)-Standard-of-care PARP inhibitor, used as a benchmark for comparison.
XAV939 Tankyrase 1/2Gastric Cancer (BRCA wild-type)-Selective tankyrase inhibitor, used to assess the contribution of Wnt/β-catenin pathway inhibition.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Nesuparib_Signaling_Pathway cluster_dna_repair DNA Damage Repair cluster_wnt_hippo Wnt/β-catenin & Hippo Pathways DNA_damage DNA Single- Strand Break PARP PARP1/2 DNA_damage->PARP activates DNA_repair DNA Repair PARP->DNA_repair facilitates Wnt_ligand Wnt Frizzled Frizzled Receptor Wnt_ligand->Frizzled Tankyrase Tankyrase 1/2 Frizzled->Tankyrase activates Axin AXIN Tankyrase->Axin degrades AMOT AMOT Tankyrase->AMOT degrades beta_catenin β-catenin Axin->beta_catenin promotes degradation of TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds Gene_expression Oncogenic Gene Expression TCF_LEF->Gene_expression activates YAP YAP YAP->Gene_expression promotes p_YAP p-YAP (inactive) AMOT->YAP sequesters AMOT->p_YAP promotes phosphorylation of This compound This compound This compound->PARP inhibits This compound->Tankyrase inhibits

This compound's Dual-Inhibition Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation start Gastric Cancer Cell Lines (e.g., KATO III, NCI-N87) treatment Treat with this compound, Olaparib, or XAV939 start->treatment clonogenic_assay Clonogenic Survival Assay treatment->clonogenic_assay western_blot Western Blot Analysis treatment->western_blot ic50 Determine IC50 Values clonogenic_assay->ic50 efficacy_assessment Assess Anti-tumor Efficacy ic50->efficacy_assessment Informs protein_quant Quantify Protein Levels (AXIN, p-YAP, etc.) western_blot->protein_quant protein_quant->efficacy_assessment Informs xenograft Establish Xenograft Mouse Models (using KATO III or NCI-N87 cells) drug_administration Administer this compound or Olaparib xenograft->drug_administration tumor_measurement Monitor Tumor Growth drug_administration->tumor_measurement tumor_measurement->efficacy_assessment

Experimental Workflow for Cross-Validation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and its alternatives.

Cell Lines and Culture
  • Cell Lines: Human gastric cancer cell lines, KATO III and NCI-N87 (BRCA wild-type), are utilized.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.

Clonogenic Survival Assay

This assay is performed to assess the long-term proliferative potential of cancer cells after drug treatment.

  • Cell Seeding: Cells are seeded in 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for individual colony formation.

  • Drug Treatment: After 24 hours, cells are treated with varying concentrations of this compound, Olaparib, or XAV939.

  • Incubation: The cells are incubated for 10-14 days to allow for colony formation. The medium is changed every 3-4 days.

  • Colony Staining: Colonies are fixed with a mixture of methanol and acetic acid and then stained with crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction of cells is calculated for each treatment condition relative to the untreated control. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curves.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.

  • Cell Lysis: Cells are treated with the respective drugs for a specified time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., AXIN, phospho-YAP (Ser127), total YAP, β-catenin, c-myc, cyclin D1, and a loading control like β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID mice) are used.

  • Cell Implantation: KATO III or NCI-N87 cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Once tumors reach a predetermined volume, mice are randomized into treatment groups and administered this compound, Olaparib, or a vehicle control, typically via oral gavage.

  • Tumor Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Evaluation: At the end of the study, the anti-tumor efficacy is assessed by comparing the tumor growth inhibition between the treatment and control groups.

Conclusion

The cross-validation data strongly suggests that this compound is a highly potent dual inhibitor with superior anti-proliferative and anti-tumor effects compared to single-target PARP or tankyrase inhibitors in preclinical models of gastric cancer. Its ability to simultaneously disrupt DNA repair and key oncogenic signaling pathways provides a strong rationale for its continued clinical development as a promising therapeutic agent for gastric cancer and potentially other solid tumors.

References

A Comparative Analysis of Single-Agent Nesuparib Versus Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nesuparib, a potent dual inhibitor of poly(ADP-ribose) polymerase (PARP) and tankyrase (TNKS), has emerged as a promising therapeutic agent in oncology.[1][2][3][4] Its unique mechanism of action, which involves blocking DNA repair pathways and modulating key signaling cascades, has prompted investigations into its efficacy both as a monotherapy and in combination with other anticancer agents. This guide provides a comparative overview of single-agent this compound versus combination therapy, supported by available preclinical and clinical data.

Mechanism of Action: A Dual-Pronged Attack

This compound exerts its antitumor effects through the simultaneous inhibition of two key enzyme families:

  • PARP Inhibition: By inhibiting PARP1 and PARP2, this compound prevents the repair of single-strand DNA breaks.[1] This leads to the accumulation of DNA damage, genomic instability, and ultimately, apoptosis in cancer cells.

  • Tankyrase Inhibition: this compound also targets TNKS1 and TNKS2, enzymes that play a crucial role in the Wnt/β-catenin and Hippo signaling pathways.[1][2][3] Inhibition of tankyrase leads to the stabilization of Axin, a negative regulator of β-catenin, thereby downregulating Wnt signaling.[1] This can suppress the proliferation of cancer cells that are dependent on this pathway.

This dual mechanism of action provides a strong rationale for exploring this compound's therapeutic potential in a variety of cancer types.

Nesuparib_Mechanism_of_Action cluster_dna_repair PARP-mediated DNA Repair cluster_wnt_signaling Wnt/β-catenin Signaling ssDNA_break Single-Strand DNA Break PARP PARP1/2 ssDNA_break->PARP DNA_Repair DNA Repair PARP->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis inhibition leads to Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_APC_Axin Destruction Complex (GSK3β/APC/Axin) Dishevelled->GSK3b_APC_Axin inhibition beta_catenin β-catenin GSK3b_APC_Axin->beta_catenin degradation Tankyrase Tankyrase 1/2 TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Proliferation Proliferation Gene_Transcription->Proliferation promotes Axin_degradation Axin Degradation Tankyrase->Axin_degradation This compound This compound This compound->PARP inhibition This compound->Tankyrase inhibition Gastric_Cancer_Xenograft_Workflow cluster_treatment_arms Treatment Arms start Start cell_culture Culture KATO III and NCI-N87 Gastric Cancer Cells start->cell_culture xenograft Establish Xenograft Mouse Models cell_culture->xenograft randomization Randomize Mice into Treatment Groups xenograft->randomization treatment Administer Treatment randomization->treatment monitoring Monitor Tumor Growth treatment->monitoring arm1 Vehicle Control arm2 This compound Monotherapy arm3 Olaparib Monotherapy arm4 This compound + Irinotecan arm5 Olaparib + Irinotecan data_analysis Analyze and Compare Tumor Growth Inhibition monitoring->data_analysis end End data_analysis->end Pancreatic_Cancer_Clinical_Trial_Workflow cluster_arm_a Arm A cluster_arm_b Arm B start Patient Screening enrollment Enrollment of Eligible Patients start->enrollment randomization Assignment to Treatment Arm enrollment->randomization treatment_a This compound + mFOLFIRINOX randomization->treatment_a treatment_b This compound + Gemcitabine/ Nab-paclitaxel randomization->treatment_b assessment_a Safety & Efficacy Assessment treatment_a->assessment_a dose_escalation 3+3 Dose Escalation assessment_a->dose_escalation assessment_b Safety & Efficacy Assessment treatment_b->assessment_b assessment_b->dose_escalation primary_endpoints Determine MTD & RP2D dose_escalation->primary_endpoints secondary_endpoints Evaluate Safety & Antitumor Activity dose_escalation->secondary_endpoints

References

Decoding Nesuparib's Sensitivity: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nesuparib, a novel dual inhibitor of poly (ADP-ribose) polymerase (PARP) and tankyrase (TNKS), is emerging as a promising therapeutic agent in oncology. Its unique mechanism of action, targeting both DNA damage repair and Wnt/β-catenin signaling pathways, suggests a broader spectrum of activity compared to conventional PARP inhibitors. This guide provides a comprehensive comparison of potential biomarkers for this compound sensitivity, supported by available preclinical data and insights from analogous therapeutic agents.

Dual Targeting Strategy of this compound: A Mechanistic Overview

This compound's therapeutic potential stems from its ability to simultaneously inhibit two key enzyme families:

  • PARP1 and PARP2: Crucial for the repair of single-strand DNA breaks. Inhibition of PARP in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to synthetic lethality.

  • Tankyrase 1 and 2: These enzymes play a vital role in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, promoting cell proliferation and survival.

This dual inhibition suggests that biomarkers beyond the established HRR pathway defects may predict sensitivity to this compound.

Potential Biomarkers for this compound Sensitivity

While specific clinical biomarkers for this compound are still under investigation, preclinical data and the drug's mechanism of action point towards several promising candidates. These can be broadly categorized based on the drug's dual targets.

Homologous Recombination Repair (HRR) Pathway Alterations

Consistent with its PARP inhibitory activity, defects in the HRR pathway are anticipated to be primary determinants of this compound sensitivity.

  • BRCA1/2 Mutations: Germline or somatic mutations in BRCA1 and BRCA2 genes are the most well-established biomarkers for sensitivity to PARP inhibitors. Preclinical studies have demonstrated this compound's efficacy in BRCA2-deficient pancreatic cancer models.

  • Other HRR Gene Mutations: Mutations in other genes involved in the HRR pathway, such as PALB2, RAD51C, and RAD51D, are also likely to confer sensitivity to this compound.

  • Homologous Recombination Deficiency (HRD) Status: A broader measure of genomic instability resulting from impaired HRR. A high HRD score, often determined by assessing loss of heterozygosity (LOH), telomeric allelic imbalance, and large-scale state transitions, is a predictive biomarker for PARP inhibitor response.

Wnt/β-catenin Signaling Pathway Alterations

This compound's unique tankyrase inhibitory function opens the door to a distinct set of biomarkers related to the Wnt signaling pathway.

  • RNF43 Mutations: Preclinical evidence strongly suggests that inactivating mutations in the RNF43 gene, a negative regulator of Wnt signaling, sensitize pancreatic cancer cells to this compound. This is a key differentiator from conventional PARP inhibitors.

  • APC Mutations: In colorectal cancer, mutations in the APC gene, another critical negative regulator of the Wnt pathway, are established biomarkers for sensitivity to tankyrase inhibitors. "Short" truncating mutations in APC are particularly predictive.

  • High Nuclear β-catenin Levels: Elevated levels of nuclear β-catenin, a hallmark of activated Wnt signaling, are also associated with sensitivity to tankyrase inhibitors.

Gene Expression Signatures

A multi-gene expression signature could potentially offer a more comprehensive and accurate prediction of this compound response. A 414-gene expression signature was developed for 2X-121 (E7449), another dual PARP/tankyrase inhibitor, and was shown to be predictive of response in a phase I clinical trial. A similar approach could be instrumental in developing a predictive biomarker for this compound.

Comparative Performance of this compound and Other PARP Inhibitors

Preclinical data provides valuable insights into how this compound's efficacy may compare to other PARP inhibitors in different molecular contexts.

Biomarker StatusThis compoundOlaparibNiraparibRucaparibTalazoparib
HRD-Positive (e.g., BRCA2 mutant) High Sensitivity High SensitivityHigh SensitivityHigh SensitivityHigh Sensitivity
HRD-Negative Potential Sensitivity Generally Low SensitivityLimited SensitivityLimited SensitivityLimited Sensitivity
Wnt-Addicted (e.g., RNF43 mutant) High Sensitivity Low Sensitivity (inferred)Low Sensitivity (inferred)Low Sensitivity (inferred)Low Sensitivity (inferred)

Note: The sensitivity of other PARP inhibitors in Wnt-addicted models is inferred based on their lack of tankyrase inhibition.

Experimental Data Summary

Study TypeCancer ModelBiomarkerThis compound EfficacyComparator Efficacy (Olaparib)
PreclinicalPancreatic Cancer (BRCA2 deficient)BRCA2 mutationHigh tumor growth inhibitionSignificant tumor growth inhibition
PreclinicalPancreatic Cancer (HRD-negative)HRD-negative statusSignificant tumor growth inhibitionLimited tumor growth inhibition
PreclinicalPancreatic Cancer (Wnt-addicted)RNF43 mutationSignificant tumor growth inhibitionNot reported to be effective

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the aforementioned biomarkers.

Homologous Recombination Deficiency (HRD) Testing
  • Objective: To quantify genomic instability resulting from deficient homologous recombination repair.

  • Methodology:

    • DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue.

    • Next-Generation Sequencing (NGS): Whole-exome or targeted panel sequencing is performed to identify single nucleotide variants, insertions/deletions, and copy number alterations.

    • Genomic Scar Analysis: Computational algorithms are used to calculate the HRD score based on the quantification of three genomic instability metrics:

      • Loss of Heterozygosity (LOH): The number of LOH regions of a certain size across the genome.

      • Telomeric Allelic Imbalance (TAI): The number of regions with allelic imbalance that extend to the telomere.

      • Large-scale State Transitions (LST): The number of chromosomal breaks between adjacent regions of at least 10 megabases.

    • Interpretation: A predefined HRD score threshold is used to classify tumors as HRD-positive or HRD-negative.

APC Mutation Analysis
  • Objective: To identify mutations in the APC gene, particularly truncating mutations.

  • Methodology:

    • DNA Extraction: Genomic DNA is extracted from tumor tissue or circulating tumor DNA (ctDNA).

    • PCR Amplification: The coding regions of the APC gene are amplified using polymerase chain reaction (PCR).

    • Sanger Sequencing or NGS: The amplified DNA is sequenced to identify mutations.

    • Mutation Classification: Identified mutations are classified based on their type (e.g., nonsense, frameshift) and location to determine if they result in a truncated protein.

Signaling Pathways and Experimental Workflows

Nesuparib_Mechanism_of_Action

Biomarker_Discovery_Workflow Patient_Samples Patient Tumor Samples (FFPE or Fresh Frozen) DNA_RNA_Extraction DNA/RNA Extraction Patient_Samples->DNA_RNA_Extraction NGS Next-Generation Sequencing (WES, WGS, RNA-seq) DNA_RNA_Extraction->NGS Data_Analysis Bioinformatic Analysis NGS->Data_Analysis Biomarker_Identification Candidate Biomarker Identification Data_Analysis->Biomarker_Identification Validation Preclinical & Clinical Validation Biomarker_Identification->Validation CDx Companion Diagnostic Development Validation->CDx

Conclusion

The dual inhibition of PARP and tankyrase by this compound presents a compelling therapeutic strategy with the potential to benefit a broader patient population than existing PARP inhibitors. While established biomarkers for PARP inhibitor sensitivity, particularly those related to HRD, are highly relevant, the unique aspect of tankyrase inhibition brings Wnt/β-catenin pathway alterations, such as RNF43 and APC mutations, to the forefront as novel predictive biomarkers. Further clinical validation is imperative to establish a definitive biomarker panel for this compound, which may ultimately involve a multi-faceted approach combining genomic alterations, HRD status, and potentially a gene expression signature to optimize patient selection and maximize therapeutic benefit.

Validating the Role of Tankyrase Inhibition in Nesuparib's Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nesuparib with other poly (ADP-ribose) polymerase (PARP) inhibitors, focusing on the validation of tankyrase inhibition as a key component of its anti-cancer efficacy. Experimental data, detailed methodologies, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound: A Dual PARP and Tankyrase Inhibitor

This compound (also known as JPI-547 or OCN-201) is an orally bioavailable, second-generation small molecule inhibitor that uniquely targets both PARP1/2 and Tankyrase (TNKS) 1/2. While traditional PARP inhibitors primarily exploit synthetic lethality in cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, this compound's dual mechanism of action suggests a broader therapeutic potential. Inhibition of PARP1/2 leads to the accumulation of single-strand DNA breaks, which become lethal double-strand breaks during replication in HRR-deficient cells. The concurrent inhibition of tankyrases, members of the PARP family, modulates the Wnt/β-catenin and Hippo signaling pathways, which are frequently dysregulated in various cancers and contribute to tumor progression and resistance.

Comparative Efficacy: this compound vs. Other PARP Inhibitors

The dual inhibitory action of this compound is hypothesized to provide a significant advantage over first-generation PARP inhibitors that lack potent tankyrase activity. This section compares the in vitro potency of this compound with other approved PARP inhibitors.

In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other prominent PARP inhibitors against their primary targets.

InhibitorPARP1 (IC50, nM)PARP2 (IC50, nM)TNKS1 (IC50, nM)TNKS2 (IC50, nM)Reference(s)
This compound 2ND51
Olaparib51>1000ND
Rucaparib1.4 (Ki)0.17 (Ki)Potent InhibitorPotent Inhibitor
Niraparib3.82.1600ND
Talazoparib0.570.35Strong AffinityStrong Affinity
Veliparib5.2 (Ki)2.9 (Ki)>10000ND

ND: Not Disclosed, Ki: Inhibitory Constant

Preclinical studies in BRCA wild-type gastric cancer cell lines have demonstrated this compound's superior potency compared to the selective PARP inhibitor Olaparib and the tankyrase inhibitor XAV939. In clonogenicity assays, this compound was at least 28-fold more potent than Olaparib and 13-fold more potent than XAV939. Furthermore, in xenograft models of these cell lines, this compound demonstrated superior anti-tumor activity as a single agent compared to Olaparib. The combination of this compound with irinotecan also showed enhanced tumor growth suppression compared to the combination of Olaparib and irinotecan. These findings suggest that the tankyrase inhibition component of this compound contributes significantly to its overall anti-cancer efficacy, particularly in tumors that are not solely dependent on HRR deficiencies.

Validating Tankyrase Inhibition: Impact on Wnt/β-catenin Signaling

A key differentiator for this compound is its ability to modulate the Wnt/β-catenin signaling pathway through tankyrase inhibition. Tankyrases PARsylate (poly-ADP-ribosylate) Axin, a key component of the β-catenin destruction complex, targeting it for ubiquitination and proteasomal degradation. By inhibiting tankyrases, this compound stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes like c-myc and cyclin D1, which are critical for cancer cell proliferation.

Signaling Pathway Diagram

Wnt_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_proteasome Proteasomal Degradation cluster_nucleus Nucleus This compound This compound Tankyrase Tankyrase This compound->Tankyrase Inhibits Axin Axin b_catenin β-catenin Axin->b_catenin APC APC APC->b_catenin GSK3b GSK3β GSK3b->b_catenin CK1 CK1 CK1->b_catenin Proteasome Proteasome TCF_LEF TCF/LEF Wnt_Target_Genes Wnt Target Genes (c-myc, cyclin D1) TCF_LEF->Wnt_Target_Genes Activates Transcription Proliferation Cell Proliferation Wnt_Target_Genes->Proliferation Tankyrase->Axin PARsylates & Promotes Degradation b_catenin->TCF_LEF Enters Nucleus & Binds p_b_catenin p-β-catenin b_catenin->p_b_catenin Phosphorylation p_b_catenin->Proteasome Ubiquitination & Degradation

Caption: this compound's inhibition of tankyrase stabilizes Axin, promoting β-catenin degradation.

Experimental Protocols

This section outlines the methodologies for key experiments used to validate the efficacy and mechanism of action of this compound and its comparators.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cancer cells after treatment with an inhibitor.

Protocol:

  • Cancer cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of this compound or a comparator PARP inhibitor.

  • The medium containing the inhibitor is replaced every 3-4 days.

  • After 10-14 days of incubation, when visible colonies have formed, the medium is removed, and the colonies are washed with PBS.

  • Colonies are fixed with a mixture of methanol and acetic acid and then stained with crystal violet.

  • The number of colonies (typically defined as containing >50 cells) is counted, and the surviving fraction is calculated relative to untreated control cells.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of an inhibitor in a living organism.

Protocol:

  • Human cancer cells (e.g., gastric, ovarian, or breast cancer cell lines) are subcutaneously or orthotopically injected into immunocompromised mice.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • This compound or comparator inhibitors are administered orally at predetermined doses and schedules. A vehicle control is administered to the control group.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).

Western Blot Analysis for Wnt Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins involved in the Wnt signaling pathway.

Protocol:

  • Cancer cells are treated with this compound, a comparator inhibitor, or a vehicle control for a specified time.

  • Cells are lysed to extract total protein.

  • Protein concentration is determined using a BCA or Bradford assay.

  • Equal amounts of protein from each sample are separated by size using SDS-PAGE.

  • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Axin1, β-catenin, or other proteins of interest.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. Protein levels are quantified relative to a loading control (e.g., GAPDH or β-actin).

TCF/LEF Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin in the canonical Wnt signaling pathway.

Protocol:

  • Cancer cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of a TCF/LEF-responsive promoter. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

  • The transfected cells are treated with this compound, a comparator inhibitor, or a vehicle control. They may also be stimulated with a Wnt ligand (e.g., Wnt3a) to activate the pathway.

  • After the treatment period, cells are lysed, and the luciferase activity is measured using a luminometer.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of the Wnt/β-catenin pathway.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for evaluating a dual PARP/tankyrase inhibitor and the logical relationship of this compound's dual inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials Enzyme_Assay Enzymatic Assays (PARP1/2, TNKS1/2) Cell_Proliferation Cell Proliferation Assays (e.g., Clonogenic Assay) Enzyme_Assay->Cell_Proliferation Mechanism_Validation Mechanism Validation (Western Blot, Reporter Assays) Cell_Proliferation->Mechanism_Validation Xenograft Xenograft Models Mechanism_Validation->Xenograft PDX Patient-Derived Xenografts Xenograft->PDX Phase_I Phase I (Safety & Dosage) PDX->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Logical_Relationship cluster_parp PARP Inhibition cluster_tnks Tankyrase Inhibition This compound This compound PARP_Inhibition Inhibition of PARP1/2 This compound->PARP_Inhibition TNKS_Inhibition Inhibition of TNKS1/2 This compound->TNKS_Inhibition DNA_Repair_Inhibition Inhibition of DNA Single-Strand Break Repair PARP_Inhibition->DNA_Repair_Inhibition Synthetic_Lethality Synthetic Lethality in HRR-Deficient Tumors DNA_Repair_Inhibition->Synthetic_Lethality Anti_Tumor_Efficacy Enhanced Anti-Tumor Efficacy Synthetic_Lethality->Anti_Tumor_Efficacy Wnt_Modulation Modulation of Wnt/β-catenin & Hippo Pathways TNKS_Inhibition->Wnt_Modulation Broader_Efficacy Efficacy in Wnt-Driven & HRR-Proficient Tumors Wnt_Modulation->Broader_Efficacy Broader_Efficacy->Anti_Tumor_Efficacy

Nesuparib in Homologous Recombination Deficient Cancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nesuparib (also known as JPI-547), a novel dual inhibitor of Poly (ADP-ribose) polymerase (PARP) and tankyrase, with other commercially available PARP inhibitors for the treatment of cancers with homologous recombination deficiency (HRD). This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective resource for the scientific community.

Introduction to this compound and its Dual-Inhibition Mechanism

This compound is a next-generation, orally active small molecule that uniquely targets both PARP1/2 and tankyrase 1/2.[1][2][3] The rationale behind this dual inhibition lies in its potential to overcome resistance to conventional PARP inhibitors and broaden the therapeutic window for patients with HRD-positive tumors, even those without BRCA1/2 mutations.[4]

The inhibition of PARP is a clinically validated strategy in HRD cancers. By blocking PARP-mediated single-strand break repair, unrepaired single-strand breaks accumulate and are converted into toxic double-strand breaks during DNA replication. In cells with a deficient homologous recombination repair pathway, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.

The additional inhibition of tankyrase 1 and 2 by this compound offers a multi-pronged attack. Tankyrases are members of the PARP superfamily that regulate various cellular processes, including the Wnt/β-catenin and Hippo signaling pathways, which are often dysregulated in cancer.[1][5] By inhibiting tankyrase, this compound can stabilize AXIN, a key component of the β-catenin destruction complex, thereby downregulating Wnt/β-catenin signaling.[1][6] This dual mechanism of action suggests that this compound may be effective in a broader range of tumors, including those with "BRCAness" phenotypes and those addicted to Wnt signaling.[4]

Comparative Efficacy of PARP Inhibitors

Enzymatic Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other major PARP inhibitors against their primary targets. Lower IC50 values indicate greater potency.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Tankyrase 1 IC50 (nM)Tankyrase 2 IC50 (nM)
This compound (JPI-547) 2[1]2[1]5[1]1[1]
Olaparib5[7]1[7]1500[8]>3000[8]
Niraparib3.8[9][10]2.1[9][10]570[10]-
Rucaparib1.4 (Ki)[11][12]---
Talazoparib0.57[7]-Potent inhibitor[13][14]Potent inhibitor[13][14]
Veliparib5.2 (Ki)[6][7][15]2.9 (Ki)[6][7][15]15000[8]-

Note: Some values are reported as Ki instead of IC50. While both are measures of inhibitor potency, they are not directly interchangeable.

Preclinical Antitumor Activity

Preclinical studies have demonstrated the potent antitumor activity of this compound, particularly in comparison to the first-generation PARP inhibitor, Olaparib.

  • Pancreatic Cancer: In a preclinical model of BRCA2-deficient pancreatic ductal adenocarcinoma (PDAC), this compound exhibited a half-maximal inhibitory concentration (IC50) approximately 10-fold lower than that of Olaparib.[16]

  • Gastric Cancer: In xenograft models of BRCA wild-type gastric cancer, this compound monotherapy showed superior potency compared to Olaparib alone. The combination of this compound with irinotecan also demonstrated stronger tumor growth suppression than the combination of Olaparib and irinotecan.[5]

  • Olaparib-Resistant Models: In an Olaparib-resistant patient-derived tumor xenograft (PDTX) model of breast cancer, this compound significantly inhibited tumor growth compared to other PARP inhibitors, including Olaparib, Niraparib, and Talazoparib.[1] At day 60, the mean tumor volumes were: Control (2539 mm³), Niraparib (1319 mm³), Olaparib (871 mm³), Talazoparib (601 mm³), and this compound (29 mm³).[1]

Clinical Efficacy in HRD-Positive Ovarian Cancer

While head-to-head clinical trial data for this compound against other PARP inhibitors is not yet available, the following table summarizes key progression-free survival (PFS) data from pivotal phase 3 trials of established PARP inhibitors in the first-line maintenance setting for HRD-positive advanced ovarian cancer.

Trial (Inhibitor)Patient PopulationMedian PFS (Inhibitor)Median PFS (Placebo)Hazard Ratio (95% CI)
PRIMA (Niraparib) HRD-positive21.9 months[17]10.4 months[17]0.43 (0.31–0.59)[17]
SOLO-1 (Olaparib) BRCA1/2 mutationNot Reached13.8 months[17]0.30 (0.23–0.41)[17]
ATHENA-MONO (Rucaparib) HRD-positive28.7 months[17]11.3 months[17]0.47 (0.31–0.72)[17]

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action

Nesuparib_Mechanism cluster_parp PARP Inhibition cluster_tnks Tankyrase Inhibition This compound This compound PARP PARP1/2 This compound->PARP Inhibits SSB Single-Strand Break (SSB) SSB->PARP Recruits DSB Double-Strand Break (DSB) HR_proficient HR Proficient Cell DSB->HR_proficient Repaired by HR HR_deficient HR Deficient Cell DSB->HR_deficient Not Repaired BER Base Excision Repair (BER) PARP->BER Mediates BER->SSB Repairs Cell_Survival Cell Survival HR_proficient->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HR_deficient->Apoptosis Nesuparib_TNKS This compound Tankyrase Tankyrase 1/2 Nesuparib_TNKS->Tankyrase Inhibits Axin AXIN Tankyrase->Axin PARylates for Degradation beta_catenin β-catenin Axin->beta_catenin Promotes Degradation Degradation Proteasomal Degradation Axin->Degradation Wnt_Signaling Wnt Signaling (Oncogenic) beta_catenin->Wnt_Signaling Activates

Caption: this compound's dual inhibition of PARP and Tankyrase.

Experimental Workflow for Assessing PARP Inhibitor Efficacy

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Lines Cancer Cell Lines (HRD vs. HR-proficient) Clonogenic_Assay Clonogenic Survival Assay Cell_Lines->Clonogenic_Assay Western_Blot Western Blot (γH2Ax, RAD51) Cell_Lines->Western_Blot PARP_Trapping PARP Trapping Assay Cell_Lines->PARP_Trapping IC50_Determination IC50 Determination Clonogenic_Assay->IC50_Determination Xenograft Patient-Derived Xenograft (PDX) Models Treatment Treatment with PARP Inhibitors Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Efficacy_Comparison Efficacy Comparison Tumor_Measurement->Efficacy_Comparison

Caption: Workflow for preclinical evaluation of PARP inhibitors.

Detailed Experimental Protocols

Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony after treatment with a PARP inhibitor.

  • Cell Seeding: Seed cancer cells in 6-well plates at a density determined empirically for each cell line to yield approximately 50-100 colonies per well in the control group (e.g., 200-2000 cells/well).[18]

  • Treatment: After 24 hours, treat the cells with a range of concentrations of the PARP inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form.[19] The medium can be replaced every 3 days.[20]

  • Fixation and Staining: Fix the colonies with 100% methanol and stain with 0.5% crystal violet.[18]

  • Colony Counting: Count the number of colonies (typically >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 value.[19]

Western Blot for DNA Damage Markers (γH2AX and RAD51)

This method is used to detect changes in the levels of proteins indicative of DNA damage and repair.

  • Cell Lysis: Treat cells with the PARP inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against γH2AX and RAD51 overnight at 4°C.[21][22]

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[21]

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

PARP Trapping Assay

This assay measures the ability of a PARP inhibitor to trap PARP enzymes onto damaged DNA.

  • Principle: This assay often utilizes fluorescence polarization (FP). A fluorescently labeled DNA probe is used. When PARP binds to the probe, the complex is large and rotates slowly, resulting in high FP. Upon auto-PARylation (in the presence of NAD+), PARP dissociates, and the free probe rotates rapidly, leading to low FP. A trapping inhibitor will prevent this dissociation, maintaining a high FP signal.[23]

  • Assay Setup: In a microplate, combine the fluorescent DNA probe, purified PARP enzyme, and the PARP inhibitor at various concentrations.

  • Reaction Initiation: Add NAD+ to initiate the PARylation reaction.

  • Measurement: Measure the fluorescence polarization using a plate reader.

  • Data Analysis: An increase in the FP signal in the presence of the inhibitor compared to the control (with NAD+ but no inhibitor) indicates PARP trapping.[23]

Homologous Recombination Deficiency (HRD) Scoring

Commercial assays are widely used to determine the HRD status of tumors.

  • Myriad myChoice® CDx: This FDA-approved test uses next-generation sequencing of DNA from FFPE tumor tissue. It assesses HRD status by detecting deleterious or suspected deleterious mutations in BRCA1 and BRCA2 genes and by calculating a Genomic Instability Score (GIS). The GIS is an algorithmic measurement of three genomic scar biomarkers: Loss of Heterozygosity (LOH), Telomeric Allelic Imbalance (TAI), and Large-scale State Transitions (LST). A tumor is considered HRD positive if it has a pathogenic BRCA1/2 mutation or a GIS of ≥42.[5][17][24]

  • FoundationOne® CDx: This is another FDA-approved comprehensive genomic profiling test that can identify HRD. It analyzes a large panel of genes for mutations and assesses genomic loss of heterozygosity (%LOH). A higher %LOH is indicative of HRD.

Conclusion

This compound presents a promising next-generation therapeutic for HRD-positive cancers due to its dual inhibition of PARP and tankyrase. Preclinical data strongly suggest superior potency and efficacy compared to first-generation PARP inhibitors, particularly in overcoming resistance. Its unique mechanism of action, which also modulates the Wnt/β-catenin and Hippo pathways, may expand its clinical utility beyond the currently approved indications for other PARP inhibitors. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety profile of this compound in various HRD-positive tumor types. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further explore the potential of this novel agent.

References

Nesuparib Demonstrates Superior In Vivo Anti-Tumor Activity Compared to Olaparib in Preclinical Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Seoul, South Korea - In a significant advancement for oncology research, the dual PARP and tankyrase inhibitor, Nesuparib, has shown superior anti-tumor efficacy in in vivo preclinical models of pancreatic cancer when compared to the established PARP inhibitor, Olaparib. These findings, published in the International Journal of Biological Sciences, highlight this compound's potential as a promising therapeutic agent, particularly for challenging-to-treat pancreatic cancers, including those with resistance to conventional PARP inhibitors.

The head-to-head comparison in a BRCA2-deficient pancreatic cancer xenograft model revealed that this compound achieved a remarkable 95.2% tumor growth inhibition (TGI), significantly outperforming Olaparib, which demonstrated a 65.8% TGI. Notably, this compound's potent anti-tumor effect was observed at a dose of 25 mg/kg, administered once daily (QD), while Olaparib was administered at 50 mg/kg QD. This suggests that this compound is not only more effective but also potentially carries a better therapeutic window.

Comparative Efficacy of this compound and Olaparib in a Capan-1 Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (TGI)
Vehicle Control-0%
This compound25 mg/kg QD95.2%
Olaparib50 mg/kg QD65.8%

These compelling results underscore the unique dual-inhibition mechanism of this compound, which targets both PARP-mediated DNA repair and the Wnt/β-catenin and Hippo signaling pathways via tankyrase inhibition. This multifaceted approach is believed to be particularly effective in overcoming the resistance mechanisms that can limit the efficacy of single-target PARP inhibitors.

Unraveling this compound's Dual-Action Mechanism

This compound's distinct advantage lies in its ability to simultaneously inhibit two key cellular processes crucial for cancer cell survival and proliferation.

dot

Signaling_Pathways cluster_parp PARP Inhibition cluster_tankyrase Tankyrase Inhibition DNA_Damage DNA Damage PARP PARP DNA_Damage->PARP activates DNA_Repair DNA Repair PARP->DNA_Repair mediates This compound This compound This compound->PARP inhibits Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Axin_Complex Axin Destruction Complex Dishevelled->Axin_Complex inhibits Beta_Catenin β-catenin Axin_Complex->Beta_Catenin degrades TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Gene_Transcription Gene Transcription TCF_LEF->Gene_Transcription promotes Tankyrase Tankyrase Tankyrase->Axin_Complex destabilizes Nesuparib2 This compound Nesuparib2->Tankyrase inhibits

Caption: this compound's dual-inhibition of PARP and Tankyrase pathways.

By inhibiting PARP, this compound prevents the repair of DNA single-strand breaks, leading to the accumulation of cytotoxic double-strand breaks in cancer cells. Concurrently, its inhibition of tankyrase disrupts the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers and plays a critical role in cell proliferation, differentiation, and survival. This dual assault on cancer cells offers a promising strategy to enhance therapeutic efficacy and combat drug resistance.

Experimental Protocols

The in vivo anti-tumor activity of this compound was validated using a robust xenograft model. The detailed experimental workflow is outlined below.

dot

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Capan-1 Cell Culture (BRCA2-deficient pancreatic cancer) Cell_Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Cell_Implantation Tumor_Growth Tumor Growth Monitoring (to ~150 mm³) Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing_this compound This compound (25 mg/kg QD) Oral Gavage Randomization->Dosing_this compound Dosing_Olaparib Olaparib (50 mg/kg QD) Oral Gavage Randomization->Dosing_Olaparib Dosing_Vehicle Vehicle Control Oral Gavage Randomization->Dosing_Vehicle Tumor_Measurement Tumor Volume Measurement (Twice Weekly) Dosing_this compound->Tumor_Measurement Dosing_Olaparib->Tumor_Measurement Dosing_Vehicle->Tumor_Measurement Endpoint Endpoint Analysis (Tumor Growth Inhibition) Tumor_Measurement->Endpoint Body_Weight Body Weight Monitoring Body_Weight->Endpoint

Caption: Workflow for the in vivo validation of this compound's anti-tumor activity.

Cell Line and Animal Model: The human pancreatic cancer cell line Capan-1, which harbors a BRCA2 mutation, was used for this study. Cells were cultured under standard conditions and subsequently implanted subcutaneously into the flank of immunodeficient mice.

Treatment Protocol: Once the tumors reached an average volume of approximately 150 mm³, the mice were randomized into three treatment groups: Vehicle control, this compound (25 mg/kg), and Olaparib (50 mg/kg). All treatments were administered orally once daily for the duration of the study.

Efficacy Evaluation: Tumor volume was measured twice weekly using calipers, and the percentage of tumor growth inhibition (TGI) was calculated at the end of the study by comparing the mean tumor volume of the treated groups to that of the vehicle control group. The body weight of the animals was also monitored as an indicator of treatment tolerability.

The promising preclinical data for this compound, particularly its superior performance against Olaparib, strongly supports its continued development as a novel and effective treatment for pancreatic and potentially other cancers. Further clinical investigations are warranted to translate these encouraging findings into benefits for patients.

A Comparative Guide to the Reproducibility of Nesuparib Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nesuparib, a novel dual-target inhibitor of Poly (ADP-ribose) polymerase (PARP) and Tankyrase, designed to inform reproducible research in oncology. Given the absence of direct reproducibility studies for this next-generation compound, this document establishes a framework for rigorous investigation by comparing its preclinical and clinical data with established PARP inhibitors, Olaparib and Niraparib. Detailed experimental protocols and workflow visualizations are provided to facilitate the design of robust and comparable future studies.

Mechanism of Action: A Dual Approach

This compound is an orally bioavailable, second-generation inhibitor that uniquely and simultaneously targets PARP1/2 and Tankyrase (TNK) 1/2.[1] This dual mechanism offers a multi-pronged attack on cancer cells.

  • PARP Inhibition : By inhibiting PARP enzymes (PARP1 and PARP2), this compound prevents the repair of single-strand DNA breaks.[1] In cancer cells with existing DNA repair defects, such as BRCA1/2 mutations, this leads to an accumulation of DNA damage and cell death through a process known as synthetic lethality.[2]

  • Tankyrase Inhibition : Tankyrase, a member of the PARP family, is a key regulator of the Wnt/β-catenin signaling pathway, which is often overactivated in cancer, promoting cell growth and metastasis.[3] this compound's inhibition of Tankyrase leads to the stabilization of AXIN, a negative regulator of β-catenin.[1] This action disrupts the Wnt and Hippo signaling pathways, suppressing the proliferation of cancer cells dependent on this signaling.[4][5]

This dual activity suggests that this compound could be effective in a broader range of tumors than traditional PARP inhibitors, including those without BRCA mutations but with overactive Wnt/Hippo signaling.[4][6]

Nesuparib_Mechanism cluster_parp PARP Inhibition Pathway cluster_tnks Tankyrase Inhibition Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP activates DNA_Repair_BER Base Excision Repair (BER) PARP->DNA_Repair_BER mediates Accumulated_Damage Accumulated DNA Damage & Genomic Instability PARP->Accumulated_Damage leads to Apoptosis_PARP Apoptosis Accumulated_Damage->Apoptosis_PARP Wnt_Signal Wnt Signal TNKS Tankyrase 1/2 Wnt_Signal->TNKS activates Axin_Deg Axin Degradation TNKS->Axin_Deg promotes Beta_Catenin_Active Active β-catenin TNKS->Beta_Catenin_Active prevents activation of Gene_Transcription Wnt Target Gene Transcription Beta_Catenin_Active->Gene_Transcription Proliferation Cancer Cell Proliferation Gene_Transcription->Proliferation This compound This compound This compound->PARP inhibits This compound->TNKS inhibits

Caption: Dual inhibition mechanism of this compound.

Data Presentation: Comparative Performance

To ensure the reproducibility of future this compound studies, it is crucial to benchmark its performance against existing standards. The following tables summarize available quantitative data for this compound and its comparators, Olaparib and Niraparib.

Table 1: Preclinical In Vitro Potency

This table compares the half-maximal inhibitory concentration (IC50) of the inhibitors across various cancer cell lines. Lower values indicate higher potency.

InhibitorTarget(s)Cancer TypeCell Line(s)IC50 Value(s)Citation(s)
This compound PARP1--2 nM[7][8]
TNKS1--5 nM[7][8]
TNKS2--1 nM[7][8]
PARP/TNKSGastric (BRCA-wt)KATO III, NCI-N87At least 28x more potent than Olaparib in clonogenicity assays[5][9]
PARP/TNKSPancreatic (BRCA2-def)-Similar effect at 1/10th concentration of Olaparib[6][10]
Olaparib PARPBreast12 cell lines3.7 - 31 µM (MTT assay)[11]
PARPPediatric Solid Tumors10 cell linesMedian: 3.6 µM[12]
Niraparib PARPOvarian (BRCA-mut)PEO1, UWB1.2897.5 µM, 21.3 µM[13]
PARPOvarian (BRCA-wt)UWB1.289+BRCA159.0 µM[13]
Table 2: Preclinical In Vivo Efficacy & Pharmacokinetics

This table presents data from animal model studies, focusing on tumor growth inhibition and key pharmacokinetic (PK) parameters that influence efficacy.

InhibitorCancer ModelKey Finding(s)Citation(s)
This compound Gastric Xenograft (BRCA-wt)Superior potency and stronger tumor growth suppression compared to Olaparib, both alone and in combination with irinotecan.[5][9]
Pancreatic Animal ModelAchieved higher tumor growth inhibition than Olaparib.[10]
Niraparib Ovarian/TNBC XenograftsTumor exposure is 3.3 times greater than plasma exposure. Crosses the blood-brain barrier. Achieves more potent tumor growth inhibition than Olaparib in BRCA-wt models.[14][15]
Olaparib Ovarian/TNBC XenograftsTumor exposure is lower (0.6 to 0.7-fold) than plasma exposure. Limited brain exposure.[14][16]
Table 3: Clinical Efficacy Overview

This table summarizes key outcomes from clinical trials. As this compound is in earlier trial phases, data is more limited compared to the approved drugs.

InhibitorCancer TypeTrial PhaseKey Efficacy Endpoint(s)Citation(s)
This compound Solid TumorsPhase 1Overall Response Rate (ORR): 28.2%; Disease Control Rate (DCR): 64.1%[4]
Pancreatic (adv./met.)Phase 1b"Encouraging trends" reported.[17][18]
Olaparib Ovarian (recurrent, plat.-sens.)Phase 2Median Progression-Free Survival (PFS): 8.4 months (vs. 4.8 months for placebo).[19]
Niraparib Ovarian (recurrent, non-gBRCAmut)Phase 3 (NOVA)Median PFS improvement: 5.4 months (compared to 1.9 months for Olaparib in a similar population).[14][15]

Experimental Protocols for Reproducible Studies

To facilitate direct and reproducible comparisons, the following detailed methodologies for key experiments are provided.

Protocol 1: In Vitro Cell Viability (Clonogenic Assay)

Objective: To determine the long-term cytotoxic effect of this compound compared to other PARP inhibitors on a panel of cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., BRCA-mutant, BRCA-wildtype, Wnt-addicted) in their recommended media and conditions until they reach 70-80% confluency.

  • Seeding: Trypsinize cells, count using a hemocytometer, and seed a predetermined number of cells (e.g., 500-1000 cells/well) into 6-well plates. Allow cells to adhere for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound, Olaparib, and a Tankyrase-specific inhibitor (e.g., XAV939) in complete media. The concentration range should span from 1 nM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Replace the media in the 6-well plates with the drug-containing media. Incubate the plates for 10-14 days, or until colonies in the control wells are of a sufficient size (>50 cells).

  • Staining: Aspirate the media, wash wells gently with PBS, and fix the colonies with a methanol:acetic acid solution (3:1) for 15 minutes. Stain with 0.5% crystal violet solution for 30 minutes.

  • Quantification: Wash plates with water and allow them to air dry. Scan or photograph the plates. Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control. Plot the dose-response curves and determine the IC50 values for each inhibitor.

Protocol 2: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in vivo compared to Olaparib.

Methodology:

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Implantation: Subcutaneously inject 2-5 million cancer cells (e.g., NCI-N87 gastric cancer cells) in a 1:1 mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle (oral gavage, daily)

    • Group 2: this compound (e.g., 50 mg/kg, oral gavage, daily)

    • Group 3: Olaparib (e.g., 100 mg/kg, oral gavage, daily)

  • Treatment & Monitoring: Administer treatments for a specified period (e.g., 21-28 days). Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: The study endpoint can be a fixed duration or when tumors in the control group reach a predetermined maximum size (e.g., 1500 mm³).

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine significance.

Mandatory Visualization: Experimental Workflow

A logical and standardized workflow is essential for ensuring that comparative studies are reproducible. The following diagram outlines a recommended workflow for evaluating a novel inhibitor like this compound against established drugs.

Experimental_Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Validation cluster_combo Phase 3: Combination Studies cell_panel Select Diverse Cell Panel (BRCA-wt, BRCA-mut, Wnt-driven) potency_assay Potency Assessment (Clonogenic/MTT Assays) cell_panel->potency_assay ic50_calc Calculate IC50 Values potency_assay->ic50_calc mech_assay Mechanistic Assays (Western Blot for PAR, Axin, β-catenin) ic50_calc->mech_assay xenograft_model Establish Xenograft Model mech_assay->xenograft_model Proceed if potent & on-target efficacy_study Comparative Efficacy Study (this compound vs. Olaparib vs. Vehicle) xenograft_model->efficacy_study pk_pd_study Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy_study->pk_pd_study toxicity_assess Toxicity Assessment (Body Weight, Clinical Signs) pk_pd_study->toxicity_assess combo_screen In Vitro Combination Screen (e.g., with Chemotherapy) toxicity_assess->combo_screen Proceed if efficacious & tolerable synergy_analysis Synergy Analysis (e.g., Chou-Talalay method) combo_screen->synergy_analysis invivo_combo In Vivo Combination Efficacy synergy_analysis->invivo_combo

Caption: Recommended workflow for comparative inhibitor studies.

References

A Comparative Meta-Analysis of Nesuparib and Other PARP Inhibitors in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive meta-analysis of clinical trial data for Nesuparib, a novel dual inhibitor of Poly (ADP-ribose) polymerase (PARP) and Tankyrase, in comparison to established PARP inhibitors: Olaparib, Niraparib, and Rucaparib. This document is intended for researchers, scientists, and drug development professionals to offer an objective comparison of their performance, supported by available experimental data.

Introduction to this compound

This compound (also known as JPI-547) is a next-generation, orally active anticancer agent that uniquely targets both PARP 1/2 and Tankyrase 1/2. This dual-inhibition mechanism is designed to overcome resistance to conventional PARP inhibitors and broaden the therapeutic potential to a wider range of tumors. By inhibiting Tankyrase, this compound disrupts the WNT and Hippo signaling pathways, which are crucial for homologous recombination repair, thereby inducing a "BRCAness" phenotype in tumors without BRCA mutations.[1] Preclinical studies have demonstrated this compound's potent antitumor activity, even in models resistant to other PARP inhibitors.[2][3][4] this compound has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for pancreatic and gastric cancers.[2][5]

Comparative Clinical Efficacy

While comprehensive Phase III clinical trial data for this compound is not yet publicly available, early phase trials have shown promising results. A prior Phase I trial in patients with locally advanced and metastatic pancreatic cancer showed an overall response rate (ORR) of 28.2% and a disease control rate (DCR) of 64.1%.[1] this compound is currently being evaluated in Phase 1b/2 trials for pancreatic cancer (NCT05257993) and Phase 2 trials for endometrial cancer and epithelial ovarian cancer.[2][6]

The following tables summarize the pivotal clinical trial data for the approved PARP inhibitors Olaparib, Niraparib, and Rucaparib across various indications, providing a benchmark for future comparisons with this compound.

Table 1: Olaparib - Key Clinical Trial Data
Trial Name (Indication)Patient PopulationTreatment ArmControl ArmMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)Hazard Ratio (HR) for PFS
SOLO-1 (Ovarian Cancer, 1L Maintenance)Newly diagnosed, advanced, BRCA-mutatedOlaparibPlaceboNot Reached-0.30
(vs. 13.8 months)[7]
OlympiAD (Breast Cancer)Germline BRCA-mutated, HER2-negative, metastaticOlaparibChemotherapy7.0 months59.9%0.58[8][9]
(vs. 4.2 months)[8]
Table 2: Niraparib - Key Clinical Trial Data
Trial Name (Indication)Patient PopulationTreatment ArmControl ArmMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)Hazard Ratio (HR) for PFS
PRIMA (Ovarian Cancer, 1L Maintenance)Newly diagnosed, advanced, high-riskNiraparibPlacebo13.8 months (Overall)-0.62 (Overall)[10]
HRD-positive21.9 months0.43[10]
HR-proficient8.1 months0.68[10]
NOVA (Ovarian Cancer, Recurrent Maintenance)Germline BRCA-mutatedNiraparibPlacebo21.0 months-0.27[11][12]
Non-gBRCAmut, HRD-positive12.9 months0.38[11]
Non-gBRCAmut (Overall)9.3 months0.45[11]
Table 3: Rucaparib - Key Clinical Trial Data
Trial Name (Indication)Patient PopulationTreatment ArmControl ArmMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)Hazard Ratio (HR) for PFS
ATHENA-MONO (Ovarian Cancer, 1L Maintenance)HRD-positiveRucaparibPlacebo28.7 months-0.47[13][14]
Intent-to-Treat (ITT)20.2 months0.52[13][14]
ARIEL3 (Ovarian Cancer, Recurrent Maintenance)BRCA-mutatedRucaparibPlacebo16.6 months-0.23[15]
HRD-positive13.6 months0.32[15]
Intent-to-Treat (ITT)10.8 months0.36[15]

Experimental Protocols

Detailed experimental protocols for the clinical trials mentioned are publicly available on clinical trial registries. Below are the key design elements for a representative trial of each drug.

This compound: Phase Ib/II Study in Pancreatic Cancer (NCT05257993)
  • Objective: To assess the safety, tolerability, and preliminary efficacy of this compound in combination with modified FOLFIRINOX (mFOLFIRINOX) or gemcitabine-nab-paclitaxel.

  • Design: Open-label, dose-finding study with a 3+3 dose-escalation design.

  • Population: Patients with locally advanced or metastatic pancreatic ductal adenocarcinoma.

  • Intervention: this compound administered orally once daily on a 5-days-on/2-days-off schedule, in combination with standard chemotherapy regimens.[1]

Olaparib: SOLO-1 Trial (NCT01844986)
  • Objective: To evaluate the efficacy of Olaparib as maintenance therapy in patients with newly diagnosed advanced ovarian cancer with a BRCA1/2 mutation.

  • Design: Randomized, double-blind, placebo-controlled, Phase III trial.

  • Population: Patients with newly diagnosed, FIGO Stage III-IV, high-grade serous or endometrioid ovarian, primary peritoneal, or fallopian-tube cancer with a germline or somatic BRCA1/2 mutation who were in clinical complete or partial response after platinum-based chemotherapy.

  • Intervention: Olaparib 300 mg twice daily or placebo.

Niraparib: PRIMA/ENGOT-OV26/GOG-3012 Trial (NCT02655016)
  • Objective: To evaluate the efficacy of Niraparib as maintenance therapy in patients with newly diagnosed advanced ovarian cancer at high risk of recurrence.

  • Design: Randomized, double-blind, placebo-controlled, Phase III trial.

  • Population: Patients with newly diagnosed, advanced, high-grade serous or endometrioid ovarian, primary peritoneal, or fallopian tube cancer who had a complete or partial response to first-line platinum-based chemotherapy.

  • Intervention: Niraparib or placebo once daily.[10]

Rucaparib: ATHENA-MONO Trial (NCT03522246)
  • Objective: To evaluate the efficacy of Rucaparib monotherapy as first-line maintenance treatment in patients with newly diagnosed advanced ovarian cancer.

  • Design: Randomized, double-blind, placebo-controlled, Phase III trial.

  • Population: Patients with Stage III-IV high-grade ovarian cancer who had a response to first-line platinum-doublet chemotherapy.

  • Intervention: Rucaparib 600 mg twice a day or placebo.[14]

Signaling Pathways and Mechanism of Action

PARP Inhibition and Synthetic Lethality

PARP inhibitors capitalize on the concept of synthetic lethality. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death.

PARP_Inhibition cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient) DNA_SSB_N Single-Strand Break (SSB) PARP_N PARP DNA_SSB_N->PARP_N BER Base Excision Repair PARP_N->BER Cell_Survival_N Cell Survival BER->Cell_Survival_N DNA_DSB_N Double-Strand Break (DSB) HRR_N Homologous Recombination Repair (HRR) DNA_DSB_N->HRR_N HRR_N->Cell_Survival_N DNA_SSB_C Single-Strand Break (SSB) PARP_C PARP DNA_SSB_C->PARP_C BER_C Base Excision Repair PARP_C->BER_C DNA_DSB_C Double-Strand Break (DSB) BER_C->DNA_DSB_C Leads to DSBs if PARP is inhibited HRR_C HRR Deficient DNA_DSB_C->HRR_C Cell_Death_C Cell Death HRR_C->Cell_Death_C PARPi PARP Inhibitor PARPi->PARP_C Inhibits

Mechanism of PARP Inhibition and Synthetic Lethality
This compound's Dual Inhibition: Targeting WNT and Hippo Pathways

This compound's inhibition of Tankyrase leads to the stabilization of AXIN, a key component of the β-catenin destruction complex. This enhances the degradation of β-catenin, thereby downregulating the WNT signaling pathway, which is often aberrantly activated in cancer. Additionally, Tankyrase inhibition stabilizes Angiomotin (AMOT) proteins, which are negative regulators of the transcriptional co-activator YAP, the primary effector of the Hippo signaling pathway. This leads to the suppression of YAP-mediated oncogenic activity.

Nesuparib_Mechanism cluster_WNT WNT Signaling Pathway cluster_Hippo Hippo Signaling Pathway WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for Degradation APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear Translocation Gene_Transcription_WNT Gene Transcription (Proliferation, Survival) TCF_LEF->Gene_Transcription_WNT LATS1_2 LATS1/2 YAP YAP LATS1_2->YAP Phosphorylates for Degradation AMOT Angiomotin (AMOT) AMOT->YAP Inhibits TEAD TEAD YAP->TEAD Nuclear Translocation Gene_Transcription_Hippo Gene Transcription (Growth, Proliferation) TEAD->Gene_Transcription_Hippo This compound This compound Tankyrase Tankyrase This compound->Tankyrase Inhibits Tankyrase->Axin Promotes Degradation Tankyrase->AMOT Promotes Degradation

Dual Inhibition Mechanism of this compound

Conclusion

This compound presents a promising next-generation PARP inhibitor with a novel dual-targeting mechanism that has the potential to address resistance and expand the utility of PARP inhibition. While early clinical data is encouraging, the results from ongoing Phase II and forthcoming Phase III trials will be crucial in establishing its clinical benefit relative to the established PARP inhibitors Olaparib, Niraparib, and Rucaparib. The comprehensive data from pivotal trials of these approved agents provide a high bar for new entrants and serve as a valuable reference for the oncology research community. This guide will be updated as more mature data on this compound becomes available.

References

Safety Operating Guide

Personal protective equipment for handling Nesuparib

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Nesuparib. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks.

Personal Protective Equipment (PPE)

All personnel handling this compound in solid (powder) or solution form must use the following personal protective equipment.[1] This is a mandatory minimum, and specific institutional or laboratory protocols may require additional measures.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes, dust, and aerosols of this compound.
Hand Protection Chemical-resistant protective gloves (e.g., Nitrile)Prevents skin contact with this compound, which can be harmful if absorbed.
Body Protection Impervious laboratory coat or clothingProvides a barrier against spills and contamination of personal clothing.
Respiratory Protection Suitable respirator (use in well-ventilated areas)Minimizes the risk of inhaling this compound powder or aerosols, especially when handling the solid form or creating solutions.[1]

Safe Handling and Operational Workflow

Proper handling of this compound is crucial to prevent accidental exposure and contamination. The following workflow outlines the key steps for safe management of the compound from receipt to disposal.

Nesuparib_Handling_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Spill and Waste Management cluster_disposal Disposal Receipt Receive this compound Storage Store at -20°C (powder) or -80°C (in solvent) Receipt->Storage Inspect container integrity PPE Don Appropriate PPE Storage->PPE Weighing Weigh Solid this compound in a Ventilated Enclosure PPE->Weighing Dissolving Prepare Stock Solutions in a Fume Hood Weighing->Dissolving Experiment Conduct Experiment Dissolving->Experiment Spill Manage Spills Promptly Experiment->Spill Waste Segregate and Label Waste Experiment->Waste Decontamination Decontaminate Surfaces Spill->Decontamination Decontamination->Waste Disposal Dispose of Waste via Approved Hazardous Waste Vendor Waste->Disposal

Caption: Workflow for the safe handling of this compound.

This compound Mechanism of Action: Signaling Pathways

This compound is a dual inhibitor of poly(ADP-ribose) polymerase (PARP) and Tankyrase enzymes.[2][3][4] Its mechanism of action involves the disruption of key signaling pathways implicated in cancer cell proliferation and DNA repair.

Nesuparib_Signaling_Pathway cluster_this compound This compound Action cluster_parp PARP Inhibition cluster_tankyrase Tankyrase Inhibition This compound This compound PARP PARP1/2 This compound->PARP Inhibits Tankyrase Tankyrase 1/2 This compound->Tankyrase Inhibits DNA_Repair DNA Single-Strand Break Repair PARP->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis Inhibition leads to Genomic Instability Axin Axin Stabilization Tankyrase->Axin Wnt_Hippo Inhibition of Wnt/β-catenin & Hippo Pathways Axin->Wnt_Hippo Proliferation Decreased Cell Proliferation Wnt_Hippo->Proliferation

Caption: this compound's dual inhibition of PARP and Tankyrase.

First Aid Procedures

In the event of exposure to this compound, immediate action is critical.[1]

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

This compound is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is imperative to prevent environmental contamination.

  • Waste Segregation: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Decontamination: Work surfaces and equipment should be decontaminated after handling this compound. Consult your institution's Environmental Health and Safety (EHS) department for approved decontamination procedures.

  • Disposal: All this compound waste must be disposed of through your institution's EHS-approved hazardous waste management program.[1] Do not dispose of this compound down the drain or in regular trash. Contact your EHS department for specific instructions on waste pickup and disposal.

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS). Always prioritize safety and consult with your EHS department for any questions or concerns regarding the handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.